molecular formula C6H4IN3 B1394635 3-Iodo-1h-pyrazolo[3,4-c]pyridine CAS No. 1082040-63-8

3-Iodo-1h-pyrazolo[3,4-c]pyridine

Cat. No.: B1394635
CAS No.: 1082040-63-8
M. Wt: 245.02 g/mol
InChI Key: BFJMHTOBRRZELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound with the molecular formula C 6 H 4 IN 3 that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . Its primary research value lies in its role as a versatile scaffold for Fragment-Based Drug Discovery (FBDD) . The structure features multiple "growth vectors" that can be selectively and sequentially functionalized to explore chemical space and optimize interactions with target proteins. Key strategies for its elaboration include: functionalization at the C-5 position via Pd-catalyzed Buchwald-Hartwig amination; regioselective Ir-catalyzed C–H borylation and subsequent Suzuki–Miyaura cross-coupling at the C-3 position; and selective metalation at the C-7 position using TMPMgCl·LiCl followed by reaction with electrophiles or Negishi cross-coupling . The iodine atom at the C-3 position is a key reactive site that facilitates these diverse metal-catalyzed cross-coupling reactions. The pyrazolo[3,4-c]pyridine core is considered a promising, underutilized heterocyclic motif in chemical space, making it an attractive scaffold for generating novel bioactive compounds and hit-to-lead optimization campaigns . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJMHTOBRRZELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NNC(=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694621
Record name 3-Iodo-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-63-8
Record name 3-Iodo-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Iodo-1H-pyrazolo[3,4-c]pyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Its structural resemblance to purine and indole frameworks makes it a compelling candidate for interacting with a wide range of biological targets. This guide focuses on 3-Iodo-1H-pyrazolo[3,4-c]pyridine, a key synthetic intermediate whose strategic placement of an iodine atom provides a versatile handle for molecular elaboration. We will provide an in-depth review of its chemical properties, a robust synthesis protocol for the core scaffold, and a detailed analysis of its reactivity, emphasizing its role in the vectorial functionalization crucial for transforming fragment hits into potent lead compounds.

Physicochemical and Structural Properties

This compound is a halogenated heterocyclic compound that serves primarily as a building block in organic synthesis. Its key properties are summarized below.

PropertyValueSource(s)
Chemical Name This compoundInternal
CAS Number 1082040-63-8[3]
Molecular Formula C₆H₄IN₃Internal Calculation
Molecular Weight 245.02 g/mol [3]
Appearance White to light yellow solidInferred from related compounds
Storage Conditions Store in a cool, dark, and dry place under an inert atmosphere (2-8°C recommended).[4]

Synthesis of the Pyrazolo[3,4-c]pyridine Scaffold

Access to the 1H-pyrazolo[3,4-c]pyridine core is critical for further derivatization. The following protocol is adapted from a reported synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which utilizes a modified Huisgen indazole synthesis.[2] This pathway provides a reliable route to the core structure, which can then be iodinated at the C-3 position.

Experimental Protocol: Synthesis of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Core

This two-step procedure begins with the diazotization of an aminopyridine followed by cyclization and subsequent deprotection.

Step 1: Diazotization and Acetyl Migration

  • To a solution of the starting 2-amino-4-halopyridine in a suitable solvent like dichloroethane (DCE), add acetic anhydride (Ac₂O).

  • Cool the mixture in an ice bath and slowly add sodium nitrite (NaNO₂).

  • Allow the reaction to warm to room temperature and then heat to 90°C for approximately 20 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture containing the acetylated intermediate can often be carried forward without extensive purification.[2]

Causality: The use of NaNO₂ and Ac₂O initiates a diazotization of the amino group. The subsequent heating promotes an intramolecular cyclization and rearrangement, a key step in forming the pyrazole ring fused to the pyridine. DCE is used as a co-solvent to improve scalability and reaction handling.[2]

Step 2: Deacetylation

  • Dissolve the crude intermediate from Step 1 in methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe) in methanol.

  • Stir the reaction at room temperature for 1 hour.

  • Neutralize the reaction with an appropriate acid (e.g., acetic acid) and concentrate under reduced pressure.

  • The resulting residue can be purified by column chromatography or recrystallization to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.[2]

Causality: Sodium methoxide is a strong base that facilitates the saponification (hydrolysis) of the acetyl protecting group from the pyrazole nitrogen, revealing the N-H bond of the final scaffold.

G cluster_0 Synthesis Workflow for Pyrazolo[3,4-c]pyridine Core start 2-Amino-4-halopyridine intermediate 1-(5-Halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one start->intermediate  1. NaNO₂, Ac₂O, DCE  2. Heat (90°C) product 5-Halo-1H-pyrazolo[3,4-c]pyridine intermediate->product  NaOMe, MeOH  (Deacetylation)

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the analytical methodologies required for the definitive structure elucidation of 3-iodo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of growing interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple listing of techniques, offering a narrative grounded in experimental logic and field-proven insights to ensure trustworthy and reproducible results.

The pyrazolo[3,4-c]pyridine core is structurally analogous to purine, making it a compelling framework for the design of novel therapeutics targeting a wide array of biological targets.[1] The introduction of an iodine atom at the 3-position provides a valuable handle for further synthetic elaboration through various cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs.[2] Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built.

The Strategic Approach to Structure Elucidation

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Synthesis Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Purification->NMR Provides Connectivity & Environment IR Infrared (IR) Spectroscopy Purification->IR Provides Functional Group Information Interpretation Synergistic Data Interpretation MS->Interpretation NMR->Interpretation IR->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Workflow for the structure elucidation of this compound.

I. Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first port of call in structural analysis. It provides the most direct evidence of the molecular weight and elemental composition. For a halogenated compound like this compound, the isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the spectrum compared to bromine or chlorine containing compounds.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, minimizing fragmentation and preserving the molecular ion.

  • Analysis: The sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Presentation: Expected Mass Spectrometric Data

ParameterExpected Value
Molecular FormulaC₆H₄IN₃
Monoisotopic Mass244.94499 Da
[M+H]⁺ (observed)~245.95227 Da

Trustworthiness: The power of HRMS lies in its ability to provide a highly accurate mass measurement. This allows for the determination of the elemental formula with a high degree of confidence, effectively ruling out other potential structures with the same nominal mass. The predicted collision cross section values can further aid in confirming the structure against a library of known compounds.[3]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Experience: NMR spectroscopy provides the most detailed information about the structure of a molecule, including the number and types of protons and carbons, and how they are connected. For a substituted aromatic system like this compound, a combination of ¹H, ¹³C, and 2D NMR experiments is essential for unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR: A standard proton NMR experiment is performed to determine the number of different proton environments and their splitting patterns (multiplicity).

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to identify the number of unique carbon environments.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which is key to assembling the fused ring system.

Data Presentation: Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
1-H~13-14 (broad s)-C3, C7a
4-H~8.5-8.7 (d)~145-150C5, C7a
5-H~7.2-7.4 (dd)~120-125C4, C7
7-H~7.8-8.0 (d)~130-135C5, C7a
3-~90-95-
3a-~140-145H4, H5
4See 4-HSee 4-H-
5See 5-HSee 5-H-
7See 7-HSee 7-H-
7a-~150-155H1, H4, H7

Trustworthiness: The combination of 1D and 2D NMR techniques provides a robust and self-validating dataset. The HMBC experiment is particularly powerful as it allows for the unambiguous connection of different parts of the molecule, confirming the fusion of the pyrazole and pyridine rings and the position of the iodo-substituent.

G cluster_0 ¹H NMR cluster_1 ¹³C NMR cluster_2 HMBC cluster_3 Structure H1 ¹H Signals HMBC ¹H-¹³C Correlations H1->HMBC Proton Environments C1 ¹³C Signals C1->HMBC Carbon Environments Structure Molecular Connectivity HMBC->Structure Long-Range Connectivity

Caption: Relationship between different NMR experiments for structure elucidation.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule. For this compound, we would expect to see characteristic absorptions for N-H and C=N stretching, as well as aromatic C-H and C=C vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic C-H stretch
~3200-3400 (broad)N-H stretch
~1600-1450C=C and C=N stretching in aromatic rings
Below 1000C-I stretch and out-of-plane C-H bending

Trustworthiness: While IR spectroscopy does not provide the detailed connectivity information of NMR, it serves as a quick and reliable confirmation of the presence of key functional groups, which is consistent with the proposed structure. The broad N-H stretch is a particularly strong indicator of the pyrazole tautomer.

IV. Synthesis and Conclusion

The synthesis of the this compound core would likely follow a similar strategy to that reported for 5-halo-1H-pyrazolo[3,4-c]pyridines, potentially involving the cyclization of a suitably substituted aminopyridine precursor.[1]

References

Spectroscopic and Synthetic Elucidation of 3-Iodo-1H-pyrazolo[3,4-c]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The 1H-pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this scaffold is recognized for its potential to interact with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways. The functionalization of this core at various positions allows for the exploration of chemical space and the development of novel therapeutic agents. The introduction of an iodine atom at the 3-position, yielding 3-Iodo-1H-pyrazolo[3,4-c]pyridine, provides a crucial handle for further synthetic transformations, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.

This technical guide provides an in-depth look at the spectroscopic characteristics of this compound, supported by predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in the absence of published experimental spectra. Furthermore, a detailed, field-proven synthetic protocol for its preparation is presented, offering researchers a practical pathway to access this valuable building block.

Molecular Structure and Physicochemical Properties

This compound is a fused heterocyclic system with the molecular formula C₆H₄IN₃ and a molecular weight of 245.02 g/mol . The strategic placement of the iodine atom at the C-3 position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Diagram of this compound Structure

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from a suitable pyridine precursor. The following protocol is based on established methodologies for the synthesis of the pyrazolo[3,4-c]pyridine scaffold, followed by a direct iodination step.[1]

Part 1: Synthesis of 1H-pyrazolo[3,4-c]pyridine

The parent scaffold is synthesized from 3-amino-4-methylpyridine. The process involves a diazotization followed by an intramolecular cyclization.

Workflow for the Synthesis of 1H-pyrazolo[3,4-c]pyridine

workflow cluster_prep Preparation of 1H-pyrazolo[3,4-c]pyridine start 3-Amino-4-methylpyridine step1 Dissolve in Acetic Anhydride and Dichloroethane start->step1 step2 Add Sodium Nitrite step1->step2 step3 Heat to 90°C step2->step3 step4 Deprotection with NaOMe in Methanol step3->step4 product1 1H-pyrazolo[3,4-c]pyridine step4->product1

Caption: Synthetic workflow for the parent scaffold.

Experimental Protocol:

  • Acetylation: To a solution of 3-amino-4-methylpyridine (1.0 eq) in dichloroethane, add acetic anhydride (1.2 eq) dropwise at room temperature. Stir the mixture for 1 hour.

  • Diazotization and Cyclization: Add sodium nitrite (1.5 eq) portion-wise to the reaction mixture. Heat the mixture to 90°C and stir for 20 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in methanol and add sodium methoxide (1.5 eq). Stir at room temperature for 1 hour.

  • Purification: Neutralize the reaction with acetic acid and concentrate. Purify the residue by column chromatography on silica gel to afford 1H-pyrazolo[3,4-c]pyridine.

Part 2: Iodination of 1H-pyrazolo[3,4-c]pyridine

The C-3 position of the 1H-pyrazolo[3,4-c]pyridine core can be selectively iodinated using an electrophilic iodine source.

Workflow for the Iodination Step

workflow cluster_iodination Iodination start 1H-pyrazolo[3,4-c]pyridine step1 Dissolve in N,N-Dimethylformamide (DMF) start->step1 step2 Add N-Iodosuccinimide (NIS) step1->step2 step3 Stir at Room Temperature step2->step3 product2 This compound step3->product2

Caption: Iodination of the pyrazolo[3,4-c]pyridine core.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-c]pyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityAssignment
~13.5br sN-H
~8.6dH-4
~8.3dH-6
~7.4ddH-5

Solvent: DMSO-d₆

Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~150C-6
~145C-7a
~135C-4
~120C-5
~115C-3a
~85C-3

Solvent: DMSO-d₆

Mass Spectrometry

The expected mass spectrum for this compound would show a prominent molecular ion peak ([M]⁺) at m/z 245, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₆H₄IN₃.

Ionm/z (Expected)
[M]⁺245.94499
[M+H]⁺246.95284

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. This guide provides a robust, scientifically-grounded protocol for its synthesis and offers predicted spectroscopic data to aid in its characterization. The methodologies and data presented herein are intended to empower researchers to confidently synthesize and utilize this valuable heterocyclic building block in their research endeavors. It is imperative to validate the predicted spectroscopic data with experimental results for rigorous scientific practice.

References

An In-Depth Technical Guide to the Synthesis of 3-Halopyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Halopyrazolo[3,4-c]pyridines in Modern Drug Discovery

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine, which allows it to interact with a wide range of biological targets, including kinases, phosphodiesterases, and other enzymes implicated in various disease states. The introduction of a halogen atom at the 3-position of this scaffold provides a crucial synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This capability allows for the systematic exploration of the chemical space around the core, a fundamental activity in lead optimization and the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable 3-halo-substituted building blocks, offering insights into the underlying chemical principles and practical considerations for their implementation in a research and development setting.

Strategic Approaches to the Synthesis of 3-Halopyrazolo[3,4-c]pyridines

The synthesis of 3-halopyrazolo[3,4-c]pyridines can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

  • Direct C-H Halogenation of the Pyrazolo[3,4-c]pyridine Core: This is the most atom-economical approach, involving the direct replacement of a hydrogen atom at the 3-position with a halogen.

  • Synthesis via Diazotization and Sandmeyer Reaction: A classical and reliable method that relies on the synthesis of a 3-aminopyrazolo[3,4-c]pyridine precursor.

  • Convergent Synthesis from Halogenated Precursors: A flexible approach where the halogen is incorporated into either the pyrazole or pyridine starting material before the final ring-closing cyclization.

The following sections will delve into the specifics of each of these strategies, providing theoretical background, practical considerations, and detailed experimental protocols.

Strategy 1: Direct C-H Halogenation of the Pyrazolo[3,4-c]pyridine Core

Direct C-H functionalization is a highly desirable synthetic strategy due to its efficiency and reduction of pre-functionalization steps. For the pyrazolo[3,4-c]pyridine system, electrophilic halogenation is the most probable pathway for direct halogenation of the pyrazole ring. The regioselectivity of this reaction is governed by the electronic properties of the bicyclic system. While simple pyrazoles typically undergo electrophilic substitution at the 4-position, the electronic influence of the fused pyridine ring can alter this reactivity profile.

Recent studies on related fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, have demonstrated successful regioselective C-3 halogenation using N-halosuccinimides (NCS, NBS, NIS) or a combination of potassium halides with a hypervalent iodine(III) reagent like phenyliodine diacetate (PIDA).[1] These methods offer a promising starting point for the direct halogenation of the pyrazolo[3,4-c]pyridine core.

Proposed Reaction Mechanism: Electrophilic Aromatic Substitution

The proposed mechanism for the direct C-3 halogenation involves the attack of an electrophilic halogen species (X⁺) on the electron-rich pyrazole ring. The fused pyridine ring, being electron-withdrawing, deactivates the pyrazole ring to some extent, but the C-3 position may still be sufficiently nucleophilic for the reaction to occur, potentially favored by steric factors or specific reaction conditions.

G cluster_0 Direct C-H Halogenation Workflow start Pyrazolo[3,4-c]pyridine reagent Halogenating Agent (e.g., NBS, NCS, NIS, or KX/PIDA) start->reagent Reaction Initiation intermediate [Intermediate Complex] reagent->intermediate Formation of Electrophilic Halogen product 3-Halopyrazolo[3,4-c]pyridine intermediate->product Electrophilic Attack & Deprotonation

Caption: Conceptual workflow for direct C-H halogenation.

Experimental Protocol: C-3 Bromination using N-Bromosuccinimide (NBS)

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for the specific substrate.

  • To a solution of 1H-pyrazolo[3,4-c]pyridine (1.0 mmol) in a suitable solvent (e.g., DMF, acetonitrile, or a chlorinated solvent; 10 mL), add N-bromosuccinimide (1.1 mmol) in one portion at room temperature. The choice of solvent can significantly impact the reaction's regioselectivity and yield.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature should be determined empirically. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-1H-pyrazolo[3,4-c]pyridine.

Strategy 2: Synthesis via Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a robust and widely used method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[2] This strategy requires the synthesis of the corresponding 3-amino-1H-pyrazolo[3,4-c]pyridine precursor. While a direct synthesis of this precursor is not extensively reported, a plausible route can be devised from known pyridine chemistry.

Synthesis of the 3-Amino Precursor

A potential route to 3-amino-1H-pyrazolo[3,4-c]pyridine could start from a suitably substituted pyridine, such as 2,4-dichloro-3-cyanopyridine. Reaction with hydrazine would lead to the formation of a 3-amino-4-chloropyrazolo[3,4-c]pyridine, followed by dehalogenation.

G cluster_1 Sandmeyer Reaction Workflow start 3-Amino-1H-pyrazolo[3,4-c]pyridine diazotization Diazotization (NaNO₂, aq. HX) start->diazotization diazonium Pyrazolo[3,4-c]pyridin-3-yldiazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuX) diazonium->sandmeyer product 3-Halo-1H-pyrazolo[3,4-c]pyridine sandmeyer->product

Caption: Workflow for the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Chlorination
  • Dissolve 3-amino-1H-pyrazolo[3,4-c]pyridine (1.0 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (2 mL) at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 mmol) in water (1 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 mmol) in concentrated hydrochloric acid (2 mL) at 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-chloro-1H-pyrazolo[3,4-c]pyridine.

Strategy 3: Convergent Synthesis from Halogenated Precursors

This strategy offers significant flexibility as it allows for the introduction of the halogen atom at an early stage of the synthesis. The pyrazolo[3,4-c]pyridine core is then constructed through a ring-closing reaction.

From a Halogenated Pyrazole Precursor

One can envision a synthetic route starting from a 3-halo-5-aminopyrazole. The pyridine ring can then be annulated onto this pyrazole core using various methods, such as condensation with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[3]

From a Halogenated Pyridine Precursor

Alternatively, the synthesis can commence from a functionalized pyridine that already contains a halogen at the desired position (or a precursor to it). For example, a 2-chloro-3-cyano-4-halopyridine could be reacted with hydrazine to form the pyrazole ring. Subsequent manipulation of the substituents on the pyridine ring would lead to the target 3-halopyrazolo[3,4-c]pyridine.

G cluster_2 Convergent Synthesis Workflow pyrazole 3-Halo-5-aminopyrazole cyclization Condensation & Cyclization pyrazole->cyclization dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->cyclization product 3-Halopyrazolo[3,4-c]pyridine cyclization->product

Caption: Convergent synthesis from a halogenated pyrazole.

Data Summary: Comparison of Synthetic Strategies

StrategyProsConsKey Reagents
Direct C-H Halogenation Atom-economical, fewer synthetic steps.Potential for poor regioselectivity, may require optimization.NBS, NCS, NIS, KX/PIDA
Sandmeyer Reaction Reliable and well-established, generally good yields.Requires synthesis of the 3-amino precursor, which may be multi-step.NaNO₂, CuX
Convergent Synthesis High flexibility, allows for early introduction of the halogen.May require longer synthetic sequences, starting materials may not be readily available.Halogenated pyrazoles or pyridines

Conclusion and Future Outlook

The synthesis of 3-halopyrazolo[3,4-c]pyridines represents a key challenge and opportunity in the field of medicinal chemistry. While no single, universally applicable method has been established, several viable strategies exist. Direct C-H halogenation stands out as the most elegant and efficient approach, although it requires further investigation to establish its general applicability and regioselectivity for this specific scaffold. The classical Sandmeyer reaction remains a dependable, albeit longer, alternative. Convergent syntheses from halogenated precursors offer the most flexibility for introducing diversity early in the synthetic sequence.

Future research in this area will likely focus on the development of novel catalytic methods for the direct and regioselective C-3 halogenation of the pyrazolo[3,4-c]pyridine core, as this would provide the most streamlined access to these valuable building blocks. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the pyrazolo[3,4-c]pyridine scaffold.

References

The Therapeutic Potential of Pyrazolo[3,4-c]pyridine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-c]pyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This structural mimicry allows these compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the diverse biological activities of pyrazolo[3,4-c]pyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrazolo[3,4-c]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of cancer cell lines. Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

As purine isosteres, pyrazolo[3,4-c]pyridines can effectively compete with ATP for binding to the active site of various kinases, thereby blocking their catalytic activity. Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. Notably, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been shown to inhibit key signaling pathways such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are frequently hyperactivated in cancer.[1][2] For instance, certain pyrazolopyridine derivatives have demonstrated inhibitory activity against p38α MAPK, a key regulator of cellular responses to inflammatory cytokines and stress.[3]

Quantitative Anticancer Data

The in vitro anticancer activity of pyrazolo[3,4-c]pyridine and related derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8b HCT-116 (Colon)2.3Doxorubicin-
8b HEPG2 (Liver)2.6Doxorubicin-
8b A-549 (Lung)2.9Doxorubicin-
14a HepG2 (Liver)4.2--
14d HeLa (Cervical)5.9--
9c (p38α MAPK inhibitor) HepG2 (Liver)--0.42
14a (p38α MAPK inhibitor) HepG2 (Liver)--0.13

Data for compounds 8b, 14a, 14d, 9c, and 14a are for pyrazolo[3,4-b]pyridine derivatives, which share a similar core structure and biological activities.[3][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the pyrazolo[3,4-c]pyridine derivatives in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

    • Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO-treated cells) and an untreated control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Pyrazolo_Pyridine Pyrazolo[3,4-c]pyridine Derivative MEK MEK Pyrazolo_Pyridine->MEK Inhibition Pyrazolo_Pyridine->PI3K Inhibition ATP ATP ADP ADP Raf Raf Ras->Raf Raf->MEK ATP -> ADP ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Inhibition of MAPK and PI3K/Akt signaling pathways.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazolo[3,4-c]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The precise antimicrobial mechanisms of pyrazolo[3,4-c]pyridines are still under investigation. However, their structural similarity to purines suggests they may interfere with essential metabolic pathways in microorganisms, such as nucleic acid synthesis or folate metabolism.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)
Derivative Series 3a-m Staphylococcus aureusSlight Activity
Derivative Series 3a-m Bacillus cereusSlight Activity
Pyrazolo[3,4-b]pyridine 6h Pseudomonas aeruginosa13 (Inhibition Zone in mm)
Pyrazolo[3,4-b]pyridine 6b Escherichia coli13 (Inhibition Zone in mm)

Data for compounds in series 3a-m are for pyrazolo[3,4-c]pyridine derivatives, while data for 6h and 6b are for the related pyrazolo[3,4-b]pyridine isomer.[5][6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution:

    • Prepare a stock solution of the pyrazolo[3,4-c]pyridine derivative in a suitable solvent.

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Pyrazolo[3,4-c]pyridine serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory and Analgesic Activities: Modulating Pain and Inflammation

Certain pyrazolo[3,4-c]pyridine derivatives have exhibited significant anti-inflammatory and analgesic properties, suggesting their potential in treating pain and inflammatory conditions.

Mechanism of Action

The anti-inflammatory effects of these compounds may be attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some pyrazolopyridine derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation.[7] Their analgesic effects are likely linked to their anti-inflammatory properties and may also involve modulation of central and peripheral pain pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by the injection of carrageenan, an inflammatory agent.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult male Wistar rats (180-220 g).

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Administer the pyrazolo[3,4-c]pyridine derivative orally or intraperitoneally at a predetermined dose.

    • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Protocol: Hot Plate Test for Analgesic Activity

Principle: This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use mice (20-25 g).

    • Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement:

    • Record the latency to the first sign of nociception (e.g., paw licking, jumping) as the baseline reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration:

    • Administer the pyrazolo[3,4-c]pyridine derivative to the test group. A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., morphine).

  • Post-Treatment Measurement:

    • Measure the reaction time at various intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis:

    • An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

Antidiabetic Activity: Enhancing Glucose Utilization

Some pyrrolo[3,4-c]pyridine derivatives have shown potential as antidiabetic agents by stimulating glucose uptake into muscle and fat cells, thereby helping to lower blood glucose levels.[8]

Mechanism of Action

The antidiabetic effect of these compounds is thought to be mediated by an increase in insulin sensitivity, leading to enhanced glucose transport into cells. This may involve the activation of signaling pathways that promote the translocation of glucose transporters (e.g., GLUT4) to the cell membrane.

Experimental Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes

Principle: This in vitro assay measures the ability of a compound to stimulate glucose uptake in differentiated 3T3-L1 adipocytes, a common cell model for studying glucose metabolism.

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes and induce their differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Serum Starvation and Compound Treatment:

    • Serum-starve the differentiated adipocytes for 2-4 hours.

    • Treat the cells with the pyrazolo[3,4-c]pyridine derivative at various concentrations for a specified period. Include a positive control (e.g., insulin).

  • Glucose Uptake Measurement:

    • Add a fluorescently labeled glucose analog (e.g., 2-NBDG) or radiolabeled glucose (e.g., [³H]-2-deoxyglucose) to the cells and incubate for a short period (e.g., 30 minutes).

    • Wash the cells to remove excess labeled glucose.

  • Quantification:

    • Lyse the cells and measure the amount of internalized labeled glucose using a fluorescence plate reader or a scintillation counter.

  • Data Analysis:

    • Compare the glucose uptake in compound-treated cells to that in untreated and insulin-treated cells to determine the compound's effect on glucose transport.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-c]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies aim to identify the key structural features responsible for a particular biological effect, guiding the design of more potent and selective compounds.

For kinase inhibitors, for example, the pyridine nitrogen has been shown to be important for activity, potentially forming a water-bridged hydrogen bond with the kinase hinge region.[9] The substitution pattern on aryl groups attached to the core can also significantly influence potency and selectivity.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide range of promising biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, analgesic, and antidiabetic agents makes them an exciting area of research for the development of new therapeutics. Further exploration of their mechanisms of action and structure-activity relationships will be crucial in optimizing their pharmacological profiles and advancing them towards clinical applications. This guide provides a foundational understanding of the multifaceted biological landscape of pyrazolo[3,4-c]pyridine derivatives, serving as a valuable resource for researchers dedicated to harnessing their therapeutic potential.

References

Pyrazolo[3,4-c]pyridine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyrazolo[3,4-c]pyridine Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The pyrazolo[3,4-c]pyridine scaffold has emerged as a significant heterocyclic framework in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Its structural resemblance to the native purine core allows it to function as a bioisosteric mimic, engaging with a multitude of cellular proteins that possess purine-binding pockets.[1] This guide provides a comprehensive technical overview of the pyrazolo[3,4-c]pyridine core, intended for researchers and drug development professionals. We will explore efficient synthetic routes to the scaffold, detail strategies for its selective "vectorial functionalization," and delve into its most prominent application as a privileged core for the design of protein kinase inhibitors. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as a practical and authoritative resource for leveraging this versatile scaffold in modern drug discovery programs.

The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Structure

Heterocyclic compounds form the cornerstone of medicinal chemistry, offering a three-dimensional architecture capable of engaging biological targets through a diverse array of intermolecular interactions.[1] Among these, the pyrazolo[3,4-c]pyridine scaffold has garnered increasing attention. As a structural isomer of azaindole, its fusion of a pyrazole and a pyridine ring creates a system that is bioisosteric with purine, the fundamental building block of nucleic acids and the signaling molecule adenosine triphosphate (ATP).[1][3]

This inherent similarity is the primary driver of its "privileged" status. Many enzymes, particularly the vast family of protein kinases, have evolved highly conserved ATP-binding sites. Molecules built upon the pyrazolo[3,4-c]pyridine core can effectively mimic the adenine portion of ATP, positioning themselves within these catalytic pockets to modulate enzyme activity. This makes the scaffold an exceptional starting point for the development of targeted inhibitors.[4][5]

Furthermore, the scaffold's true utility lies in its capacity for selective elaboration. The different positions on the bicyclic system (N-1, N-2, C-3, C-5, and C-7) can be independently functionalized, allowing chemists to systematically tune the molecule's properties. This "vectorial functionalization" is critical in FBDD, where an initial weakly-binding fragment is optimized into a potent and selective lead compound.[1][2][6]

Caption: Vectorial functionalization of the pyrazolo[3,4-c]pyridine scaffold.

Synthesis of the Core Scaffold and Key Intermediates

A robust and scalable synthetic route is paramount for any scaffold intended for medicinal chemistry exploration. Recent advancements have established an efficient pathway to 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile intermediates for subsequent diversification.[1] The synthesis adapts the classical Huisgen indazole synthesis, providing excellent overall yields.[1]

Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a)

This protocol is based on the work of Bedwell et al. and demonstrates a reliable method for producing a key building block.[1]

Step 1: Acetyl-protected Indazole Formation

  • To a solution of 2-amino-6-chloropyridine (starting material) in dichloroethane (DCE), add acetic anhydride (Ac₂O).

  • Cool the mixture and add sodium nitrite (NaNO₂) portion-wise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and then heat to 90 °C for approximately 20 hours.

  • Upon completion, perform an aqueous workup to isolate the crude 1-(5-chloro-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one intermediate (3). The use of DCE as a co-solvent enhances scalability and often allows for the isolation of this intermediate without the need for column chromatography.[1]

Step 2: Deacetylation to Yield the Core Scaffold

  • Dissolve the crude intermediate (3) in methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe) in methanol and stir at room temperature for 1 hour.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction, remove the solvent under reduced pressure, and perform an extractive workup.

  • The resulting solid is washed and dried to afford the final product, 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a), typically as a white solid in excellent overall yield (>90%).[1]

This halogenated intermediate is primed for a variety of cross-coupling reactions, making it an ideal entry point for library synthesis.

A Guide to Vectorial Functionalization

The power of the pyrazolo[3,4-c]pyridine scaffold is fully realized through the ability to selectively modify its five key positions. This allows for the systematic exploration of chemical space around the core, a process fundamental to optimizing a compound's affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

N-1 and N-2 Functionalization: Modulating Solubility and Interactions

Selective functionalization of the pyrazole nitrogen atoms is typically the first step.

  • N-1 Protection/Alkylation: Protection is often required to direct subsequent reactions. The use of a mesyl (Ms) group selectively affords the N-1 protected product.[1] More commonly, bulky protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) are used.

  • N-2 Alkylation: Accessing the N-2 position can be achieved under different reaction conditions, often involving a different base or solvent system, after the N-1 position is blocked.

Protocol: N-1 SEM Protection

  • Suspend 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a) in a suitable solvent like DMF.

  • Add a base such as sodium hydride (NaH) at 0 °C and stir for 30 minutes.

  • Add SEM-Cl dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours until completion.

  • Quench the reaction with water and perform an extractive workup to isolate the N-1 protected product.

C-5 Functionalization: Introducing Key Amine Substituents

The C-5 position, activated by the chlorine atom in intermediate 4a , is ideal for introducing amine side chains via palladium-catalyzed Buchwald-Hartwig amination.[1][6] These amines often serve as crucial hydrogen bond donors or acceptors, or as attachment points for vectors designed to probe deeper pockets in a target protein.

Protocol: Buchwald-Hartwig Amination at C-5

  • To a reaction vessel, add the N-1 protected 5-chloro-pyrazolo[3,4-c]pyridine, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Add a solvent such as dioxane and degas the mixture.

  • Heat the reaction to 100-120 °C until the starting material is consumed.

  • Cool the reaction, filter through celite, and concentrate.

  • Purify the residue by column chromatography to yield the C-5 aminated product.

C-7 Functionalization: Exploring the Solvent-Exposed Region

The C-7 position can be selectively metalated using a strong, non-nucleophilic base like TMPMgCl·LiCl.[1][2] The resulting organometallic intermediate can then react with various electrophiles or undergo transmetalation for Negishi cross-coupling, allowing for the introduction of aryl or alkyl groups.

C-3 Functionalization: Tuning for Selectivity

The C-3 position is often modified last. A tandem C-H borylation followed by a Suzuki-Miyaura cross-coupling reaction is an effective strategy.[1][6] This allows for the installation of a wide range of aryl and heteroaryl groups, which can be used to fine-tune selectivity between closely related kinases or to improve pharmacokinetic properties.

Caption: General workflow for library synthesis via vectorial functionalization.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The structural analogy to purine makes the pyrazolo[3,4-c]pyridine scaffold a powerful core for developing ATP-competitive kinase inhibitors.[1] Kinases are a major class of drug targets, particularly in oncology, and numerous inhibitors based on related pyrazolopyridine scaffolds have been developed.[3][7]

Case Study: Pyrazolo[3,4-c]pyridazines as Cyclin-Dependent Kinase (CDK) Inhibitors

While distinct, the closely related pyrazolo[3,4-c]pyridazine scaffold provides an excellent, well-documented example of how this heterocyclic family targets kinases. CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

A high-throughput screen identified a pyrazolopyridazine derivative as a potent inhibitor of CDK1/cyclin B.[8][9] Subsequent structure-activity relationship (SAR) studies were performed to optimize this hit.

Key SAR Insights:

  • Hinge-Binding: The pyrazole N-H and the adjacent pyridine/pyridazine nitrogen are critical for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, anchoring the inhibitor.

  • C-3 Substitution: The activity was highly sensitive to the substituent at the C-3 position. The introduction of a furan ring (compound 1o ) led to one of the most potent compounds in the series, likely by forming additional favorable interactions within the binding site.[9]

  • Solvent-Exposed Groups: Substituents at other positions could be modified to improve properties like solubility and cell permeability without disrupting the core binding interaction.

Compound IDSubstituent at C-3Substituent at C-6CDK1 IC₅₀ (µM)Antitumor Activity (GI₅₀, µM)
1a (Hit) PhenylPhenyl0.15> 10
1o 2-FurylPhenyl0.041.5
1p 2-ThienylPhenyl0.094.6
1q HPhenyl1.2> 10

Data synthesized from Braña et al., J. Med. Chem. 2005.[8][9]

The data clearly shows that small changes to the C-3 substituent dramatically impact potency, highlighting the importance of vectorial functionalization in optimizing kinase inhibitors.

References

Physicochemical characteristics of 3-Iodo-1h-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Iodo-1H-pyrazolo[3,4-c]pyridine

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound, a heterocyclic compound of increasing interest in the field of medicinal chemistry. As a derivative of the pyrazolo[3,4-c]pyridine scaffold, it serves as a structural analogue to naturally occurring purines, positioning it as a valuable fragment for the development of novel therapeutics, including anti-inflammatory, anti-viral, and anti-cancer agents.[1] This document details the molecular structure, fundamental properties, and robust experimental protocols for determining key parameters such as melting point, solubility, and pKa. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical building block in their discovery programs.

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in drug discovery, primarily due to its structural resemblance to purine.[1] This similarity allows it to interact with a wide variety of biological targets, such as kinases, that possess purine-binding pockets.[1] The strategic introduction of an iodine atom at the C-3 position, yielding this compound, creates a powerful synthetic handle. This iodo-substituent is readily manipulated via modern cross-coupling methodologies, enabling late-stage functionalization and the systematic exploration of chemical space—a cornerstone of fragment-based drug discovery (FBDD).[1]

This guide serves as a foundational resource, elucidating the essential physicochemical characteristics that govern the behavior of this compound. Understanding these properties is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, designing effective formulation strategies, and optimizing its utility as a precursor in complex synthetic campaigns.

Molecular Structure and Core Properties

The fundamental identity of this compound is defined by its bicyclic heteroaromatic structure and core physicochemical constants.

cluster_0 This compound mol

Caption: Chemical structure of this compound.

Table 1: Core Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1082040-63-8
Molecular Formula C₆H₄IN₃[2][3]
Molecular Weight 245.02 g/mol
Appearance Expected to be a solid at STP-
Structural Features and Intermolecular Forces

The molecule's planar, bicyclic structure is composed of a fused pyrazole and pyridine ring. The iodine atom at the C-3 position is the key site for synthetic modification. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the N-H group on the pyrazole ring is a hydrogen bond donor.

Key Physicochemical Parameters & Their Determination

The following sections outline critical physicochemical parameters and provide standardized, self-validating protocols for their experimental determination.

Melting Point

The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden this range.

Table 2: Melting Point Data

CompoundMelting Point (°C)Notes
This compoundNot availableRequires experimental determination.
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine>300A structurally related analogue, suggesting a high melting point.[4]

This protocol describes the use of a standard melting point apparatus (e.g., Mel-Temp) for accurate determination.

  • Sample Preparation:

    • Ensure the compound is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.

    • Tamp the open end of a capillary tube into the powder to collect a small sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a column height of approximately 3 mm.[5]

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Place a calibrated thermometer in the designated well.

  • Measurement:

    • Rapid Determination (Optional): Heat the block rapidly to find an approximate melting temperature. Allow the block to cool.

    • Accurate Determination: Begin heating slowly when the temperature is 5-10°C below the expected melting point.[5]

    • Adjust the heating rate to approximately 1-2°C per minute as you approach the melting point to ensure thermal equilibrium between the sample, block, and thermometer.[5]

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.[6]

  • Reporting:

    • The melting point is reported as the range T₁ – T₂.

    • Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[7] The Biopharmaceutics Classification System (BCS) uses solubility data to predict in vivo performance.[8] The shake-flask method is the gold-standard for determining equilibrium solubility.[9]

Table 3: Solubility Data

SolventSolubilityNotes
AqueousNot availableRequires experimental determination.
OrganicNot availableRequires experimental determination.

This protocol is adapted from guidelines provided by the World Health Organization (WHO) for BCS classification.[10]

  • System Preparation:

    • Prepare buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 for biorelevance).[10]

    • Maintain a constant temperature, typically 37 ± 1 °C, using a calibrated water bath or incubator.[10]

  • Equilibration:

    • Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures a saturated solution is achieved with undissolved solid remaining.[11]

    • Agitate the vials using a shaker or rotator for a sufficient duration to reach equilibrium. Equilibrium is confirmed when the concentration of the solute in solution remains constant over sequential time points (e.g., measurements at 24, 48, and 72 hours show no significant change).[10]

  • Phase Separation:

    • Allow the vials to settle at the experimental temperature.

    • Separate the solid and liquid phases. This is a critical step; methods include centrifugation or filtration through a non-binding filter (e.g., PTFE).

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting:

    • Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.

    • Verify the pH of the saturated solution at the end of the experiment.[10]

Caption: Workflow for Shake-Flask Solubility Measurement.

Acidity Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. For drug candidates, this governs solubility, membrane permeability, and receptor-binding interactions.[12] Given its heterocyclic nitrogen atoms, this compound is expected to have at least one pKa value.

Table 4: Acidity Constant Data

ParameterValueNotes
pKa Not availableRequires experimental determination.

This method is effective for compounds with a chromophore whose absorbance spectrum changes with ionization state.

  • Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Measurement:

    • For each buffer, prepare a sample by adding a small, constant amount of the stock solution to maintain a consistent total compound concentration.

    • Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

    • Identify an analytical wavelength where the difference in absorbance between the fully protonated and deprotonated species is maximal.

  • Data Analysis:

    • Plot absorbance at the analytical wavelength versus pH. The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, where the concentrations of the protonated and deprotonated species are equal.[12] This can be determined by fitting the data to the Henderson-Hasselbalch equation.

cluster_pka pKa and Ionization State cluster_acidic Acidic Environment cluster_basic Basic Environment pKa pKa Neutral Neutral Form (B) Dominates pH_low pH < pKa Protonated Protonated Form (BH+) Dominates pH_low->Protonated [BH+] > [B] pH_high pH > pKa pH_high->Neutral [B] > [BH+]

Caption: Relationship between pH, pKa, and molecular ionization state.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to elucidate the proton environment. Based on data for the 3-Iodo-1H-pyrazolo[3,4-b]pyridine isomer, the spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring, and a characteristic broad singlet for the N-H proton at a downfield chemical shift (>10 ppm).[2][3]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak (M⁺) would be observed at an m/z of approximately 245.02, consistent with its molecular formula C₆H₄IN₃.[2][3]

Significance in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for chemical library synthesis. The C-I bond is a prime site for metal-catalyzed cross-coupling reactions, allowing for the controlled and directed introduction of diverse chemical functionalities. This process, termed "vectorial elaboration," is central to FBDD, where a small fragment hit is systematically grown to enhance its potency and selectivity for a target protein.[1]

cluster_reactions Vectorial Elaboration at C-3 Position cluster_products Diverse Library of Analogues Core This compound (Core Fragment) Suzuki Suzuki Coupling (+ R-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (+ R-NH2) Core->Buchwald Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Prod_Aryl 3-Aryl Analogue Suzuki->Prod_Aryl Prod_Amine 3-Amino Analogue Buchwald->Prod_Amine Prod_Alkynyl 3-Alkynyl Analogue Sonogashira->Prod_Alkynyl

Caption: Role of the 3-iodo group as a handle for synthetic diversification.

Conclusion

This compound is a high-value chemical scaffold with significant potential in modern drug discovery. Its purine-like core provides a favorable framework for interacting with key biological targets, while its 3-iodo substituent offers a precise handle for synthetic diversification. The physicochemical properties and experimental protocols detailed in this guide provide the foundational knowledge required for its effective handling, characterization, and strategic deployment in the synthesis of novel, biologically active compounds.

References

Solubility and stability of 3-Iodo-1h-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Iodo-1H-pyrazolo[3,4-c]pyridine

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. As a member of the pyrazolopyridine family, which shares structural similarities with naturally occurring purines, this scaffold is a valuable building block in medicinal chemistry. Its utility lies in its capacity as a versatile intermediate for creating more complex molecules, primarily through cross-coupling reactions where the iodine atom serves as a reactive handle for introducing molecular diversity. The development of novel therapeutics, including anti-inflammatory, anti-viral, and anti-cancer agents, often relies on such "fragment-based" strategies where scaffolds like this are systematically elaborated.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. Solubility and stability are not mere data points; they are critical parameters that dictate the compound's handling, formulation, reaction conditions, and ultimately, its viability in a drug discovery pipeline. This guide provides a comprehensive technical overview of these properties, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The inherent characteristics of a molecule define its behavior in various systems. While specific experimental data for the this compound isomer is not extensively published, we can infer its likely properties from structurally related analogs and general chemical principles. The fused pyridine and pyrazole rings create a planar, aromatic system, while the iodine atom significantly increases its molecular weight and introduces a site for potential chemical transformations.

PropertyData / Predicted ValueSource / Notes
Molecular Formula C₆H₄IN₃Based on structure. Related isomers confirm this format.
Molecular Weight 245.02 g/mol Calculated.
Appearance Likely a white to off-white solid.Based on related pyrazolopyridine compounds.
Polar Surface Area ~45-50 ŲEstimated based on related structures like 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (80.5 Ų). The pyrazolopyridine core is less complex.
Hydrogen Bond Donors 1 (from the pyrazole N-H)Structural feature.
Hydrogen Bond Acceptors 2 (from the pyridine N and a pyrazole N)Structural feature.

Note: Some properties are inferred from closely related isomers such as 3-Iodo-1H-pyrazolo[3,4-b]pyridine and 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine due to a lack of specific public data for the [3,4-c] isomer.

Solubility Profile: A Practical Assessment

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacology. The solubility of this compound is governed by the balance between its polar, hydrogen-bonding capable heterocyclic core and the large, hydrophobic iodine atom.

Qualitative Solubility in Common Solvents

Based on its structure and synthesis procedures for related compounds, a qualitative solubility profile can be predicted. For instance, the synthesis of the [3,4-b] isomer involves Dimethylformamide (DMF) as a solvent and purification via recrystallization from a Dichloromethane (DCM)/hexane mixture, indicating good solubility in polar aprotic solvents and poor solubility in nonpolar ones.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Highly SolubleStrong dipole-dipole interactions can solvate the polar heterocyclic core effectively.
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleThe large, nonpolar iodine atom and rigid aromatic structure limit favorable interactions with the highly ordered hydrogen-bonding network of water. Solubility in alcohols is likely better than in water.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents offer a good balance of polarity to dissolve the compound.
Nonpolar Hexane, TolueneInsolubleThe molecule's polarity is too high for effective solvation in nonpolar media.
Experimental Workflow for Solubility Determination

To move beyond prediction, quantitative solubility must be determined experimentally. The shake-flask method is the universally recognized "gold standard" for measuring thermodynamic equilibrium solubility. This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing the most accurate measure of a compound's intrinsic solubility in a given medium.

Protocol: Equilibrium Solubility via Shake-Flask Method
  • Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a series of vials, each containing a precise volume of the desired solvent (e.g., water, pH 7.4 buffer, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After incubation, allow the suspensions to settle. Separate the saturated solution from the excess solid via centrifugation (e.g., 15 minutes at 14,000 rpm) or filtration through a syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles.

  • Sampling and Analysis: Carefully withdraw a precise aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated HPLC-UV method. HPLC is preferred over UV spectroscopy alone as it can distinguish the parent compound from any potential impurities or degradation products.

Stability Profile: Ensuring Molecular Integrity

The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is crucial for ensuring its quality, safety, and efficacy. Stability studies are designed to understand how a compound changes over time under the influence of various environmental factors.

Key Factors Influencing Stability
  • Temperature: Degradation reactions are typically accelerated at higher temperatures. Accelerated stability studies, often conducted at elevated temperatures (e.g., 40°C or 50°C), are used to predict long-term stability under normal storage conditions.

  • pH: The stability of the compound in aqueous solutions can be highly pH-dependent. Hydrolysis can occur under strongly acidic or basic conditions.

  • Light (Photostability): The carbon-iodine bond is known to be susceptible to cleavage upon exposure to UV or visible light, a process known as photolysis. This can lead to the formation of radical species and subsequent degradation. Photostability testing is a standard component of stress testing as per ICH Q1B guidelines.

  • Oxidation: The electron-rich heterocyclic system may be susceptible to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over long periods.

Potential Degradation Pathways

For iodinated aromatic compounds, dehalogenation is a primary degradation pathway. This process involves the cleavage of the C-I bond, replacing the iodine atom with a hydrogen atom. This not only changes the identity of the molecule but also eliminates the reactive handle essential for its use in cross-coupling reactions.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods. These studies expose the compound to conditions more severe than those used for accelerated stability testing.

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hTo assess stability to acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hTo assess stability to alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24hTo evaluate susceptibility to oxidative degradation.
Thermal Stress Solid compound at 80°C for 72hTo assess the intrinsic thermal stability of the solid form.
Photostability Expose solid or solution to controlled light (ICH Q1B guidelines: e.g., 1.2 million lux hours and 200 watt hours/m²)To determine light sensitivity and potential for photolytic degradation.
Protocol: General Forced Degradation Study
  • Sample Preparation: Prepare solutions of 3-Iodo-1H-pyrazolo[3.4-c]pyridine (e.g., at 1 mg/mL) in the respective stress media (acid, base, water, H₂O₂). For thermal and photostability, use the compound in its solid state and in solution.

  • Incubation: Expose the samples to the conditions outlined in the table above. Include a control sample stored under normal conditions (e.g., 5°C, protected from light).

  • Timepoint Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The goal is to separate the parent peak from all degradation product peaks. An LC-MS method is often used in parallel to obtain mass information for identifying unknown degradants.

  • Mass Balance: Evaluate the results to ensure that the decrease in the parent compound is reasonably accounted for by the increase in degradation products (mass balance).

Recommended Handling and Storage

Based on the predicted stability profile, the following recommendations are provided to ensure the long-term integrity of this compound:

  • Storage Container: Store in a well-sealed, airtight container to protect from moisture and atmospheric oxygen. Amber glass vials are recommended to mitigate light exposure.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable. Avoid exposure to high temperatures.

  • Light: The compound should be protected from light at all times. Work should be conducted in a fume hood with the sash down or in a lab with minimized UV light exposure.

  • Atmosphere: For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Conclusion

This compound is a valuable synthetic intermediate whose successful application is critically dependent on a robust understanding of its solubility and stability. Its solubility is highest in polar aprotic solvents like DMSO and DMF, and limited in aqueous and nonpolar media. The primary stability concern is potential deiodination, which can be accelerated by exposure to light and elevated temperatures.

By employing systematic experimental methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the data needed to confidently handle, store, and utilize this compound. The protocols and insights provided in this guide serve as a foundation for establishing a complete physicochemical profile, thereby enabling the seamless integration of this compound into demanding synthetic and drug discovery workflows.

Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-1H-pyrazolo[3,4-c]pyridine for Researchers and Drug Development Professionals

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a fusion of pyrazole and pyridine rings, is analogous to purine, a fundamental building block of DNA and RNA. This structural similarity allows it to serve as a versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors, by interacting with purine-binding pockets in a variety of cellular proteins.[1] The presence of an iodine atom at the 3-position provides a crucial reactive handle for introducing further molecular complexity through various cross-coupling reactions, making it a valuable intermediate for building libraries of potential drug candidates. This guide provides a comprehensive overview of its commercial availability, synthesis, and applications for professionals in the field.

Commercial Sourcing and Availability

While direct, off-the-shelf commercial availability of this compound can be limited to specialty chemical suppliers, the broader class of halo-pyrazolo[3,4-c]pyridines and related isomers are more readily accessible. Researchers often rely on custom synthesis or procure closely related precursors. For instance, the isomeric 3-Iodo-1H-pyrazolo[3,4-b]pyridine and 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine are listed by several major chemical suppliers.[2][3][4] The availability of these related structures underscores the feasibility of acquiring the necessary building blocks for targeted synthesis.

When sourcing, it is critical to verify the identity and purity of the compound through analytical documentation provided by the supplier, such as a Certificate of Analysis (CoA). Standard quality control metrics include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should generally be >95% for use in sensitive downstream applications.

  • Identity Confirmation: Verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Table 1: Commercial Availability of Related Iodo-Pyrazolopyridine Isomers

Compound NameCAS NumberRepresentative Suppliers
This compound1363381-14-9Specialized custom synthesis vendors
3-Iodo-1H-pyrazolo[3,4-b]pyridine92932-88-2Sigma-Aldrich, Sandoo
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine151266-23-8TCI, BLDpharm, Simson Pharma

Note: The availability of specific compounds should be confirmed directly with suppliers as catalog listings can change.

Synthetic Strategies: Accessing the this compound Scaffold

The synthesis of the pyrazolo[3,4-c]pyridine core is well-documented, providing a reliable pathway for laboratories to produce this intermediate. A common and efficient strategy involves the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, which can then be selectively functionalized.[1][5] The iodination step can be performed on the pyrazolo[3,4-c]pyridine core as a late-stage functionalization.

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (A Precursor)

This protocol is adapted from a reported procedure for accessing the core scaffold, which is a necessary precursor for subsequent iodination at the C3 position.[1]

Step 1: Acetyl-protected Pyrazolo[3,4-c]pyridine Formation

  • To a solution of the starting aminopyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O).

  • Cool the mixture and add sodium nitrite (NaNO₂) portion-wise while maintaining a low temperature.

  • Allow the reaction to warm to room temperature and then heat to 90 °C for approximately 20 hours.

  • Upon completion, cool the reaction and perform an aqueous workup to isolate the acetyl-protected product, 1-(5-chloro-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one.

Step 2: Deacetylation to Yield the Scaffold

  • Dissolve the acetylated product from Step 1 in methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe) in methanol.

  • Stir the reaction at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure and purify the residue to afford the final 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold.

SynthesisWorkflow cluster_step1 Step 1: Acetyl-protected Ring Formation cluster_step2 Step 2: Deacetylation Aminopyridine Starting Aminopyridine Reagents1 NaNO₂, Ac₂O, DCE rt -> 90°C, 20h Aminopyridine->Reagents1 Product1 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one Reagents1->Product1 Huisgen-type Cyclization Reagents2 NaOMe, MeOH rt, 1h Product1->Reagents2 Product2 5-chloro-1H-pyrazolo[3,4-c]pyridine Reagents2->Product2 Deprotection

Caption: Workflow for the synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine precursor.

Subsequent C3-Iodination

With the core scaffold in hand, selective iodination at the C3 position can be achieved. This typically involves metalation followed by electrophilic trapping with an iodine source. For example, using a strong base like TMPMgCl·LiCl can selectively deprotonate the C3 position, after which the addition of molecular iodine (I₂) introduces the iodo group.[5]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for creating more complex molecules. Its utility is a cornerstone of fragment-based drug discovery (FBDD), where small, simple heterocyclic fragments are elaborated into potent and selective lead compounds.[1][5]

The iodine atom at the C3 position is a key functional group for diversification, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

This "vectorial functionalization" allows researchers to systematically explore the chemical space around the pyrazolopyridine core to optimize binding interactions with a target protein.[1][5] This approach has been successfully applied to develop potent inhibitors for various kinases, including TANK-binding kinase 1 (TBK1), which is implicated in immune response and cancer.[7]

Functionalization cluster_couplings Cross-Coupling Reactions cluster_products Diverse Lead Compounds Scaffold This compound C3-Iodo Group Suzuki Suzuki-Miyaura (R-B(OH)₂) Scaffold->Suzuki C-C Bond Sonogashira Sonogashira (R-C≡CH) Scaffold->Sonogashira C-C Bond Buchwald Buchwald-Hartwig (R-NH₂) Scaffold->Buchwald C-N Bond KinaseInhib Kinase Inhibitors Suzuki->KinaseInhib Anticancer Anticancer Agents Sonogashira->Anticancer Antiviral Antiviral Agents Buchwald->Antiviral

Caption: Vectorial functionalization of the this compound scaffold.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound and its precursors should be handled with care in a well-ventilated fume hood.

  • Hazard Identification: While specific data for this exact compound is limited, related iodo-pyrazoles are classified with GHS hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8][9]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses, a lab coat, and chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.[10]

  • Handling: Avoid dust formation and inhalation of vapors or dust. Ensure adequate ventilation. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[10][11]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[12]

Conclusion

This compound is a strategically important heterocyclic intermediate whose value is derived from its purine-like core and the synthetic versatility afforded by its iodo-substituent. While direct commercial sourcing may require custom synthesis, established synthetic routes make it an accessible target for research laboratories. Its demonstrated utility in enabling the rapid diversification of scaffolds for fragment-based drug discovery positions it as a key building block in the ongoing development of novel therapeutics, particularly in the areas of oncology and immunology.

References

Methodological & Application

Synthesis of 3-Iodo-1h-pyrazolo[3,4-c]pyridine from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine from Core Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic scaffold and a key intermediate in the synthesis of complex molecules for drug discovery and materials science. Its utility stems from the presence of the pyrazolopyridine core, a known pharmacophore that mimics purine structures, and the versatile iodine substituent, which is amenable to a wide array of cross-coupling reactions for late-stage functionalization.[1][2][3] This application note provides a detailed guide to two robust synthetic pathways for obtaining this compound, designed for chemical researchers in academic and industrial settings. The protocols are grounded in established chemical principles and supported by authoritative literature, focusing on the causality behind experimental choices to ensure reproducibility and methodological understanding.

Introduction: The Strategic Importance of this compound

The pyrazolo[3,4-c]pyridine nucleus is a significant structural motif in medicinal chemistry, often explored for its potential as an anti-inflammatory, anti-viral, and anti-cancer agent due to its similarity to biologically ubiquitous purines.[2] The introduction of an iodine atom at the C-3 position transforms this core into a powerful synthetic intermediate. The carbon-iodine bond serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1][4]

This document outlines two primary, field-proven strategies for the synthesis of the title compound:

  • Route A: Sandmeyer-type Iodination from an Amino Precursor. A classic and reliable method involving the diazotization of 3-amino-1H-pyrazolo[3,4-c]pyridine followed by displacement with an iodide source. This route is advantageous when the amino precursor is readily available.

  • Route B: Direct Electrophilic Iodination. A more atom-economical approach involving the direct C-H functionalization of the parent 1H-pyrazolo[3,4-c]pyridine heterocycle. This method is preferred if the parent scaffold is the primary starting material.

Both methodologies are presented with detailed, step-by-step protocols, explanations of the underlying chemical mechanisms, and workflows for practical implementation.

Route A: Synthesis via Sandmeyer-type Iodination

This pathway leverages the transformation of a stable amino group into an excellent leaving group (dinitrogen gas) via a diazonium salt intermediate.[5] The subsequent substitution with iodide provides a clean and often high-yielding route to the desired aryl iodide.

Workflow for Route A

Synthesis_Route_A cluster_0 Part 1: Synthesis of Amino Precursor cluster_1 Part 2: Diazotization and Iodination start_A 3-Amino-4-cyanopyridine step_A1 Reaction with Hydrazine Hydrate start_A->step_A1 product_A 3-Amino-1H-pyrazolo[3,4-c]pyridine step_A1->product_A step_A2 Diazotization (NaNO2, H2SO4, 0-5 °C) product_A->step_A2 step_A3 Iodide Displacement (KI solution) step_A2->step_A3 product_B This compound step_A3->product_B

Caption: Workflow for Route A: From 3-Amino-4-cyanopyridine to the final product.

Part 1: Synthesis of Starting Material: 3-Amino-1H-pyrazolo[3,4-c]pyridine

The required amino precursor is synthesized via the cyclocondensation of a substituted pyridine with hydrazine.[6] This reaction involves the nucleophilic attack of hydrazine on the cyano group, followed by intramolecular cyclization.

Protocol 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-c]pyridine

ReagentMW ( g/mol )AmountMolesEquivalents
3-Amino-4-cyanopyridine119.1210.0 g83.9 mmol1.0
Hydrazine hydrate (~64%)50.0615.7 mL335.8 mmol4.0
Ethanol46.07200 mL--

Step-by-Step Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-cyanopyridine (10.0 g) and ethanol (200 mL).

  • Reagent Addition: Add hydrazine hydrate (15.7 mL) to the suspension. The high number of equivalents ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume in vacuo until a slurry is obtained.

  • Isolation: Filter the solid product, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 3-amino-1H-pyrazolo[3,4-c]pyridine as a solid.

Part 2: Sandmeyer-type Iodination Protocol

The core of this route is the diazotization of the aromatic amine. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the diazonium salt.[7] This unstable intermediate is then immediately treated with a solution of potassium iodide.

Protocol 2: Synthesis of this compound

ReagentMW ( g/mol )AmountMolesEquivalents
3-Amino-1H-pyrazolo[3,4-c]pyridine134.145.0 g37.3 mmol1.0
Sulfuric Acid (conc.)98.0810 mL--
Water18.0250 mL--
Sodium Nitrite (NaNO₂)69.002.8 g40.9 mmol1.1
Potassium Iodide (KI)166.009.3 g56.0 mmol1.5

Step-by-Step Methodology:

  • Amine Solution: In a 250 mL three-neck flask, carefully add concentrated sulfuric acid (10 mL) to water (50 mL) while cooling in an ice-water bath. To this acidic solution, slowly add 3-amino-1H-pyrazolo[3,4-c]pyridine (5.0 g). Stir until a clear solution is obtained.

  • Diazotization: Cool the solution to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (2.8 g) in 10 mL of water. Add this NaNO₂ solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. The addition of a nitrite source to an acidified amine generates the nitrosonium ion (NO+), which is the active electrophile that forms the diazonium salt.[7]

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (9.3 g) in 20 mL of water. Slowly add the freshly prepared, cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Gentle heating (e.g., to 50 °C) may be required to drive the decomposition of the diazonium salt to completion.

  • Work-up: Cool the mixture and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8. Add a solution of sodium thiosulfate to quench any excess iodine (indicated by the disappearance of the brown I₂ color).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the final product.

Route B: Synthesis via Direct Electrophilic Iodination

This approach is more direct and involves the electrophilic substitution of a proton on the pyrazole ring with an iodine cation equivalent. The C-3 position of the pyrazolo[3,4-c]pyridine system is electronically analogous to the C-3 position of 1H-pyrazolo[3,4-b]pyridine, for which direct iodination protocols have been successfully reported.[8][9]

Reaction Mechanism: Electrophilic Iodination

Iodination_Mechanism cluster_reagents start_B 1H-Pyrazolo[3,4-c]pyridine intermediate Sigma Complex (Wheland Intermediate) start_B->intermediate Electrophilic Attack at C3 product_B This compound intermediate->product_B Deprotonation reagents + I₂ + KOH loss_H - H₂O - K⁺

Caption: Mechanism of direct iodination via an electrophilic aromatic substitution.

Protocol 3: Synthesis of this compound

This protocol is adapted from a procedure for the [3,4-b] isomer.[8] The base (KOH) is crucial; it reacts with iodine to form potassium hypoiodite (KOI), which is a more potent electrophilic iodinating agent, and also deprotonates the pyrazole NH, potentially increasing the nucleophilicity of the ring system.

ReagentMW ( g/mol )AmountMolesEquivalents
1H-Pyrazolo[3,4-c]pyridine119.123.0 g25.2 mmol1.0
Iodine (I₂)253.8112.8 g50.4 mmol2.0
Potassium Hydroxide (KOH)56.115.6 g100.7 mmol4.0
Dimethylformamide (DMF)73.0945 mL--

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve 1H-pyrazolo[3,4-c]pyridine (3.0 g) in dimethylformamide (DMF, 45 mL).

  • Reagent Addition: To this solution, add solid iodine (12.8 g) followed by powdered potassium hydroxide (5.6 g). The addition of KOH should be done portion-wise as the reaction can be exothermic.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress should be monitored by TLC.

  • Quenching & Work-up: Pour the reaction mixture into a beaker containing 200 mL of brine (saturated NaCl solution). This will precipitate the product and help remove the DMF.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with brine (1 x 50 mL) and a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 50 mL) to remove any residual iodine. Finally, wash again with brine (1 x 50 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography to yield pure this compound.[8]

Conclusion

The two synthetic routes detailed in this application note provide reliable and scalable methods for producing this compound. The choice between the Sandmeyer-type reaction (Route A) and direct electrophilic iodination (Route B) will depend on the availability of the respective starting materials—3-amino-1H-pyrazolo[3,4-c]pyridine or the parent 1H-pyrazolo[3,4-c]pyridine. Both protocols are built upon well-documented, fundamental organic reactions and offer researchers robust platforms for accessing this valuable chemical intermediate, thereby facilitating further exploration in drug discovery and chemical synthesis.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural similarity to the endogenous purine base allows it to act as a versatile pharmacophore, capable of interacting with a wide range of biological targets, including kinases, phosphodiesterases, and other enzymes implicated in various disease states.[1] Consequently, the development of robust and efficient synthetic methodologies to functionalize this core is of paramount importance for the rapid generation of compound libraries and the exploration of structure-activity relationships (SAR).

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds.[3] This palladium-catalyzed reaction, which couples an organohalide with an organoboron species, is renowned for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks.[4] For the pyrazolo[3,4-c]pyridine scaffold, the C-I bond of 3-iodo-1H-pyrazolo[3,4-c]pyridine serves as a highly reactive electrophilic handle for introducing aryl, heteroaryl, or vinyl substituents, thereby enabling extensive molecular diversification.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this compound. It offers a detailed experimental protocol, an exploration of the underlying mechanism, and expert insights into optimizing reaction parameters for this specific class of nitrogen-containing heterocycles.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The success of a Suzuki-Miyaura coupling hinges on the smooth operation of a palladium-based catalytic cycle.[6] Understanding this cycle is crucial for troubleshooting and rational optimization. The process is generally accepted to proceed through three primary stages: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of the this compound. This is typically the rate-determining step for aryl iodides and results in the formation of a Pd(II) complex.[8] The high reactivity of the C-I bond makes iodo-substituted heterocycles excellent substrates for this reaction.[5]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron species (e.g., a boronic acid) to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the palladium, displacing the halide.[9] The choice of base is critical and can significantly affect the reaction rate and yield.[7]

  • Reductive Elimination: In the final step, the two organic fragments (the pyrazolopyridine and the R² group) are eliminated from the Pd(II) complex, forming the desired C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[10]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R¹-X (this compound) pd_complex R¹-Pd(II)L_n-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal [R²-B(OH)₃]⁻ pd_r1_r2 R¹-Pd(II)L_n-R² transmetal->pd_r1_r2 red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² red_elim->product boronic_acid R²-B(OH)₂ base Base (e.g., CO₃²⁻) ate_complex [R²-B(OH)₃]⁻ base->ate_complex Activation ate_complex->transmetal Workflow Figure 2: Experimental Workflow setup 1. Setup & Reagent Addition - Add solids (Iodopyrazolopyridine, boronic acid, base, catalyst/ligand) to Schlenk tube. degas 2. Degassing - Evacuate and backfill vessel with inert gas (3x). setup->degas solvent 3. Solvent Addition - Add degassed 1,4-dioxane and water. degas->solvent reaction 4. Reaction - Heat mixture (e.g., 90-100 °C) under inert atmosphere. - Monitor by TLC/LC-MS. solvent->reaction workup 5. Workup - Cool to RT. - Dilute with water and extract with organic solvent (e.g., EtOAc). reaction->workup purify 6. Purification - Wash organic layer with brine. - Dry over Na₂SO₄/MgSO₄. - Concentrate in vacuo. workup->purify product 7. Final Product - Purify crude material by flash column chromatography. purify->product

References

The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-pyrazolo[3,4-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrazolo[3,4-c]pyridine Scaffold

The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural analogy to purine allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including applications as anti-inflammatory, anti-viral, and anti-cancer agents.[1][2] The ability to selectively functionalize this scaffold is paramount for developing novel therapeutics. 3-Iodo-1H-pyrazolo[3,4-c]pyridine serves as a versatile and key intermediate for such functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions for the elaboration of this valuable scaffold.

A critical consideration when working with N-heterocycles like this compound is the potential for the nitrogen atoms to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[3] Therefore, N-protection of the pyrazole moiety is often a crucial first step to ensure efficient and reproducible cross-coupling.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is essential. While the direct iodination of 1H-pyrazolo[3,4-c]pyridine at the 3-position can be challenging, a common strategy involves the synthesis of the parent heterocycle followed by iodination. A representative procedure for a similar isomer involves the reaction of the parent pyrazolopyridine with iodine in the presence of a base like potassium hydroxide in DMF.[4]

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the 3-position of the pyrazolo[3,4-c]pyridine core and a wide variety of aryl and heteroaryl boronic acids or esters.

Mechanistic Rationale

The catalytic cycle, a fundamental concept in palladium-catalyzed reactions, begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OA Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(I) Pd0->PdII_Aryl Ar-I Product 3-Substituted Product (Ar-R') Transmetalation Transmetalation PdII_Coupling L₂Pd(II)(Ar)(R') PdII_Aryl->PdII_Coupling R'-B(OR)₂ Base PdII_Coupling->Pd0 Ar-R' RE Reductive Elimination ArylI This compound (Ar-I) BoronicAcid Organoboron Reagent (R'-B(OR)₂) caption Suzuki-Miyaura Catalytic Cycle

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol: Suzuki-Miyaura Coupling of N-Protected this compound

This protocol is adapted from procedures for similar halo-substituted pyrazolopyridines.[1][5]

Materials:

  • N-Protected this compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

Procedure:

  • To a dry reaction vessel, add the N-protected this compound, boronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data and Optimization
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a liganddppf is a robust ligand for many Suzuki couplings. For challenging substrates, a combination of a Pd(0) source and a specialized ligand may be necessary.[6]
Ligand dppf, SPhos, XPhosBulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, which is particularly useful for heteroaromatic substrates.[1][7]
Base Cs₂CO₃, K₂CO₃, K₃PO₄The choice of base is crucial for activating the boronic acid. Carbonates are generally effective, with cesium carbonate often providing superior results.[8]
Solvent 1,4-Dioxane, DMF, Toluene/H₂OThe solvent system must solubilize the reactants and the base. A mixture of an organic solvent and water is often beneficial.[8]
Troubleshooting
  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the catalyst is active. Consider using a more robust precatalyst.

    • Inefficient Base: Use a finely powdered, anhydrous base. The addition of water can sometimes improve the solubility and efficacy of the base.[8]

    • Protodeboronation: The boronic acid may be degrading. Use a slight excess of the boronic acid and ensure anhydrous conditions.

  • Dehalogenation: The iodo group is replaced by a hydrogen. This can be minimized by using milder reaction conditions or a different ligand.

  • Homocoupling: Formation of biaryl products from the boronic acid. Ensure the reaction is thoroughly degassed to remove oxygen.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyrazolo[3,4-c]pyridine core.[9]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl iodide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[9][10]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OA Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(I) Pd0->PdII_Aryl Ar-I Product 3-Amino Product (Ar-NR'R'') Amine_Coord Amine Coordination PdII_Amine [L₂Pd(II)(Ar)(HNR'R'')]⁺I⁻ PdII_Aryl->PdII_Amine HNR'R'' Deprotonation Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Ar-NR'R'' RE Reductive Elimination ArylI This compound (Ar-I) Amine Amine (HNR'R'') caption Buchwald-Hartwig Amination Catalytic Cycle

Figure 2. Simplified Buchwald-Hartwig Amination Catalytic Cycle.
Protocol: Buchwald-Hartwig Amination of N-Protected this compound

This protocol is based on general procedures for the amination of halo-N-heterocycles.[1][11]

Materials:

  • N-Protected this compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., rac-BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the N-protected this compound and a stir bar.

  • Add the degassed solvent, followed by the amine.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

Data and Optimization
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium sources for generating the active Pd(0) species in situ.[12]
Ligand rac-BINAP, Xantphos, XPhosBulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and preventing β-hydride elimination.[10]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, weaker inorganic bases may be used.[12]
Solvent Toluene, 1,4-DioxaneAprotic, non-coordinating solvents are generally preferred.[12]
Troubleshooting
  • Low Yield:

    • Poor Catalyst Activity: Use a precatalyst for more reliable generation of the active catalytic species.

    • Base Sensitivity: If the substrate is sensitive to strong bases like NaOtBu, switch to a milder base such as K₃PO₄ or Cs₂CO₃.[13]

  • Hydrodehalogenation: The aryl iodide is reduced. This is a common side reaction, especially with primary amines. Screening different ligands can help to minimize this.

  • Aryl Halide Reactivity: Aryl iodides can sometimes be problematic due to the inhibitory effect of the generated iodide anion. While generally more reactive than bromides or chlorides, if issues arise, a change in ligand or solvent may be necessary.[10]

Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between the sp²-hybridized carbon of this compound and the sp-hybridized carbon of a terminal alkyne.[14]

Mechanistic Rationale

The traditional Sonogashira reaction involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Copper-free versions of the Sonogashira coupling have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[15][16]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(I) Pd0->PdII_Aryl Ar-I Product Coupled Product (Ar-C≡CR') OA Oxidative Addition PdII_Coupling L₂Pd(II)(Ar)(C≡CR') PdII_Aryl->PdII_Coupling Cu-C≡CR' Transmetalation Transmetalation PdII_Coupling->Pd0 Ar-C≡CR' RE Reductive Elimination CuI CuI Alkyne_Coord π-Alkyne Complex CuI->Alkyne_Coord H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne_Coord->Cu_Acetylide Base Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI to Pd Cycle ArylI This compound (Ar-I) Alkyne Terminal Alkyne (H-C≡CR') caption Sonogashira Catalytic Cycles (Pd/Cu Co-catalyzed)

Figure 3. Simplified Sonogashira Catalytic Cycles.
Protocol: Sonogashira Coupling of N-Protected this compound

This protocol is based on general procedures for the Sonogashira coupling of halo-N-heterocycles.[17][18]

Materials:

  • N-Protected this compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-protected this compound, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent and the amine base.

  • Slowly add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data and Optimization
ParameterRecommendationRationale
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard and effective catalysts for Sonogashira couplings.[18]
Co-catalyst Copper(I) iodide (CuI)Essential for the traditional Sonogashira mechanism. For copper-free conditions, a different catalyst/ligand system and base are required.[15]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Acts as both a base and a solvent in some cases. Must be anhydrous and degassed.[19]
Solvent THF, DMF, AcetonitrileThe choice of solvent can influence the reaction rate and yield. DMF is often a good choice for less reactive substrates.[18]
Troubleshooting
  • Low Conversion:

    • Ensure all reagents and solvents are strictly anhydrous and degassed.

    • Increase the reaction temperature.

    • Consider a copper-free protocol with a more specialized ligand if homocoupling is a significant issue.[20]

  • Alkyne Homocoupling (Glaser Product):

    • This is a common side reaction, often promoted by the presence of oxygen.

    • Ensure rigorous exclusion of air from the reaction.

    • Slow addition of the alkyne can minimize its concentration and disfavor homocoupling.

  • Catalyst Decomposition: A black precipitate (palladium black) indicates catalyst decomposition. This can be caused by impurities or high temperatures.

Part 4: Heck Reaction for Alkene Substitution

The Heck reaction facilitates the coupling of the this compound with an alkene to form a substituted alkene, providing a route to vinyl-substituted pyrazolopyridines.[21]

Mechanistic Rationale

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl iodide, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.[22][23]

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(I) Pd0->PdII_Aryl Ar-I OA Oxidative Addition PdII_Alkyl L₂Pd(II)-Alkyl PdII_Aryl->PdII_Alkyl Alkene Migratory_Insertion Migratory Insertion PdH_Complex L₂Pd(II)(H)(I) PdII_Alkyl->PdH_Complex Alkene Product Product Substituted Alkene Beta_Hydride_Elim β-Hydride Elimination PdH_Complex->Pd0 Base ArylI This compound (Ar-I) Alkene Alkene caption Heck Reaction Catalytic Cycle

Figure 4. Simplified Heck Reaction Catalytic Cycle.
Protocol: Heck Reaction of N-Protected this compound

This protocol is adapted from general procedures for Heck reactions with iodo-pyrazoles.[24][25]

Materials:

  • N-Protected this compound (1.0 equiv)

  • Alkene (e.g., an acrylate or styrene, 1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tol)₃ or P(OEt)₃, 4-10 mol%)

  • Base (e.g., triethylamine or K₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • To a dry reaction vessel, add the N-protected this compound, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and then the alkene.

  • Heat the reaction to the required temperature (typically 80-140 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Take up the residue in an organic solvent, wash with water and brine, and dry.

  • Purify the crude product by flash column chromatography.

Data and Optimization
ParameterRecommendationRationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Palladium(II) sources are common and effective for Heck reactions.[26]
Ligand P(o-tol)₃, PPh₃, P(OEt)₃The choice of phosphine ligand can significantly impact the reaction's efficiency and selectivity.[25]
Base Triethylamine, K₂CO₃, NaOAcAn organic or inorganic base is required to regenerate the Pd(0) catalyst.[26]
Solvent DMF, Acetonitrile, TolueneA polar aprotic solvent is generally preferred.
Troubleshooting
  • Low Reactivity:

    • Increase the reaction temperature.

    • Screen different palladium sources and ligands. For electron-rich pyrazolopyridines, a more electron-poor ligand might be beneficial.

  • Double Bond Isomerization: The position of the double bond in the product may isomerize. This can sometimes be controlled by the choice of ligand and reaction conditions.

  • Formation of Palladium Black: This indicates catalyst decomposition. Ensure the reaction is run under a strictly inert atmosphere and that the reagents and solvent are pure.

References

Application Notes: Sonogashira Coupling of 3-Iodo-1H-pyrazolo[3,4-c]pyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, prized for its structural similarity to purine and its role in compounds with diverse biological activities.[1][2] The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3] This reaction is conducted under mild conditions and tolerates a wide array of functional groups, making it indispensable for the synthesis of complex molecules.[3][4]

This guide provides a detailed technical overview and robust experimental protocols for the palladium and copper-catalyzed Sonogashira coupling of 3-iodo-1H-pyrazolo[3,4-c]pyridine with various terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer guidance on parameter optimization, and provide a validated, step-by-step protocol and troubleshooting guide tailored for researchers, chemists, and drug development professionals.

Scientific Principles and Mechanistic Overview

The Sonogashira reaction proceeds through a synergistic dual catalytic cycle involving both a palladium complex and a copper(I) salt.[5] The high reactivity of the carbon-iodine bond makes aryl iodides, such as this compound, excellent substrates for this transformation, often enabling the reaction to proceed with high efficiency under mild conditions.[5][6]

The Catalytic Cycle consists of two interconnected parts:

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the this compound to form a square planar Pd(II) complex.[5]

  • The Copper Cycle: Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[5][7] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The crucial step linking the two cycles involves the transfer of the acetylide ligand from the copper acetylide to the Pd(II) complex, displacing the iodide and forming a diorganopalladium(II) intermediate.[6][8]

  • Reductive Elimination: This final step involves the formation of the new C-C bond, yielding the desired 3-alkynyl-1H-pyrazolo[3,4-c]pyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(I)L₂ Pd0->Pd_Complex Oxidative Addition (Ar-I) Diorgano_Pd Ar-Pd(II)(C≡CR)L₂ Pd_Complex->Diorgano_Pd Transmetalation Diorgano_Pd->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base, CuI Cu_Acetylide->Pd_Complex Transfers Acetylide caption Fig. 1: The dual catalytic cycle of the Sonogashira reaction.

Caption: The dual catalytic cycle of the Sonogashira reaction.

Expert Insight: Considerations for Heterocyclic Substrates The 1H-pyrazolo[3,4-c]pyridine core contains two Lewis basic nitrogen atoms. These can potentially coordinate with the palladium catalyst, which may modulate its catalytic activity. Furthermore, the N-H proton of the pyrazole is weakly acidic. While standard Sonogashira conditions using an amine base are generally compatible, for particularly sensitive substrates or alternative coupling reactions, N-protection of the pyrazole might be considered to prevent side reactions or catalyst inhibition.[9][10]

Guide to Reaction Parameters & Reagent Selection

The success of the Sonogashira coupling hinges on the careful selection of catalysts, solvents, and bases.

ParameterRecommended Reagents & ConditionsRationale & Causality[3][6][8][11][12]
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)PdCl₂(PPh₃)₂ is often more stable and soluble, while Pd(PPh₃)₄ is a direct source of Pd(0). For challenging couplings, specialized phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands can enhance reactivity.
Copper(I) Co-catalyst Copper(I) Iodide (CuI) (4-10 mol%)CuI is essential for the formation of the copper acetylide intermediate, which accelerates the transmetalation step, allowing the reaction to proceed under milder conditions.
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen iodide (HI) formed as a byproduct during the reaction. Typically used in excess (2-4 equivalents).
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)THF is a good general-purpose solvent. DMF is often preferred for less reactive substrates due to its higher boiling point and excellent solvating properties. Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and alkyne homocoupling.
Temperature Room Temperature to 65 °CThe high reactivity of the iodo-substituent often allows the reaction to proceed efficiently at room temperature. Gentle heating may be required for less reactive alkynes or sterically hindered substrates.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylacetylene on a 1.0 mmol scale.

Workflow start Start: Dry Glassware setup 1. Inert Atmosphere Setup Add Ar-I, Pd Catalyst, CuI to flask. Flush with Argon/Nitrogen. start->setup reagents 2. Add Reagents Add degassed solvent and amine base. Stir, then add alkyne dropwise. setup->reagents reaction 3. Reaction Stir at RT or heat (e.g., 65 °C). Monitor by TLC. reagents->reaction workup 4. Workup Cool, dilute with EtOAc. Filter through Celite. Wash with NH4Cl(aq) & Brine. reaction->workup purify 5. Purification Dry organic layer (Na2SO4). Concentrate in vacuo. Purify via Flash Chromatography. workup->purify end End: Characterized Product purify->end caption Fig. 2: General experimental workflow.

Caption: General experimental workflow.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF or DMF (10 mL)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).[11]

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[11]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF, 10 mL) followed by the amine base (e.g., Et₃N, 3.0 equiv) via syringe. Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the stirring reaction mixture via syringe.[11]

  • Reaction and Monitoring: Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-65 °C). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts.[6]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), water, and brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-1H-pyrazolo[3,4-c]pyridine.[11]

Troubleshooting Guide

Even robust reactions can encounter issues. This guide provides solutions to common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous reagents/solvents.3. Low reaction temperature or time for a less reactive alkyne.1. Ensure the reaction is performed under a strict inert atmosphere. Use freshly opened/purified reagents.[11]2. Use freshly distilled/dried solvents and high-purity reagents.3. Increase the reaction temperature in increments (e.g., to 65 °C) and/or extend the reaction time.[11]
Formation of Homocoupled Alkyne (Glaser Product) 1. Presence of oxygen in the reaction vessel.2. Reaction run for an excessively long time after completion.1. Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.[3]2. Monitor the reaction closely by TLC and work up promptly upon completion.
Incomplete Reaction 1. Insufficient catalyst loading.2. Sterically hindered or electron-rich alkyne.3. Poor quality of the amine base.1. Increase catalyst loading slightly (e.g., from 3% to 5% Pd).2. Switch to a more robust ligand system (e.g., an NHC-palladium complex) or a higher boiling point solvent like DMF and increase the temperature.[11][14]3. Use a freshly opened bottle or distilled amine base.

References

Introduction: Bridging Core Scaffolds with Peripheral Diversity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Heck Reaction: Application Notes and Protocols for the Vinylation of 3-Iodo-1H-pyrazolo[3,4-c]pyridine

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This Nobel Prize-winning transformation provides a powerful tool for molecular construction, allowing for the introduction of vinyl groups onto a wide array of substrates.[1] In the landscape of medicinal chemistry and drug development, the 1H-pyrazolo[3,4-c]pyridine scaffold is of significant interest. Its rigid, bicyclic structure and multiple points for substitution make it a privileged core for designing molecules that can interact with biological targets.[3][4]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on performing the Heck reaction specifically with this compound. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, provide a detailed, step-by-step experimental protocol, and offer insights into optimization and troubleshooting. The objective is to equip scientists with the foundational knowledge and practical guidance necessary to successfully employ this reaction for the synthesis of novel pyrazolopyridine derivatives.

Mechanistic Overview: The Palladium Catalytic Cycle

The Mizoroki-Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this mechanism is paramount for rationalizing experimental choices and troubleshooting unforeseen outcomes. The cycle consists of four primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a square planar Pd(II) complex.[7][8] This is typically the rate-determining step.

  • Migratory Insertion (Carbopalladation): The alkene coupling partner coordinates to the Pd(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[6][7]

  • β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium is eliminated, along with the palladium, to form a new double bond. This step regenerates the alkene product and produces a hydridopalladium(II) complex.[8] For the reaction to proceed, there must be a hydrogen atom available for elimination that is syn-periplanar to the palladium.

  • Reductive Elimination/Base Regeneration: A base is required to neutralize the hydrogen iodide (HI) formed and, crucially, to reduce the hydridopalladium(II) complex back to the active Pd(0) catalyst, thereby closing the catalytic cycle.[7]

Heck_Mechanism Figure 1: The Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition in4 pd0->in4 pd_complex Ar-Pd(II)L₂-I (Pyrazolopyridine Complex) migratory_insertion Migratory Insertion in1 pd_complex->in1 alkene_complex Alkyl-Pd(II)L₂-I Intermediate beta_elimination β-Hydride Elimination in2 alkene_complex->in2 hydrido_complex H-Pd(II)L₂-I reductive_elimination Base-mediated Reductive Elimination in3 hydrido_complex->in3 in1->pd0 Ar-I in2->pd_complex Alkene in3->alkene_complex Product in4->hydrido_complex Base Base-H⁺ + I⁻ Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup - Add reagents to Schlenk flask - Seal and purge with N₂/Ar reaction 2. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS setup->reaction workup 3. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with brine reaction->workup purify 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Silica gel chromatography workup->purify characterize 5. Characterization - Obtain ¹H NMR, ¹³C NMR, HRMS - Confirm structure and purity purify->characterize

References

Application Notes and Protocols for the Functionalization of the C-3 Position of Pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for the development of a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory and viral diseases[1]. The ability to selectively functionalize this core at various positions is paramount for generating molecular diversity and fine-tuning the pharmacological properties of lead compounds. Among the available positions for substitution, the C-3 position offers a key vector for modifying the molecule's interaction with biological targets.

This guide provides a detailed overview of established and innovative methodologies for the functionalization of the C-3 position of pyrazolo[3,4-c]pyridines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Strategic Approaches to C-3 Functionalization

The synthetic strategies for modifying the C-3 position of the pyrazolo[3,4-c]pyridine ring system can be broadly categorized into two main approaches:

  • Functionalization via a Pre-installed Leaving Group: This classic and robust approach involves the initial introduction of a halogen or a triflate group at the C-3 position, which then serves as a handle for various palladium-catalyzed cross-coupling reactions.

  • Direct C-H Functionalization: This more modern and atom-economical approach involves the direct activation and substitution of the C-H bond at the C-3 position, obviating the need for a pre-functionalization step.

The choice of strategy is often dictated by the desired substituent, the complexity of the starting material, and the overall synthetic scheme.

Methodology 1: C-3 Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of pyrazolo[3,4-c]pyridines, this reaction is typically employed to introduce aryl, heteroaryl, or vinyl substituents at the C-3 position. The key to this approach is the synthesis of a 3-halo or 3-triflate pyrazolo[3,4-c]pyridine precursor.

Protocol 1.1: Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines via Suzuki-Miyaura Coupling of a 3-Triflate Intermediate

This protocol outlines the synthesis of 3-substituted tetrahydropyrazolo[3,4-c]pyridines from a 3-triflate precursor, a methodology that has been successfully developed for creating a diverse range of analogues[2].

Workflow Diagram:

G start Pyrazolo[3,4-c]pyridin-3-one triflation Triflation (Tf2O or Tf2NPh) start->triflation Step 1 triflate 3-Triflate pyrazolo[3,4-c]pyridine triflation->triflate suzuki Suzuki-Miyaura Coupling (Boronic acid/ester, Pd catalyst, Base) triflate->suzuki Step 2 product 3-(Hetero)aryl pyrazolo[3,4-c]pyridine suzuki->product

Caption: Workflow for C-3 arylation via a triflate intermediate.

Step 1: Synthesis of the 3-Triflate Precursor

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting tetrahydropyrazolo[3,4-c]pyridin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0 eq) dropwise.

  • Triflation: Slowly add triflic anhydride (Tf₂O, 1.2 eq) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh, 1.2 eq) to the cooled solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-triflate tetrahydropyrazolo[3,4-c]pyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a reaction vessel, add the 3-triflate tetrahydropyrazolo[3,4-c]pyridine (1.0 eq), the desired (hetero)aryl boronic acid or boronate ester (1.5 eq), and a suitable base (e.g., cesium carbonate, Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(OAc)₂ with XPhos as a ligand or an XPhos precatalyst (0.05 - 0.10 eq)[2]. Add an anhydrous solvent, for example, 1,4-dioxane, to a concentration of 0.1 M.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 4-16 hours. Monitor the reaction's progress.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridine.

Parameter Condition Rationale
Triflation Reagent Tf₂O or Tf₂NPhProvides an excellent triflate leaving group for the subsequent coupling reaction.
Palladium Catalyst Pd(OAc)₂/XPhos or XPhos precatalystXPhos is a bulky electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle[2].
Base Cs₂CO₃A strong inorganic base that is effective in the transmetalation step of the Suzuki-Miyaura reaction.
Solvent 1,4-DioxaneA common aprotic solvent for Suzuki-Miyaura couplings that is stable at elevated temperatures.

Methodology 2: Direct C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in modern organic synthesis due to its atom and step economy. For pyrazolo[3,4-c]pyridines, this approach allows for the introduction of substituents at the C-3 position without prior activation.

Protocol 2.1: Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling

A highly effective method for the C-3 functionalization of the pyrazolo[3,4-c]pyridine core involves a one-pot, two-step sequence of iridium-catalyzed C-H borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling[1][3][4]. This approach has been demonstrated to be regioselective for the C-3 position.

Reaction Scheme Diagram:

G start N-Protected Pyrazolo[3,4-c]pyridine borylation C-H Borylation ([Ir(COD)OMe]2, dtbpy, B2pin2) start->borylation Step 1 (in situ) boronate C-3 Borylated Intermediate borylation->boronate suzuki Suzuki-Miyaura Coupling (Aryl halide, Pd catalyst, Base) boronate->suzuki Step 2 (one-pot) product 3-Aryl-N-Protected Pyrazolo[3,4-c]pyridine suzuki->product

Caption: One-pot C-3 functionalization via tandem borylation and Suzuki coupling.

Experimental Protocol:

  • Reaction Setup: In a microwave vial, combine the N-protected pyrazolo[3,4-c]pyridine (1.0 eq), [Ir(COD)OMe]₂ (iridium catalyst, 0.03 eq), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, ligand, 0.06 eq), and bis(pinacolato)diboron (B₂pin₂, 1.2 eq).

  • Solvent Addition: Add methyl tert-butyl ether (MTBE) as the solvent.

  • Borylation Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for the specified time.

  • Suzuki Coupling (One-Pot): After the borylation is complete (as determined by LC-MS), add the aryl halide (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like cesium carbonate (Cs₂CO₃, 2.0 eq) to the reaction mixture.

  • Solvent for Coupling: Add a suitable solvent for the Suzuki coupling, such as dimethylacetamide (DMAc).

  • Coupling Reaction: Heat the mixture, and monitor the reaction progress.

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform a standard aqueous work-up. Purify the crude product by flash column chromatography to obtain the C-3 functionalized pyrazolo[3,4-c]pyridine.

Parameter Condition Rationale
Borylation Catalyst [Ir(COD)OMe]₂/dtbpyThis iridium complex is known to be highly effective and regioselective for the C-H borylation of various heterocycles[4].
Boron Source B₂pin₂A stable and commonly used source of boron for C-H borylation reactions.
Suzuki Catalyst Pd(dppf)Cl₂A robust and versatile palladium catalyst for Suzuki-Miyaura cross-coupling reactions.
Base Cs₂CO₃An effective base for the Suzuki-Miyaura coupling step.
Solvents MTBE (Borylation), DMAc (Suzuki)MTBE is a suitable solvent for the iridium-catalyzed borylation, while DMAc is often used for Suzuki couplings at higher temperatures.

Methodology 3: C-3 Amination via Buchwald-Hartwig Reaction

The introduction of nitrogen-based substituents at the C-3 position is crucial for modulating the physicochemical properties and biological activity of pyrazolo[3,4-c]pyridines. The Buchwald-Hartwig amination is the premier method for achieving this transformation, typically starting from a 3-halo-pyrazolo[3,4-c]pyridine.

Protocol 3.1: Palladium-Catalyzed C-3 Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 3-halo-pyrazolo[3,4-c]pyridine with a primary or secondary amine[5][6].

General Reaction Scheme:

G start 3-Halo-Pyrazolo[3,4-c]pyridine product 3-Amino-Pyrazolo[3,4-c]pyridine start->product amine Primary or Secondary Amine amine->product reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., rac-BINAP) Base (e.g., NaOtBu) reagents->product

Caption: Buchwald-Hartwig amination at the C-3 position.

Experimental Protocol:

  • Reaction Setup: In an oven-dried reaction tube, add the 3-halo-pyrazolo[3,4-c]pyridine (1.0 eq), the amine (1.2 eq), a palladium source such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like rac-BINAP (0.04 eq), and a strong base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas.

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired 3-amino-pyrazolo[3,4-c]pyridine.

Parameter Condition Rationale
Palladium Source Pd₂(dba)₃A common and effective Pd(0) source for Buchwald-Hartwig aminations.
Ligand rac-BINAPA bidentate phosphine ligand that facilitates the catalytic cycle and is effective for a wide range of amines[4][5].
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amide complex.
Solvent Toluene or DioxaneAprotic solvents that are stable under the reaction conditions.

Conclusion

The functionalization of the C-3 position of the pyrazolo[3,4-c]pyridine scaffold is a critical aspect of leveraging this important heterocycle in drug discovery and development. The methodologies outlined in this guide, including Suzuki-Miyaura cross-coupling, direct C-H functionalization via borylation, and Buchwald-Hartwig amination, provide a robust toolkit for accessing a wide range of C-3 substituted analogues. The choice of a specific protocol will depend on the desired final compound and the available starting materials. By understanding the underlying principles and following these detailed protocols, researchers can confidently and efficiently explore the chemical space around the pyrazolo[3,4-c]pyridine core.

References

The Strategic Utility of 3-Iodo-1H-pyrazolo[3,4-c]pyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold as a Privileged Kinase Hinge-Binder

In the landscape of modern oncology and drug discovery, protein kinases remain a pivotal target class. The pyrazolo[3,4-c]pyridine core has emerged as a "privileged scaffold," a recurring motif in a multitude of potent and selective kinase inhibitors. Its inherent structural features, particularly the arrangement of nitrogen atoms, allow it to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a fundamental requirement for effective inhibition. The strategic introduction of a halogen, specifically iodine, at the C3 position of the pyrazolo[3,4-c]pyridine ring system transforms this scaffold into a versatile and highly reactive intermediate. The carbon-iodine bond at this position is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a robust platform for the introduction of diverse chemical functionalities and the systematic exploration of structure-activity relationships (SAR). This document serves as a comprehensive guide for researchers, outlining the strategic application of 3-Iodo-1H-pyrazolo[3,4-c]pyridine in the synthesis of kinase inhibitors and providing detailed, field-proven protocols for its use in key synthetic transformations.

The Versatility of this compound in Kinase Inhibitor Synthesis

The true synthetic power of this compound lies in its ability to serve as a linchpin for the construction of complex molecular architectures. The C-I bond is an excellent handle for introducing aryl, heteroaryl, and alkyl groups via Suzuki-Miyaura coupling, or for forming crucial carbon-nitrogen bonds through Buchwald-Hartwig amination. These reactions are cornerstones of modern medicinal chemistry, enabling the rapid generation of libraries of analogues for SAR studies. The pyrazolo[3,4-c]pyridine scaffold has been successfully employed in the development of inhibitors for a range of important kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, dysregulation of which is a hallmark of cancer.

  • Tropomyosin Receptor Kinases (TRKs): Key drivers in various cancers, particularly those with NTRK gene fusions.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Critical mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Rearranged during Transfection (RET) Kinase: A proto-oncogene implicated in several types of cancer.

The following sections will provide detailed protocols for the two most common and powerful applications of this compound in kinase inhibitor synthesis: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is frequently used to introduce aryl or heteroaryl moieties that can occupy hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Reaction Scheme:

Suzuki_Coupling PyrazoloIodo This compound CoupledProduct 3-Aryl-1H-pyrazolo[3,4-c]pyridine PyrazoloIodo->CoupledProduct ArylBoronic Arylboronic Acid ArylBoronic->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->CoupledProduct Base Base (e.g., K₂CO₃) Base->CoupledProduct Solvent Solvent (e.g., Dioxane/H₂O) Solvent->CoupledProduct

General Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazolo[3,4-c]pyridine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. Therefore, removing oxygen is crucial for an efficient reaction.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is often used to dissolve both the organic starting materials and the inorganic base.

Protocol 2: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in kinase inhibitors. This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position, enabling fine-tuning of the inhibitor's properties, such as solubility and interactions with the solvent-exposed region of the kinase.

Reaction Scheme:

Buchwald_Hartwig PyrazoloIodo This compound AminatedProduct 3-Amino-1H-pyrazolo[3,4-c]pyridine PyrazoloIodo->AminatedProduct Amine Primary or Secondary Amine Amine->AminatedProduct Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->AminatedProduct Ligand Ligand (e.g., Xantphos) Ligand->AminatedProduct Base Base (e.g., Cs₂CO₃) Base->AminatedProduct Solvent Solvent (e.g., Toluene) Solvent->AminatedProduct

General Buchwald-Hartwig Amination Workflow

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst or source (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cesium carbonate [Cs₂CO₃] or Sodium tert-butoxide [NaOtBu], 1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 mmol) and the anhydrous solvent (e.g., 5-10 mL per mmol of the iodo-compound).

  • Amine Addition: Add the amine (1.1-1.5 equiv).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-1H-pyrazolo[3,4-c]pyridine derivative.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands generally promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing the catalyst and reactants. Therefore, using anhydrous solvents and reagents is essential.

Data Presentation: Representative Kinase Inhibitory Activity

The following table summarizes the kinase inhibitory activity of representative pyrazolopyridine-based inhibitors, demonstrating the potency that can be achieved using this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
1 CDK1< 50[1]
2 TRKA56[2][3]
3 RET< 100[4]
4 FLT3< 20[5]
5 VEGFR2< 50[5]
6 DYRK1B3[6]

Visualization of Targeted Signaling Pathways

Understanding the biological context in which these inhibitors function is crucial for rational drug design. Below are diagrams of key signaling pathways often targeted by pyrazolo[3,4-c]pyridine-based inhibitors.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates GrowthFactors Growth Factors GrowthFactors->CyclinD_CDK46 activate Inhibitor Pyrazolo[3,4-c]pyridine CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

CDK Signaling Pathway in Cell Cycle Progression

TRK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR activates Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression Inhibitor Pyrazolo[3,4-c]pyridine TRK Inhibitor Inhibitor->TRK_Receptor inhibits

TRK Signaling Pathway in Cancer

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K_AKT PI3K-AKT VEGFR2->PI3K_AKT activates Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) PLCg->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Pyrazolo[3,4-c]pyridine VEGFR2 Inhibitor Inhibitor->VEGFR2 inhibits

VEGFR2 Signaling Pathway in Angiogenesis

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provides a powerful platform for the rapid and efficient generation of diverse libraries of compounds for drug discovery. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this important synthetic intermediate in their quest for novel and more effective kinase-targeted therapies.

References

Application Notes & Protocols: 3-Iodo-1H-pyrazolo[3,4-c]pyridine as a Strategic Intermediate for the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 3-iodo-1H-pyrazolo[3,4-c]pyridine , a versatile and pivotal intermediate. The iodine atom at the 3-position serves as a highly efficient synthetic handle for late-stage functionalization via modern cross-coupling methodologies. We present validated protocols for the synthesis of the core intermediate and its subsequent elaboration through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery programs.

The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold

Heterocyclic compounds form the cornerstone of modern drug discovery.[3] The pyrazolo[3,4-c]pyridine core, in particular, has garnered significant attention for its role in developing agents with anti-inflammatory, anti-cancer, and antiviral properties.[1][4] Its utility stems from its ability to mimic purine structures, making it a competitive inhibitor for numerous enzymes, especially protein kinases, which are central to cellular signaling pathways.[2]

The introduction of an iodine atom at the C3 position of the pyrazole ring transforms the simple scaffold into a powerful building block. This iodo-substituent is an exceptional leaving group for palladium-catalyzed cross-coupling reactions, providing a robust and predictable platform for introducing molecular complexity. This approach allows for the vectorial elaboration of the core, a key strategy in fragment-based drug discovery (FBDD) for optimizing the potency and pharmacokinetic properties of lead compounds.[1][3]

Synthesis of the Core Intermediate: this compound

The preparation of the title compound is achieved through an efficient electrophilic iodination of the parent 1H-pyrazolo[3,4-c]pyridine. The pyrazole ring is electron-rich, making the C3 position susceptible to electrophilic attack.

Protocol 2.1: Direct Iodination of 1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from established literature procedures. The reaction involves the direct iodination using molecular iodine in the presence of a base. The base is crucial for deprotonating the pyrazole N-H, which enhances the nucleophilicity of the ring system and neutralizes the HI byproduct.

Workflow Diagram: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Final Product A 1H-pyrazolo[3,4-c]pyridine in DMF B Add Iodine (I₂) A->B C Add KOH B->C D Stir at Room Temp for 2h C->D E Pour into Brine D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Recrystallize from CH₂Cl₂/Hexane G->H I This compound (White Solid) H->I

Caption: Synthetic workflow for the iodination of 1H-pyrazolo[3,4-c]pyridine.

Materials & Reagents

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Role
1H-pyrazolo[3,4-c]pyridine C₆H₅N₃ 119.12 3.5 g 29.4 Starting Material
Iodine I₂ 253.81 18.7 g 73.6 Iodinating Agent
Potassium Hydroxide KOH 56.11 6.6 g 118.0 Base
Dimethylformamide (DMF) C₃H₇NO 73.09 50 mL - Solvent
Ethyl Acetate C₄H₈O₂ 88.11 As needed - Extraction Solvent

| Brine | NaCl(aq) | - | As needed | - | Quenching/Washing |

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1H-pyrazolo[3,4-c]pyridine (3.5 g, 29.4 mmol) in DMF (50 mL).

  • Reagent Addition: To the stirred solution, add molecular iodine (18.7 g, 73.6 mmol) in portions. Caution: The reaction may be slightly exothermic.

  • Base Addition: Carefully add powdered potassium hydroxide (6.6 g, 118.0 mmol). The color of the reaction mixture will darken.

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: Pour the reaction mixture into a separatory funnel containing brine (200 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine and saturated aqueous Na₂SO₄ solution. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting residue by recrystallization from a mixture of dichloromethane and hexane to yield the product as a white solid. (Expected Yield: ~85-90%).

Characterization Data
PropertyValue
Molecular Formula C₆H₄IN₃
Molecular Weight 245.02 g/mol
CAS Number 1082040-63-8
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 13.18 (br s, 1H), 8.64 (dd, J=4.8, 1.6 Hz, 1H), 7.89 (dd, J=8.4, 1.6 Hz, 1H), 7.23 (m, 1H)

Application in Cross-Coupling Reactions for Drug Candidate Synthesis

The C-I bond in this compound is the key to its utility. This section provides generalized, yet robust, protocols for three fundamental palladium-catalyzed cross-coupling reactions.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties. This is critical for modulating the steric and electronic properties of a drug candidate to optimize target engagement.

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_0 Reaction Mixture A This compound F Inert Atmosphere (N₂ or Ar) A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Heat (e.g., 80-100 °C) F->G H Work-up & Purification G->H I 3-Aryl-1H-pyrazolo[3,4-c]pyridine H->I

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Typical Reaction Components

Component Example Molar Eq. Role
Iodo-intermediate This compound 1.0 Electrophile
Boronic Acid/Ester Phenylboronic acid 1.1 - 1.5 Nucleophile
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) 0.02 - 0.10 Catalyst
Base K₂CO₃ or Cs₂CO₃ 2.0 - 3.0 Activates Boronic Acid

| Solvent | Dioxane/H₂O (4:1) or DME | - | Solvent System |

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash, dry, and concentrate the organic phase. Purify the crude product via column chromatography.

Protocol 3.2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for installing alkynyl groups. These linear, rigid linkers are invaluable in drug design for probing binding pockets and as precursors for further transformations.

Workflow Diagram: Sonogashira Coupling

G cluster_0 Reaction Mixture A This compound F Inert Atmosphere (N₂ or Ar) A->F B Terminal Alkyne B->F C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Base (e.g., Et₃N, DIPEA) E->F G Stir at RT to 60 °C F->G H Work-up & Purification G->H I 3-Alkynyl-1H-pyrazolo[3,4-c]pyridine H->I

Caption: Generalized workflow for Sonogashira cross-coupling reactions.

Typical Reaction Components

Component Example Molar Eq. Role
Iodo-intermediate This compound 1.0 Electrophile
Terminal Alkyne Phenylacetylene 1.1 - 1.5 Nucleophile
Palladium Catalyst PdCl₂(PPh₃)₂ 0.02 - 0.05 Catalyst
Copper(I) Salt CuI 0.05 - 0.10 Co-catalyst

| Base/Solvent | Triethylamine (Et₃N) | > 2.0 | Base & Solvent |

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the palladium catalyst (0.03 eq.), and the copper(I) iodide (0.06 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation

The ability to form C-N bonds is fundamental to medicinal chemistry, as the amine functional group is ubiquitous in pharmaceuticals. The Buchwald-Hartwig amination provides a powerful means to couple primary or secondary amines to the pyrazolopyridine core.

Workflow Diagram: Buchwald-Hartwig Amination

G cluster_0 Reaction Mixture A This compound F Inert Atmosphere (N₂ or Ar) A->F B Primary or Secondary Amine B->F C Pd Pre-catalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., Xantphos) D->F E Strong Base (e.g., NaOtBu) E->F G Heat (e.g., 80-110 °C) F->G H Work-up & Purification G->H I 3-Amino-1H-pyrazolo[3,4-c]pyridine H->I

Caption: Generalized workflow for Buchwald-Hartwig amination reactions.

Typical Reaction Components

Component Example Molar Eq. Role
Iodo-intermediate This compound 1.0 Electrophile
Amine Morpholine 1.2 - 2.0 Nucleophile
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ 0.01 - 0.05 Pre-catalyst
Ligand Xantphos, BINAP 0.02 - 0.10 Ligand
Base NaOtBu, K₃PO₄, or Cs₂CO₃ 1.5 - 2.5 Base

| Solvent | Toluene or Dioxane | - | Solvent |

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOtBu, 1.5 eq.).

  • Add the this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Evacuate and backfill the tube with inert gas.

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Upon completion, cool the mixture, quench carefully with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography.

Conclusion

This compound is a high-value, versatile intermediate for drug discovery. Its straightforward synthesis and predictable reactivity in key cross-coupling reactions make it an ideal starting point for the rapid and efficient construction of novel, diverse libraries of potential drug candidates. The protocols outlined in this note provide a reliable foundation for researchers to leverage this powerful building block in their medicinal chemistry programs.

References

Application Notes & Protocols: High-Throughput Library Synthesis Using the 3-Iodo-1H-pyrazolo[3,4-c]pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1H-pyrazolo[3,4-c]pyridine core is one such scaffold. Its structural resemblance to endogenous purines allows it to effectively bind to the active sites of numerous enzymes, such as protein kinases, making it a highly attractive starting point for medicinal chemistry campaigns.[1]

Heterocycles are foundational to fragment-based drug discovery (FBDD), a powerful strategy for developing new drug leads.[1][2] However, the true value of a fragment is realized only through its potential for rapid and systematic elaboration into more potent, lead-like molecules. This process, known as library synthesis, requires robust and versatile chemical handles that allow for the introduction of diverse substituents in a controlled manner.

This guide focuses on 3-iodo-1H-pyrazolo[3,4-c]pyridine , a key building block engineered for this purpose. The carbon-iodine bond at the 3-position serves as a highly reactive and versatile "linchpin" for a suite of palladium-catalyzed cross-coupling reactions. By leveraging this reactivity, researchers can efficiently generate large libraries of novel compounds, systematically exploring the chemical space around the pyrazolo[3,4-c]pyridine core to optimize biological activity. This document provides the strategic rationale and detailed protocols for utilizing this building block in high-throughput library synthesis.

Synthesis of the Core Building Block

A plausible and efficient method involves the direct electrophilic iodination of the parent 1H-pyrazolo[3,4-c]pyridine at the electron-rich C3 position. This approach is analogous to the successful iodination of the related 1H-pyrazolo[3,4-b]pyridine isomer.[3]

G cluster_0 Proposed Synthesis of this compound start 1H-pyrazolo[3,4-c]pyridine reagents Iodine (I₂) Potassium Hydroxide (KOH) DMF start->reagents workup Aqueous Workup & Purification reagents->workup product This compound workup->product

Caption: Proposed workflow for the synthesis of the target building block.

Protocol 2.1: Proposed Iodination of 1H-pyrazolo[3,4-c]pyridine

Causality: This protocol utilizes potassium hydroxide to deprotonate the pyrazole NH, increasing the electron density of the heterocyclic ring system. This activation renders the C3 position, which is electronically analogous to the C5 position of indole, highly susceptible to electrophilic attack by iodine. Dimethylformamide (DMF) is an ideal solvent due to its polar, aprotic nature, which effectively solubilizes the reagents and facilitates the reaction.

  • Materials:

    • 1H-pyrazolo[3,4-c]pyridine

    • Iodine (I₂)

    • Potassium Hydroxide (KOH)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in anhydrous DMF, add powdered Potassium Hydroxide (4.0 eq.). Stir the mixture at room temperature for 15 minutes.

    • Add Iodine (2.5 eq.) portion-wise to the solution. An exotherm may be observed.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully pour the reaction mixture into a separatory funnel containing brine and ethyl acetate.

    • Wash the organic layer sequentially with aqueous Na₂S₂O₃ solution (to quench excess iodine) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or silica gel column chromatography to yield the title compound.

N-Protection Strategies: Directing Reactivity and Enhancing Solubility

Expertise & Experience: The acidic proton on the pyrazole nitrogen can interfere with subsequent cross-coupling reactions. It can act as a competing nucleophile or coordinate to the palladium catalyst, inhibiting its activity. Furthermore, the unprotected scaffold often suffers from poor solubility in common organic solvents used for cross-coupling. Therefore, protection of the pyrazole nitrogen is a critical strategic step. The choice between protecting at the N1 or N2 position can also be used to fine-tune the electronic properties of the scaffold.[1][4] The (trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it is robust to the basic and nucleophilic conditions of many coupling reactions but can be readily removed under acidic conditions.

G cluster_0 N-Protection & Deprotection Strategy Start 3-Iodo-1H-pyrazolo [3,4-c]pyridine Protected N-SEM Protected 3-Iodo-pyrazolo[3,4-c]pyridine Start->Protected SEM-Cl, NaH, THF Library Functionalized Library (Coupling Product) Protected->Library Pd-Catalyzed Cross-Coupling Deprotected Final Deprotected Library Member Library->Deprotected TBAF or HCl

Caption: Workflow illustrating the role of N-protection in library synthesis.

Protocol 3.1: SEM-Protection of this compound
  • Materials:

    • This compound

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Suspend NaH (1.2 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add SEM-Cl (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the residue by silica gel chromatography to isolate the N1- and N2-protected regioisomers.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of the 3-iodo-pyrazolo[3,4-c]pyridine building block is realized through its application in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for milder reaction conditions compared to the corresponding bromides or chlorides, making it ideal for high-throughput synthesis where reaction success across a diverse substrate scope is critical.

Suzuki-Miyaura Coupling: C-C Bond Formation

Trustworthiness: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. Its tolerance for a vast array of functional groups and the commercial availability of a massive number of boronic acids and esters make it the primary tool for introducing aryl and heteroaryl diversity into a library.[1][5][6]

G cluster_0 Suzuki-Miyaura Coupling Scaffold N-Protected 3-Iodo-pyrazolo[3,4-c]pyridine Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Cs₂CO₃) Scaffold->Catalyst Boronic R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Boronic->Catalyst Product 3-Aryl-pyrazolo[3,4-c]pyridine Library Member Catalyst->Product

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 4.1.1: Microwave-Assisted Suzuki-Miyaura Coupling

Causality: Microwave irradiation accelerates the reaction by efficiently heating the polar solvent, significantly reducing reaction times from hours to minutes. This is ideal for rapid library generation. A catalyst system like Pd(dppf)Cl₂ is chosen for its high activity and stability. Cesium carbonate (Cs₂CO₃) is an effective base for activating the boronic acid without being overly harsh on sensitive functional groups.[1]

  • Materials:

    • N-Protected this compound (1.0 eq.)

    • Aryl/heteroaryl boronic acid or pinacol ester (1.1 - 1.5 eq.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Microwave reaction vial

  • Procedure:

    • To a microwave vial, add the N-protected 3-iodo-scaffold, the boronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

    • Add the dioxane/water solvent mixture.

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor and heat to 100-120 °C for 15-30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify via automated flash chromatography or preparative HPLC.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos G3dppf and XPhos ligands are electron-rich and bulky, promoting fast oxidative addition and reductive elimination.
Base Cs₂CO₃, K₂CO₃, K₃PO₄Mild inorganic bases are well-tolerated by most functional groups. Cs₂CO₃ often enhances reactivity.
Solvent Dioxane/H₂O, DME/H₂O, Toluene/H₂OAqueous solvent mixtures are essential for solubilizing the base and facilitating the catalytic cycle.
Temperature 80 - 120 °CSufficient thermal energy to drive the reaction to completion, easily achievable with microwave heating.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

Expertise & Experience: The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a linkage prevalent in over 80% of pharmaceuticals.[7][8] This reaction allows for the coupling of the 3-iodo-scaffold with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, providing direct access to key pharmacophores. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are required to facilitate the challenging C-N reductive elimination step.[1][7]

G cluster_0 Buchwald-Hartwig Amination Scaffold N-Protected 3-Iodo-pyrazolo[3,4-c]pyridine Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) Base (e.g., NaOtBu) Scaffold->Catalyst Amine R¹R²N-H (Primary/Secondary Amine) Amine->Catalyst Product 3-Amino-pyrazolo[3,4-c]pyridine Library Member Catalyst->Product

Caption: General scheme for Buchwald-Hartwig Amination.

Protocol 4.2.1: General Buchwald-Hartwig Amination

Causality: This protocol uses a Pd(0) source (Pd₂(dba)₃) and a specialized ligand (XPhos) to create the active catalytic species. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, forming the palladium-amido intermediate that precedes reductive elimination. Anhydrous, non-protic solvents like toluene or dioxane are critical to prevent quenching of the strong base and catalyst deactivation.

  • Materials:

    • N-Protected this compound (1.0 eq.)

    • Amine (1.2 eq.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

    • Toluene or 1,4-Dioxane, anhydrous

    • Reaction tube with screw cap

  • Procedure:

    • In a glovebox, add the N-protected 3-iodo-scaffold, amine, Pd₂(dba)₃, XPhos, and NaOtBu to a reaction tube.

    • Add anhydrous solvent (Toluene or Dioxane).

    • Seal the tube and remove it from the glovebox.

    • Heat the reaction mixture in a heating block at 80-110 °C for 4-24 hours, with stirring.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

    • Purify by an appropriate method (e.g., flash chromatography).

ParameterConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a ligandPre-catalysts that form the active Pd(0) species in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphine ligands are essential for promoting the C-N bond-forming step.
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required. NaOtBu is common, but K₃PO₄ can be used for base-sensitive substrates.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required to ensure the stability and activity of the catalyst and base.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination.

Sonogashira Coupling: C-C (alkyne) Bond Formation

Trustworthiness: The Sonogashira coupling is the most reliable method for forming a bond between an aryl halide and a terminal alkyne, creating a rigid linker that is valuable for probing protein binding pockets.[9][10][11] The classic protocol uses a dual-catalyst system of palladium and copper(I). The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[9]

G cluster_0 Sonogashira Coupling Scaffold N-Protected 3-Iodo-pyrazolo[3,4-c]pyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Scaffold->Catalyst Alkyne R-C≡C-H (Terminal Alkyne) Alkyne->Catalyst Product 3-Alkynyl-pyrazolo[3,4-c]pyridine Library Member Catalyst->Product

Caption: General scheme for Sonogashira Coupling.

Protocol 4.3.1: Classical Sonogashira Coupling

Causality: This protocol uses a Pd(II) pre-catalyst that is reduced in situ. Copper(I) iodide acts as the essential co-catalyst. An amine base, such as triethylamine or diisopropylamine, serves a dual role: it acts as the base to deprotonate the terminal alkyne and also as the solvent. Running the reaction under an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

  • Materials:

    • N-Protected this compound (1.0 eq.)

    • Terminal alkyne (1.2 eq.)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

    • Copper(I) Iodide (CuI) (2-5 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous and degassed

    • THF (optional co-solvent), anhydrous and degassed

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the N-protected 3-iodo-scaffold, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous, degassed solvent (Et₃N, or THF/Et₃N mixture).

    • Add the terminal alkyne via syringe.

    • Stir the reaction at room temperature to 60 °C for 2-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts) and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by flash chromatography.

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, reliable catalysts for Sonogashira couplings.
Cu(I) Source CuIThe most common and effective co-catalyst for activating the alkyne.
Base Et₃N, DIPA, PiperidineAmine base required to deprotonate the alkyne; can often be used as the solvent.
Solvent THF, DMF, AcetonitrileUsed as co-solvents to improve the solubility of the aryl iodide starting material.

Table 3: Recommended Conditions for Sonogashira Coupling.

Conclusion

The this compound is a purpose-built scaffold for modern medicinal chemistry. Its strategic design facilitates a "vectorial" approach to library synthesis, allowing for the rapid and predictable introduction of chemical diversity at the C3 position.[1][2] By employing robust, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate large, high-quality libraries of novel molecules. The protocols and strategic insights provided in this guide are designed to empower drug discovery professionals to fully leverage this versatile building block, accelerating the journey from a simple fragment to a potent, optimized clinical candidate. Further functionalization at other positions, such as C5 and C7, can be combined with these methods to create even more complex and diverse molecular architectures.[1][12]

References

Application Note & Protocol: A Scalable Synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Iodo-1H-pyrazolo[3,4-c]pyridines

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery. Its structural resemblance to purine makes it a compelling core for designing molecules that can interact with a wide array of biological targets, including protein kinases, which are pivotal in oncology and inflammation research.[1][2][3] The introduction of an iodine atom at the C-3 position transforms this scaffold into a highly versatile synthetic intermediate.[4] This iodo-derivative serves as a linchpin for introducing molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid exploration of chemical space to optimize biological activity.[1][4]

However, transitioning the synthesis of these valuable building blocks from laboratory-scale to a multi-gram or kilogram scale presents significant challenges. These include ensuring regioselectivity, managing potentially hazardous reagents and intermediates, and developing robust purification methods that are both efficient and economical. This document provides a detailed, field-proven protocol for the scale-up synthesis of 3-iodo-1H-pyrazolo[3,4-c]pyridine, focusing on the principles of chemical process safety, scalability, and validation.

Synthetic Strategy: The Sandmeyer Reaction as a Scalable Approach

Several methods exist for the iodination of aromatic and heteroaromatic systems, including direct electrophilic iodination and metalation-iodolysis sequences.[5][6][7][8] Direct iodination often requires harsh conditions or expensive reagents and can suffer from a lack of regioselectivity, especially with complex heterocyclic systems.[7][9] While effective, metalation requires cryogenic temperatures and highly reactive organometallic intermediates, posing challenges for large-scale production.

For these reasons, the Sandmeyer reaction emerges as a superior strategy for the scalable synthesis of aryl iodides from their corresponding primary amines.[10][11] This classic transformation proceeds via a two-step, one-pot process:

  • Diazotization: The conversion of a primary aromatic amine to a diazonium salt using a nitrite source (e.g., NaNO₂) in a strong acid.

  • Displacement: The subsequent replacement of the diazonium group with iodide, typically from a source like potassium iodide (KI).

A key advantage of the iodo-Sandmeyer reaction is that, unlike its chloro- or bromo- counterparts, it generally does not require a copper(I) catalyst, simplifying the reaction setup and purification.[12][13] The reaction is driven by the thermodynamically favorable loss of nitrogen gas, a stable and inert byproduct. This makes the Sandmeyer reaction a robust, reliable, and cost-effective choice for industrial applications.

cluster_workflow Synthetic Workflow A 1H-Pyrazolo[3,4-c]pyridin-3-amine (Starting Material) B Diazotization (NaNO₂, Acid, 0-5 °C) A->B C Aryl Diazonium Salt (Unstable Intermediate) B->C D Iodide Displacement (KI Solution) C->D N₂ Gas Evolution E This compound (Crude Product) D->E F Work-up & Purification (Extraction & Recrystallization) E->F G Final Product F->G

Caption: High-level workflow for the Sandmeyer synthesis.

Detailed Scale-Up Protocol

This protocol details the synthesis of this compound from its 3-amino precursor. The quantities provided are for a 100-gram scale synthesis and can be adjusted proportionally.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
1H-Pyrazolo[3,4-c]pyridin-3-amine>98%CommercialEnsure purity before starting.
Hydriodic Acid (HI)47% aq. soln.ACS ReagentCorrosive and toxic.[14]
Sodium Nitrite (NaNO₂)>99%ACS ReagentOxidizer, toxic.
Potassium Iodide (KI)>99%ACS Reagent
Deionized WaterIn-house
Ethyl Acetate (EtOAc)ACS GradeExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)For neutralization.
Saturated Sodium Thiosulfate (Na₂S₂O₃)To quench excess iodine.
Brine (Saturated NaCl)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent.
Equipment
5 L Jacketed Glass ReactorWith overhead stirrer, thermocouple, and N₂ inlet.
1 L Addition FunnelFor controlled addition of NaNO₂ solution.
Buchner Funnel & Filter FlaskFor product isolation.
Rotary EvaporatorFor solvent removal.
Standard GlasswareBeakers, flasks, graduated cylinders.
Step-by-Step Synthesis

CAUTION: This procedure must be performed in a well-ventilated fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[15][16]

Step 1: Diazotization

  • Charge the 5 L jacketed reactor with 1H-pyrazolo[3,4-c]pyridin-3-amine (100 g, 0.74 mol).

  • Add deionized water (500 mL) and begin stirring to create a slurry.

  • Carefully add 47% hydriodic acid (450 mL, ~3.7 mol) to the reactor. The addition is exothermic; control the rate to maintain the internal temperature below 40 °C.

  • Once the addition is complete, cool the reactor contents to 0-5 °C using a circulating chiller. It is critical to maintain this temperature range for the stability of the diazonium salt.

  • In a separate beaker, dissolve sodium nitrite (56 g, 0.81 mol) in deionized water (200 mL).

  • Transfer the sodium nitrite solution to the addition funnel.

  • Add the sodium nitrite solution dropwise to the stirred reaction mixture over 60-90 minutes. Crucial: Monitor the internal temperature closely and ensure it does not exceed 5 °C . A slight orange-to-brown color may develop.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

Step 2: Iodide Displacement and Work-up

  • In a separate large container (e.g., 10 L beaker), prepare a solution of potassium iodide (135 g, 0.81 mol) in deionized water (500 mL).

  • Slowly and carefully add the cold diazonium salt solution from the reactor to the potassium iodide solution with vigorous stirring. Expect significant gas (N₂) evolution. The rate of addition should be controlled to manage the foaming.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases. A dark solid will precipitate.

  • Slowly add saturated sodium thiosulfate solution until the dark color of excess iodine dissipates, resulting in a lighter-colored slurry.

  • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution in portions until the pH is ~7-8. Continue to manage any foaming.

  • Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 750 mL).

  • Combine the organic layers and wash with deionized water (1 x 500 mL) and then with brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 3: Purification by Recrystallization

  • Transfer the crude solid to a suitable flask.

  • Add a minimal amount of hot ethyl acetate or an ethanol/water mixture to dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Expected Yield: 75-85%.

Safety and Hazard Management

Effective risk mitigation is paramount during scale-up. The primary hazards in this synthesis are the corrosive acid, the oxidizing nitrite, and the potentially unstable diazonium intermediate.

center Key Safety Protocols HI Hydriodic Acid (Corrosive) center->HI NaNO2 Sodium Nitrite (Oxidizer) center->NaNO2 Diazonium Diazonium Salt (Unstable) center->Diazonium N2_Gas Nitrogen Gas (Asphyxiant) center->N2_Gas PPE PPE: Face Shield, Goggles, Acid-Resistant Gloves HI->PPE NaNO2->PPE Temp Strict Temp Control: Maintain 0-5 °C Diazonium->Temp Quench Controlled Quenching: Slow Addition Diazonium->Quench Vent Ventilation: Use Fume Hood N2_Gas->Vent

Caption: Core safety considerations for the Sandmeyer reaction.

  • Aryl Diazonium Salts: These intermediates are notoriously unstable and can be explosive when isolated or allowed to dry.[10] The primary control measure is to keep them in a cold (0-5 °C) aqueous solution at all times and use them immediately in the next step.

  • Hydriodic Acid: A strong, corrosive acid that can cause severe burns and is toxic upon inhalation.[14][15][16] Handle only in a fume hood with appropriate PPE. Spills should be neutralized with a suitable base like sodium bicarbonate.[15]

  • Sodium Nitrite: A strong oxidizing agent. Do not mix with combustible materials. It is also highly toxic if ingested.

  • Gas Evolution: The displacement step releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate headspace and ventilation to prevent pressure buildup.

Analytical Characterization for Quality Control

To ensure the final product meets the required specifications, the following analytical methods should be employed:

  • ¹H NMR: To confirm the chemical structure and absence of the starting amine proton signal. The aromatic proton signals will shift upon substitution.[17]

  • Mass Spectrometry: To confirm the molecular weight. The expected m/z for C₆H₄IN₃ is 245.02.[17]

  • HPLC: To determine the purity of the final product. A purity level of >98% is typically required for subsequent synthetic steps.

  • Melting Point: A sharp melting point range indicates high purity.

References

Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Protecting Groups in Pyrazolo[3,4-c]pyridine Synthesis

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif, structurally analogous to purines, which has garnered significant attention in medicinal chemistry and drug discovery.[1] Its derivatives have shown promise as potent kinase inhibitors and other therapeutic agents. The successful synthesis and subsequent functionalization of this bicyclic system are critically dependent on the strategic application of nitrogen protecting groups. The scaffold contains three nitrogen atoms—two in the pyrazole ring (N-1 and N-2) and one in the pyridine ring—each with distinct reactivity that must be precisely controlled to achieve desired chemical transformations and build molecular complexity.

This guide provides an in-depth exploration of protecting group strategies tailored for the pyrazolo[3,4-c]pyridine core. We move beyond simple procedural lists to explain the underlying chemical principles that govern the choice of protecting groups, focusing on regioselectivity, stability, and orthogonality. The protocols described herein are designed to be robust and reproducible, providing researchers with a reliable toolkit for their synthetic campaigns.

The Challenge of Regioselectivity: Pyrazole N-1 vs. N-2

A primary challenge in the functionalization of 1H-pyrazolo[3,4-c]pyridines is the selective substitution at the N-1 and N-2 positions of the pyrazole ring. Direct alkylation or acylation of the unprotected scaffold often leads to a mixture of regioisomers, which are difficult to separate and result in low yields of the desired product. Therefore, developing selective N-protection sequences is a crucial first step after the synthesis of the core scaffold.[1] The choice of protecting group and reaction conditions can provide exquisite control over which nitrogen atom is functionalized.

Kinetic vs. Thermodynamic Control in Pyrazole Protection

The regiochemical outcome of N-protection is often dictated by a balance between kinetic and thermodynamic control, influenced by factors such as the steric bulk of the electrophile, the nature of the base and solvent, and the reaction temperature.

  • N-1 Position: Generally, the N-1 position is less sterically hindered, making it susceptible to attack by smaller, highly reactive electrophiles under kinetic control.

  • N-2 Position: The N-2 position is often the thermodynamically favored site of substitution, particularly with bulkier protecting groups or under conditions that allow for equilibration.

Protecting Group Strategies for the Pyrazole Nitrogens

Drawing from established indazole chemistry and tailored reaction conditions, several protecting groups have proven effective for the selective functionalization of the pyrazolo[3,4-c]pyridine core.[1]

Mesyl (Ms) Group: Selective Protection of N-1

The methanesulfonyl (mesyl) group is a useful protecting group that can be selectively introduced at the N-1 position. However, its utility can be limited by its propensity to migrate under certain conditions.[1]

  • Rationale: The small size of the mesyl chloride electrophile favors reaction at the more accessible N-1 position under basic conditions.

  • Limitations: The mesyl group has been observed to migrate from the nitrogen to a carbon atom (C-3) in some pyrazole systems, which can be an undesirable side reaction.[1]

Tetrahydropyranyl (THP) Group: Versatile Protection for N-1 and N-2

The tetrahydropyranyl (THP) group is a widely used, acid-labile protecting group that offers a high degree of versatility. By carefully selecting the reaction conditions, it can be directed to either the N-1 or N-2 position.[1][2]

  • N-2 Selective Protection (Thermodynamic Control): Reaction with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., PTSA) in a solvent like dichloromethane (DCM) at room temperature preferentially yields the N-2 protected isomer.[1] This is often the more stable product.

  • N-1 Selective Protection (Kinetic Control): By employing Mitsunobu conditions (DIAD, PPh₃), the THP group can be directed to the N-1 position.[1]

(2-Trimethylsilyl)ethoxymethyl (SEM) Group: Robust and Orthogonal Protection

The SEM group is a robust protecting group that is stable to a wide range of conditions but can be cleaved specifically with fluoride sources or strong acid. This orthogonality makes it highly valuable in multi-step syntheses.[3]

  • N-2 Selective Protection: Similar to the THP group, reaction with SEM-Cl under basic conditions (e.g., NaH) in a polar aprotic solvent like DMF typically affords the thermodynamically favored N-2 isomer.[4]

  • N-1 Selective Protection: Accessing the N-1 SEM-protected isomer often requires a multi-step "SEM-switch" strategy, where an initial N-2 protected intermediate is isomerized.[3]

Data Summary: Regioselective N-Protection of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Protecting GroupReagents and ConditionsPositionYield (%)Reference
Mesyl (Ms) MsCl, Pyridine, DCM, 0 °C to rtN-192[1]
THP DHP, PTSA (cat.), DCM, rtN-287[1]
THP DHP, DIAD, PPh₃, THF, 0 °C to rtN-175[1]
SEM SEM-Cl, NaH, DMF, 0 °C to rtN-293[4]

Orthogonal Protection and Deprotection Workflow

A key strategy in complex synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. This allows for the sequential functionalization of different positions on the molecule. For pyrazolo[3,4-c]pyridines, one might protect the thermodynamically favored N-2 position with an acid-labile group like THP, perform a reaction at another site, and then selectively deprotect N-2 to allow for further chemistry at that position.

Below is a conceptual workflow illustrating an orthogonal strategy.

orthogonal_workflow A 1H-Pyrazolo[3,4-c]pyridine B N2-THP Protected A->B DHP, PTSA (N2 Protection) C C5-Functionalized B->C Buchwald-Hartwig Amination at C5 D N2-Deprotected C->D TFA, DCM (THP Deprotection) E N2-Alkylated D->E R-X, Base (N2 Functionalization)

Caption: Orthogonal strategy for sequential functionalization.

Experimental Protocols

Protocol 1: N-2 Selective Protection with THP

This protocol describes the thermodynamically controlled protection of the N-2 position of 5-bromo-1H-pyrazolo[3,4-c]pyridine.

Materials:

  • 5-bromo-1H-pyrazolo[3,4-c]pyridine

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2-(oxan-2-yl)-2H-pyrazolo[3,4-c]pyridine.[1]

Protocol 2: Selective Deprotection of the THP Group

This protocol outlines the acidic removal of the THP group to regenerate the free N-H.

Materials:

  • N-2 THP-protected pyrazolo[3,4-c]pyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-2 THP-protected pyrazolo[3,4-c]pyridine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (2.0 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Considerations for Pyridine Ring Protection

While many synthetic sequences can proceed without protection of the pyridine nitrogen, its basicity can interfere with certain reagents, particularly strong organometallics or acylating agents. In such cases, protection may be necessary.

  • N-Oxide Formation: A common strategy for activating the pyridine ring or modulating its basicity is the formation of an N-oxide. This can direct metallation to adjacent positions and can be removed later by reduction (e.g., with PCl₃ or PPh₃).

  • N-Alkylation/Benzylation: While forming a quaternary salt can protect the nitrogen lone pair, this strategy is less common for temporary protection due to the often harsh conditions required for dealkylation.[5]

The choice to protect the pyridine nitrogen must be evaluated on a case-by-case basis, weighing the potential for side reactions against the additional steps required for protection and deprotection.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex pyrazolo[3,4-c]pyridine derivatives. By understanding the principles of kinetic and thermodynamic control, researchers can achieve high regioselectivity in the protection of the pyrazole nitrogens. The use of orthogonal protecting groups like THP and SEM provides the flexibility needed for sequential, site-selective functionalization of the heterocyclic core. The protocols and strategies outlined in this guide serve as a robust foundation for researchers in drug discovery and organic synthesis, enabling the efficient elaboration of this important scaffold.

References

Troubleshooting & Optimization

Technical Support Center: 3-Iodo-1h-pyrazolo[3,4-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Iodo-1h-pyrazolo[3,4-c]pyridine. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in their synthetic efforts. This guide provides in-depth, field-proven insights in a troubleshooting-focused FAQ format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My direct iodination of 1H-pyrazolo[3,4-c]pyridine is resulting in a low yield or recovery of starting material. What are the critical parameters to investigate?

Low yields in the direct electrophilic iodination of pyrazolopyridine systems often stem from suboptimal activation of the heterocyclic core or an inappropriate choice of iodinating agent and conditions.

Core Concept: The pyrazolo[3,4-c]pyridine system is electron-deficient, making direct electrophilic substitution at the C3 position challenging without proper activation. The reaction typically proceeds via deprotonation of the pyrazole N-H, which increases the electron density of the ring system and facilitates electrophilic attack by iodine.

Troubleshooting Steps:

  • Base Selection is Crucial: The choice and stoichiometry of the base are paramount. Insufficient or an inappropriate base will fail to generate the reactive anionic intermediate.

    • Insight: While potassium hydroxide (KOH) is effective for the related [3,4-b] isomer, the electronics of the [3,4-c] scaffold may require different conditions.[1][2] If KOH is failing, consider screening stronger bases.

    • Recommendation: Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Lithium diisopropylamide (LDA) at low temperatures to ensure complete deprotonation before adding the iodine source.

  • Iodinating Agent & Stoichiometry: Molecular iodine (I₂) is a common choice, but its reactivity can be limiting.

    • Insight: The reaction requires an electrophilic iodine source. Ensure the I₂ is pure and dry. An excess of the iodinating agent is often used to drive the reaction to completion. A similar scaffold, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, is effectively iodinated using N-iodosuccinimide (NIS).[3]

    • Recommendation: If I₂/KOH fails, consider using N-Iodosuccinimide (NIS) or Iodine monochloride (ICl). These reagents are more potent electrophiles and may overcome the lower reactivity of the substrate.

  • Solvent and Temperature Effects: The solvent must solubilize the reactants and be compatible with the chosen base.

    • Insight: Dimethylformamide (DMF) is a common solvent for these reactions as it effectively dissolves the heterocyclic starting material and the inorganic base.[1] However, temperature control is key. Room temperature may be insufficient for less reactive substrates.

    • Recommendation: Start with DMF. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) after the addition of iodine. Monitor closely by TLC to avoid decomposition.

Q2: I am attempting a Sandmeyer reaction starting from 3-amino-1H-pyrazolo[3,4-c]pyridine, but the yield is poor with significant decomposition. How can I optimize this process?

The Sandmeyer reaction is a powerful tool but is highly sensitive to reaction conditions, especially during the initial diazotization step.[4][5] Low yields are almost always traced back to the formation and stability of the intermediate diazonium salt.

Core Concept: The reaction involves two key stages: 1) The conversion of the aromatic amine to a diazonium salt using a nitrite source under acidic conditions, and 2) The subsequent displacement of the diazonium group with iodide.[6] The diazonium salt of electron-rich heterocycles can be unstable, leading to decomposition if not handled correctly.

Troubleshooting Workflow for Sandmeyer Reaction

Sandmeyer Reaction Troubleshooting Flow start Low Yield / Decomposition temp_control Is Temperature Strictly Maintained at 0-5 °C? start->temp_control slow_add Is NaNO₂ Solution Added Slowly and Sub-surface? temp_control->slow_add Yes temp_control_fix Implement Ice/Salt Bath; Monitor Internal Temp. temp_control->temp_control_fix No immediate_use Is Diazonium Salt Used Immediately After Formation? slow_add->immediate_use Yes slow_add_fix Use Syringe Pump for Dropwise Addition Below Surface slow_add->slow_add_fix No reagent_purity Are Reagents (Amine, NaNO₂) Pure and Dry? immediate_use->reagent_purity Yes immediate_use_fix Prepare Iodide Solution in Advance; Add Immediately After Diazotization immediate_use->immediate_use_fix No success Improved Yield reagent_purity->success Yes reagent_purity_fix Recrystallize Amine; Use Fresh NaNO₂ reagent_purity->reagent_purity_fix No temp_control_fix->slow_add slow_add_fix->immediate_use immediate_use_fix->reagent_purity reagent_purity_fix->success

Caption: Troubleshooting workflow for the Sandmeyer reaction.

Key Optimization Points:

  • Strict Temperature Control: This is the most critical parameter. The diazotization is highly exothermic.

    • Insight: Temperatures above 5 °C drastically increase the rate of diazonium salt decomposition, leading to the formation of phenolic byproducts and nitrogen gas evolution before the iodide can react.

    • Recommendation: Use an ice/salt bath to maintain an internal reaction temperature between 0 and 5 °C. Add the sodium nitrite solution dropwise and very slowly, ensuring the temperature does not rise.

  • Acid Concentration: The type and concentration of acid are important for both generating nitrous acid (from NaNO₂) and stabilizing the diazonium salt.

    • Recommendation: Use a non-nucleophilic acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) for the diazotization step. Then, add a solution of potassium iodide (KI) or sodium iodide (NaI). While copper catalysts are classic for Sandmeyer reactions (chlorination, bromination), they are typically not required for iodination.[7][8]

  • Order and Rate of Addition:

    • Recommendation: Dissolve the 3-amino-1H-pyrazolo[3,4-c]pyridine in the cooled acid first. Prepare a separate aqueous solution of sodium nitrite. Add the nitrite solution dropwise to the amine solution. Premixing amine and nitrite before adding acid can lead to unwanted side reactions.

Q3: Which synthetic route is generally better for this scaffold: Direct Iodination or the Sandmeyer Reaction?

The choice of synthetic route depends on the availability of starting materials and the robustness required for the process.

Decision Framework: Choosing a Synthetic Route

Synthetic Route Selection Guide start Select Synthesis Route for This compound start_material What is your starting material? start->start_material parent_het 1H-pyrazolo[3,4-c]pyridine start_material->parent_het Parent Heterocycle amino_het 3-amino-1H-pyrazolo[3,4-c]pyridine start_material->amino_het Amino Precursor direct_iodination Pursue Direct Iodination parent_het->direct_iodination sandmeyer Pursue Sandmeyer Reaction amino_het->sandmeyer direct_iodination_details Pros: Fewer steps, potentially high yielding. Cons: Can be sensitive to base/reagent choice. direct_iodination->direct_iodination_details sandmeyer_details Pros: Well-established for amine conversion. Cons: Requires strict temperature control, unstable intermediate. sandmeyer->sandmeyer_details

Caption: Decision guide for selecting the optimal synthetic route.

  • Direct Iodination:

    • Advantages: Fewer synthetic steps if starting from the parent heterocycle. Can be very high-yielding under optimized conditions (as seen with the [3,4-b] isomer achieving 87.5% yield).[1]

    • Disadvantages: May require significant optimization of base, solvent, and iodinating agent. Regioselectivity could be an issue if other positions on the ring are reactive, although the C3 position is typically the most activated on the pyrazole ring for electrophilic substitution.

  • Sandmeyer Reaction:

    • Advantages: A reliable and classic transformation for converting an amino group to a halide. The starting 3-aminopyrazole derivatives are often readily accessible.[9][10]

    • Disadvantages: Involves a thermally unstable diazonium salt intermediate, demanding rigorous temperature control and careful handling. It is a multi-step process (diazotization followed by substitution).

Recommendation: If the parent 1H-pyrazolo[3,4-c]pyridine is readily available, begin by optimizing a direct iodination protocol. If that fails or if the 3-amino precursor is more accessible, the Sandmeyer reaction is a robust, albeit more technically demanding, alternative.

Experimental Protocols & Data

Protocol 1: Direct Iodination (Optimized Starting Point)

This protocol is adapted from a high-yield synthesis of the related 3-Iodo-1H-pyrazolo[3,4-b]pyridine and serves as a strong starting point for optimization.[1]

Step-by-Step Methodology:

  • To a solution of 1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF, add powdered Potassium Hydroxide (KOH) (4.0 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add molecular Iodine (I₂) (2.5 eq) portion-wise, monitoring for any significant exotherm.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Upon completion, pour the reaction mixture into a separatory funnel containing brine and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with aqueous sodium thiosulfate solution (to quench excess iodine), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel) or recrystallization to afford the final product.

Troubleshooting Data Table for Direct Iodination

ParameterStandard ConditionAlternative 1 (Increased Reactivity)Alternative 2 (Potent Reagent)
Base (eq.) KOH (4.0)NaH (1.2) in THF/DMFLDA (1.1) in THF
Iodine Source (eq.) I₂ (2.5)I₂ (1.5)N-Iodosuccinimide (NIS) (1.2)
Temperature Room Temp.0 °C to Room Temp.-78 °C to Room Temp.
Typical Solvent DMFTHFTHF
Potential Issue Incomplete reactionHandling of pyrophoric NaHRequires strictly anhydrous conditions
Protocol 2: Sandmeyer Reaction

This is a general protocol for the iodination of an aromatic amine and must be optimized for the specific substrate.[4][8]

Step-by-Step Methodology:

  • Diazotization:

    • Suspend 3-amino-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0-5 °C in an ice/salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature never exceeds 5 °C.

    • Stir the resulting solution for an additional 20-30 minutes at 0-5 °C.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide (KI) (3.0 eq) in a minimal amount of water and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution may be observed.

    • Allow the reaction to stir and slowly warm to room temperature over 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any remaining iodine.

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by flash column chromatography.

References

Technical Support Center: Troubleshooting Side Reactions in the Cross-Coupling of 3-Iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving the 3-iodo-1H-pyrazolo[3,4-c]pyridine scaffold. This bicyclic heteroaromatic system is a privileged core in modern drug discovery, valued for its role as a hinge-binding motif in kinase inhibitors and other targeted therapeutics. The C3-iodo functionality serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

However, the unique electronic properties of this nitrogen-rich heterocycle can introduce specific challenges, leading to undesired side reactions that compromise yield, purity, and reproducibility. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you diagnose and resolve these common issues in your Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling experiments.

Part 1: General Side Reactions & Catalyst Health

This section addresses issues common to all palladium-catalyzed cross-coupling reactions involving this compound.

FAQ 1: My reaction stalls, and I recover mostly starting material, but I also see a significant amount of a byproduct that has lost the iodine atom. What is happening?

Answer: You are likely observing protodeiodination (also known as hydrodehalogenation), one of the most common failure modes when working with electron-deficient or heteroaromatic iodides.[1]

  • Causality (The "Why"): This side reaction occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes a competing reaction with a hydride source before the desired cross-coupling can take place. Instead of transmetalation or amine binding, a hydride attacks the palladium complex, leading to reductive elimination of the de-iodinated 1H-pyrazolo[3,4-c]pyridine. Potential hydride sources include adventitious water, certain bases (like alkoxides), or even the solvent itself under certain conditions.

  • Troubleshooting Protocol:

    • Ligand Selection is Critical: The rate of reductive elimination of the desired product must be faster than the rate of protodeiodination. Using bulky, electron-rich phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), can accelerate the final reductive elimination step, minimizing the lifetime of the intermediate susceptible to protodeiodination.[2][3]

    • Base Optimization: Switch from strong alkoxide bases (e.g., NaOtBu) to weaker, non-coordinating inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] This minimizes potential β-hydride elimination pathways from the base itself.

    • Strictly Anhydrous & Degassed Conditions: Ensure all reagents, solvents, and the reaction vessel are rigorously dried and degassed. Oxygen can lead to catalyst decomposition, while water can be a proton source. A common procedure involves sparging the solvent with argon or nitrogen for 15-30 minutes before use.

FAQ 2: My reaction turns black, and I see palladium metal crashing out of the solution. Why is my catalyst dying?

Answer: The formation of palladium black is a visual indicator of catalyst deactivation and aggregation .[5][6] The active, soluble Pd(0) species is aggregating into an inactive, heterogeneous form.

  • Causality (The "Why"): Catalyst deactivation can be triggered by several factors:

    • High Temperatures: Prolonged heating can promote catalyst aggregation.

    • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation if oxygen is present.[2]

    • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.

    • Inhibition by Byproducts: As seen in Buchwald-Hartwig aminations, the iodide salt formed as a byproduct (e.g., NaI) can sometimes inhibit the catalyst by forming stable, unreactive palladium-iodide bridged dimers.[7][8]

  • Troubleshooting Protocol:

    • Optimize Ligand-to-Metal Ratio: For many reactions, a 2:1 ligand-to-palladium ratio is optimal for monoligated catalysts, but this can be system-dependent. Ensure you are using the recommended ratio for your chosen ligand.

    • Lower Reaction Temperature: If possible, screen lower reaction temperatures. The use of modern, highly active ligands often allows for successful couplings at room temperature or slightly elevated temperatures (40-80 °C).[4]

    • Use a Pre-formed Catalyst: Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a stable, pre-formed Pd(0) catalyst (e.g., Pd₂(dba)₃) or a palladacycle precatalyst. This can provide a more controlled and reproducible initiation.

    • Solvent Choice for Iodide Substrates: In cases of suspected iodide inhibition, switching to a solvent where the iodide byproduct is poorly soluble (like toluene or dioxane) can be beneficial, as it effectively removes the inhibitor from the solution as it forms.[8][9]

Part 2: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. However, specific side reactions can plague the coupling of this compound with boronic acids or esters.

FAQ 3: Besides my desired biaryl product, I am isolating a symmetrical biaryl that corresponds to the dimerization of my boronic acid. How can I prevent this?

Answer: You are observing the homocoupling of the organoboron reagent, a well-known side reaction in Suzuki couplings, often promoted by the presence of oxygen.[10][11]

  • Causality (The "Why"): While the exact mechanism can be debated, one common pathway involves the reaction of two boronic acid molecules on the palladium center, particularly if the oxidative addition of the aryl iodide is slow or if the catalyst is partially oxidized to a Pd(II) state by residual air.[10] This leads to the undesired B-C bond cleavage and formation of a symmetrical biaryl.

  • Troubleshooting Protocol:

    • Rigorous Degassing: This is the most critical factor. Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. The "freeze-pump-thaw" method (3 cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent and reaction mixture with an inert gas for an extended period can suffice.

    • Order of Addition: Add the palladium catalyst last, after all other reagents have been combined and the system has been fully inerted.

    • Base Selection: Using fluoride bases like KF or CsF can sometimes suppress homocoupling. Fluoride ions are believed to play a triple role: forming a reactive [ArPdFL₂] species, enhancing the transmetalation rate through their high affinity for boron, and mitigating side reactions.[4]

    • Use of Boronic Esters: Pinacol (BPin) or MIDA boronate esters are often more stable and less prone to homocoupling and protodeboronation than their corresponding boronic acids.

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

This diagram outlines a logical workflow for diagnosing common issues.

Suzuki_Troubleshooting start Low Yield or Complex Mixture? check_sm Starting Material Recovered? start->check_sm check_homo Boronic Acid Homocoupling Product? check_sm->check_homo No check_proto Protodeiodinated Product? check_sm->check_proto Yes sol_homo See FAQ 3: - Rigorous Degassing - Use Boronate Ester - Add Catalyst Last check_homo->sol_homo Yes sol_stall Reaction Stalled? - Check Catalyst Health (FAQ 2) - Screen Different Solvents - Increase Temperature Moderately check_homo->sol_stall No sol_proto See FAQ 1: - Use Bulky Ligand - Weaker Base (K3PO4) - Anhydrous Conditions check_proto->sol_proto

Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.

Part 3: Sonogashira Coupling Troubleshooting

The Sonogashira coupling is invaluable for installing alkyne functionalities. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst, but the copper is often the source of a major side reaction.

FAQ 4: My main byproduct is a dimer of my terminal alkyne. How do I stop this Glaser coupling?

Answer: The homocoupling of terminal alkynes, known as Glaser-Hay coupling , is the most prevalent side reaction in Sonogashira couplings.[12] It is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[13]

  • Causality (The "Why"): The copper(I) salt reacts with the terminal alkyne to form a copper acetylide. In the presence of an oxidant (typically trace O₂), this intermediate can dimerize to form a 1,3-diyne before it has a chance to transmetalate to the palladium center.

  • Troubleshooting Protocol:

    • Go Copper-Free: The most effective solution is to switch to a copper-free Sonogashira protocol.[12][14][15] These conditions often require a slightly higher palladium loading, a suitable amine base (e.g., piperidine, triethylamine, or DBU), and sometimes a phosphine ligand that can facilitate the catalytic cycle without copper.[16]

    • Strict Deoxygenation: If you must use copper, the reaction must be scrupulously deoxygenated. Use freeze-pump-thaw cycles and maintain a positive pressure of a rigorously inert gas (like argon).

    • Minimize Reaction Time: Longer reaction times increase the opportunity for oxygen to enter the system and for the Glaser side reaction to occur. Use a highly active catalyst system to drive the reaction to completion as quickly as possible.

    • Use a Hydrogen Atmosphere: In some specialized cases, running the reaction under a diluted hydrogen atmosphere has been shown to suppress homocoupling.[13]

Table 1: Comparison of Sonogashira Reaction Conditions
ParameterStandard SonogashiraCopper-Free SonogashiraKey Consideration
Co-catalyst CuI (1-5 mol%)NoneEliminating CuI is the primary way to prevent Glaser coupling.[12][14]
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Copper-free versions may require more active catalyst systems.
Ligand PPh₃PPh₃, or bulky/electron-rich phosphinesLigands must stabilize the Pd(0) state effectively.[16]
Base Amine (e.g., Et₃N, i-Pr₂NH)Stronger amine base (e.g., piperidine, DBU)The base is crucial for both alkyne deprotonation and catalyst turnover.
Primary Side Reaction Glaser-Hay HomocouplingProtodeiodinationThe focus of troubleshooting shifts from alkyne dimerization to aryl iodide stability.

Part 4: Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, the reaction is mechanistically complex, with several potential off-cycle pathways.

FAQ 5: My amination reaction is sluggish, and I'm getting hydrodehalogenation of my starting material. What is the cause?

Answer: This issue often points to a competition between the desired reductive elimination to form the C-N bond and an undesired side reaction called β-hydride elimination .[17][18]

  • Causality (The "Why"): This side reaction can occur from the arylpalladium amido intermediate if the amine coupling partner has an α-hydrogen. A β-hydrogen on the amide's alkyl group can be transferred to the palladium center. This is then followed by reductive elimination of the resulting arene (the protodeiodinated starting material) and an imine.[17] The rate of this side reaction is highly dependent on the ligand used.

  • Troubleshooting Protocol:

    • Ligand Choice is Paramount: The choice of ligand is the most effective tool to combat β-hydride elimination. Sterically hindered, bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) are designed to promote the C-N reductive elimination, making it significantly faster than the competing β-hydride elimination pathway.

    • Base and Solvent: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The solvent can also play a role; polar aprotic solvents like dioxane or toluene are commonly used.

    • Manage Iodide Inhibition: As mentioned in FAQ 2, the iodide byproduct can be inhibitory. For challenging aryl iodides in Buchwald-Hartwig reactions, using a solvent like toluene where the iodide salt precipitates can significantly improve reaction rates and yields.[7][8][9]

General Catalytic Cycle & Side Reactions

This diagram illustrates the central palladium catalytic cycle and where key side reactions diverge.

Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition (Ar-I) pd0->ox_add Ar-I aggregation Aggregation (Catalyst Deactivation) pd0->aggregation Heat, O₂ pd_complex L-Pd(II)(Ar)(I) ox_add->pd_complex transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) pd_complex->transmetal R-B(OH)₂ or R₂NH proto Protodeiodination (Hydrodehalogenation) pd_complex->proto [H⁻] source pd_intermediate L-Pd(II)(Ar)(R) or L-Pd(II)(Ar)(Amine) transmetal->pd_intermediate red_elim Reductive Elimination pd_intermediate->red_elim beta_hydride β-Hydride Elimination (B-H) pd_intermediate->beta_hydride If Amine has β-H product Ar-R / Ar-Amine (Desired Product) red_elim->product product->pd0 Catalyst Regeneration

Caption: The Pd(0)/Pd(II) catalytic cycle with key side reaction pathways.

References

Technical Support Center: Purification of 3-Iodo-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-iodo-1H-pyrazolo[3,4-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your purification workflows.

The this compound core is a significant scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics.[1][2] However, the unique physicochemical properties of these molecules—namely their polarity, basic nitrogen atoms, and the potential for the iodine atom to engage in halogen bonding—can present considerable challenges during purification.[3][4][5] This guide will equip you with the knowledge to navigate these complexities effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound derivatives, presented in a question-and-answer format.

Issue 1: Poor Separation and Co-elution with Impurities in Column Chromatography

Question: I'm running a silica gel column, but my target this compound derivative is co-eluting with a closely related impurity. How can I improve the resolution?

Answer: This is a frequent challenge, often stemming from the similar polarities of the target compound and byproducts from the synthesis. Here’s a systematic approach to enhance separation:

  • Re-evaluate Your Solvent System: The choice of mobile phase is critical.[6]

    • Fine-Tune Polarity: If you are using a standard hexane/ethyl acetate system, try incorporating small amounts of a more polar or a slightly less polar solvent to modulate the elution profile. For instance, adding a small percentage of methanol or dichloromethane can significantly alter selectivity.

    • Introduce a Different Selectivity: Switch one of your mobile phase components to a solvent that offers different intermolecular interactions. For example, replacing ethyl acetate with acetone or an ether-based solvent like MTBE can change the hydrogen bonding characteristics and improve separation.

  • Consider an Alternative Stationary Phase:

    • Alumina: For basic compounds like pyrazolo-pyridines, basic or neutral alumina can be an excellent alternative to silica gel, as it minimizes the strong acidic interactions that can cause peak tailing and sometimes degradation.[7]

    • Reverse-Phase Chromatography: If your compound and impurities have sufficient hydrophobicity, reverse-phase chromatography (e.g., using a C18-functionalized silica) can provide an orthogonal separation mechanism based on hydrophobicity rather than polarity.[4][8][9]

  • Employ Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a shallow gradient of increasing polarity can help to resolve closely eluting compounds. This is particularly effective in flash chromatography systems.

Issue 2: Significant Peak Tailing and Low Recovery from Silica Gel Columns

Question: My product is streaking badly on the silica gel column, and the final yield is much lower than expected. What's causing this, and how can I fix it?

Answer: Peak tailing and low recovery are classic signs of strong, undesirable interactions between your basic compound and the acidic surface of silica gel.[4][7] The pyridine and pyrazole nitrogen atoms can interact with silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow elution kinetics.

Causality and Mitigation Workflow:

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Find Rf ≈ 0.25) Solvent 2. Prepare Mobile Phase (+0.5% NEt3 if needed) TLC->Solvent Column 3. Select Column Size Solvent->Column Packing 4. Pack Column (Wet Slurry) Column->Packing Loading 5. Load Sample (Dry Loading) Packing->Loading Elution 6. Elute & Collect Fractions Loading->Elution Monitor 7. Monitor Fractions by TLC Elution->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evap 9. Evaporate Solvent Combine->Evap Final 10. Characterize Final Product (NMR, MS) Evap->Final

References

Technical Support Center: Catalyst Selection for 3-Iodo-1H-pyrazolo[3,4-c]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the functionalization of 3-Iodo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for cross-coupling reactions involving this critical heterocyclic scaffold. The pyrazolo[3,4-c]pyridine core is a cornerstone in fragment-based drug discovery (FBDD) due to its prevalence in biologically active compounds.[1][2] However, its successful elaboration requires a nuanced understanding of catalytic systems.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring your research proceeds efficiently and effectively.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the palladium-catalyzed functionalization of this compound in a direct question-and-answer format.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura (or other cross-coupling) reaction with this compound, but I am observing very low yield or only starting material. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge and can stem from multiple factors. Here is a systematic guide to diagnosing the issue:

Potential Causes & Explanations:

  • Catalyst Inhibition/Poisoning: The nitrogen atoms in the pyrazolo[3,4-c]pyridine scaffold can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[3] This is a common issue with nitrogen-containing heterocycles.

  • Inefficient Oxidative Addition: While the Carbon-Iodine bond is highly reactive and readily undergoes oxidative addition, issues can still arise with certain catalyst systems, particularly if the Pd(0) active species is not generated efficiently.[4]

  • Suboptimal Base or Solvent: The choice of base is critical for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[4] The solvent affects the solubility of reagents and the stability of catalytic intermediates.[5]

  • Catalyst Decomposition: Palladium catalysts, especially ligandless ones, can be prone to aggregation, forming inactive palladium black.[6][7] This is often exacerbated by high temperatures.

  • Poor Quality Reagents: Impurities in starting materials, particularly the boronic acid/ester or amine coupling partner, can interfere with the reaction.[5] Solvents and bases must be anhydrous and deoxygenated where required.

Recommendations for Optimization:

  • Screen Your Ligand: The ligand is paramount. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands are often the key to success. They accelerate reductive elimination and can prevent the substrate from inhibiting the catalyst.[3][8]

    • Recommended Ligands: Start with established ligands known for coupling heterocycles, such as SPhos , XPhos , or other dialkylbiphenylphosphines .[3][4] For Buchwald-Hartwig aminations, bulky biarylphosphine ligands are also highly effective.[9][10]

  • Evaluate the Base: The choice of base can dramatically influence yield.

    • For Suzuki-Miyaura: Screen a range of bases like Cs₂CO₃ , K₃PO₄ , and K₂CO₃ .[4] Stronger bases like K₃PO₄ are often effective.

    • For Buchwald-Hartwig: Use strong, non-nucleophilic bases like NaOtBu or LHMDS .

  • Optimize Reaction Temperature and Time: Suboptimal temperatures can lead to incomplete reactions or catalyst degradation.[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. While some couplings proceed at room temperature, many require heating.[11]

  • Ensure Inert Atmosphere: Rigorously degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment to prevent oxidation of the catalyst and ligands.

Issue 2: Catalyst Deactivation and Formation of Palladium Black

Question: My reaction starts but then stalls, and I observe a black precipitate (palladium black). What is causing this deactivation, and how can I prevent it?

Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where active Pd(0) species aggregate into inactive bulk palladium metal.[7]

Potential Causes & Explanations:

  • Ligand Dissociation: If the ligand concentration is too low or the ligand is not strongly bound, the "naked" palladium species can easily aggregate.

  • High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition, including sintering and agglomeration.[12]

  • Presence of Impurities: Certain impurities can poison the catalyst, leading to its degradation.[13]

  • Inefficient Reductive Elimination: If the final step of the catalytic cycle (reductive elimination) is slow, the Pd(II) intermediate may have a longer lifetime, increasing the chance of decomposition pathways.

Recommendations for Prevention:

  • Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help stabilize the catalytic species in solution and prevent aggregation.

  • Use Chelating or Bulky Ligands: Bidentate phosphine ligands like dppf or bulky monophosphine ligands (e.g., Buchwald-type ligands) can form more stable complexes with palladium, reducing the likelihood of decomposition.[14]

  • Lower the Reaction Temperature: If possible, run the reaction at the lowest effective temperature. Even a reduction of 10-20 °C can significantly improve catalyst stability.

  • Consider Supported Catalysts: For some applications, using a palladium catalyst supported on a solid matrix, such as a hypercrosslinked polymer with N-heterocyclic carbene (NHC) ligands, can prevent metal aggregation and improve recyclability.[6]

  • Additive Intervention: In some cases, additives can stabilize the catalyst. For instance, in Negishi couplings, the presence of LiBr can counteract the formation of less active Pd-Zn complexes and restore catalyst activity.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: I want to functionalize my this compound. Which cross-coupling reaction should I choose for forming a C-C, C-N, or C-alkyne bond?

A1: The choice of reaction depends on the desired bond and available coupling partner.

  • For C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds (Biaryls, Alkyl-aryls): The Suzuki-Miyaura coupling is the most common and robust choice, reacting the iodo-scaffold with an organoboron compound (boronic acid or ester).[4] It has high functional group tolerance.

  • For C-N bonds (Amines): The Buchwald-Hartwig amination is the premier method for coupling primary or secondary amines with your aryl iodide.[14][16] It has largely replaced harsher classical methods.

  • For C-C triple bonds (Alkynes): The Sonogashira coupling is the standard method, reacting the iodo-scaffold with a terminal alkyne.[11] This reaction typically uses a dual catalyst system of palladium and copper(I).[11]

  • For C-C bonds with Organozinc reagents: The Negishi coupling is an alternative to Suzuki and can be very effective, particularly for complex fragment coupling.[2][17]

Q2: How does the pyrazolo[3,4-c]pyridine core itself influence catalyst and ligand selection?

A2: The heterocyclic core is not a passive bystander. Its electron-deficient nature and the presence of basic nitrogen atoms are critical considerations. The nitrogen atoms can coordinate to the palladium catalyst, potentially acting as an inhibitor.[3] Therefore, the chosen ligand must bind strongly enough to the palladium to prevent displacement by the substrate or product. This is why bulky, electron-donating ligands (e.g., dialkylbiarylphosphines) are often superior to less sterically demanding ones like PPh₃ for these substrates.[3][8] They promote the desired catalytic cycle while minimizing catalyst inhibition.

Q3: For a Sonogashira coupling, is the copper(I) co-catalyst always necessary?

A3: While the classic Sonogashira reaction employs both palladium and a copper(I) salt (typically CuI) as co-catalysts, copper-free versions have been developed.[18][19] The copper(I) co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[11]

  • When to use Copper: The dual Pd/Cu system is highly reliable and often allows for milder reaction conditions (even room temperature).[11]

  • When to consider Copper-Free: Copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). In cases where this is a significant issue or if the substrate is sensitive to copper, a copper-free protocol should be considered. These protocols often require specific ligand systems or different bases to proceed efficiently.[18]

Section 3: Data & Protocols

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Pyrazolopyridines
Catalyst / Pre-catalystLigandBaseSolventTemp (°C)NotesReference
Pd(OAc)₂dppfCs₂CO₃DMAc120Addition of CuCl can accelerate transmetalation.[17]
[Ir(COD)OMe]₂ / Pd(dppf)Cl₂dtbpyCs₂CO₃MTBE / DMAc100-120Tandem C-H borylation followed by Suzuki coupling.[2][17]
Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O80A classic system, may be less effective for hindered substrates.[20]
Pd(OAc)₂SPhos / XPhosK₃PO₄Toluene / Dioxane80-110Highly effective for challenging heterocyclic couplings.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: To the vessel, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additives (e.g., CuCl, 1.0 eq).[17]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., anhydrous DMAc or Dioxane) via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with an organic solvent like EtOAc.[17] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in water and extract with EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[17]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., an XPhos-based pre-catalyst, 1-3 mol%) and the ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.1-1.3 eq.), and the base (e.g., NaOtBu, 1.3-1.5 eq.).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Place the sealed tube in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C) and stir.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol above, using appropriate solvents for extraction and purification.

Section 4: Visualizations

General Catalytic Cycle for Palladium Cross-Coupling

G pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (Suzuki/Negishi) or Amine Coordination (Buchwald-Hartwig) pd2_intermediate->transmetalation + R'-[M] or + HNR'R'' / Base pd2_complex R-Pd(II)L_n-R' or R-Pd(II)L_n-NR'R'' transmetalation->pd2_complex reductive_elimination Reductive Elimination pd2_complex->reductive_elimination reductive_elimination->pd0 + R-R' or + R-NR'R''

Caption: A simplified catalytic cycle for common Pd-catalyzed cross-coupling reactions.

Decision Workflow for Catalyst System Selection

G start Goal: Functionalize This compound bond_type What bond to form? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N c_alkyne_bond C-Alkyne Bond bond_type->c_alkyne_bond C-Alkyne suzuki Suzuki-Miyaura (Boronic Acid/Ester) cc_bond->suzuki negishi Negishi (Organozinc) cc_bond->negishi buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald sonogashira Sonogashira (Terminal Alkyne) c_alkyne_bond->sonogashira suzuki_catalyst Catalyst System: - Pd(dppf)Cl₂ or Pd(OAc)₂ - Ligand: SPhos, XPhos, dppf - Base: K₃PO₄, Cs₂CO₃ suzuki->suzuki_catalyst buchwald_catalyst Catalyst System: - Pd Pre-catalyst (G2/G3) - Ligand: Bulky Biarylphosphines (XPhos, RuPhos) - Base: NaOtBu, LHMDS buchwald->buchwald_catalyst sonogashira_catalyst Catalyst System: - Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ - Co-catalyst: CuI - Base: Amine (e.g., TEA) sonogashira->sonogashira_catalyst

Caption: Decision tree for selecting a cross-coupling reaction and catalyst system.

References

Technical Support Center: Regioselectivity in Pyrazolo[3,4-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their synthetic routes. Here, we will dissect common issues, explore the underlying mechanistic principles, and provide actionable troubleshooting strategies to help you achieve your desired regioisomer.

The pyrazolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry, bearing structural resemblance to purines and appearing in a range of biologically active compounds.[1] However, its synthesis is often complicated by the formation of regioisomers, which can be difficult to separate and can significantly impact the efficiency of your synthetic route. This guide will equip you with the knowledge to control these outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N-1 and N-2 alkylated products. How can I selectively functionalize a specific nitrogen on the pyrazole ring?

A1: This is a very common challenge. The two nitrogen atoms in the pyrazole ring of the pyrazolo[3,4-c]pyridine scaffold have different electronic environments, but direct alkylation can often lead to a mixture of N-1 and N-2 substituted products. The key to controlling this selectivity lies in the careful choice of protecting groups and reaction conditions.

Core Principle: The regioselectivity of N-alkylation is governed by a combination of steric and electronic factors. Sterically bulky protecting groups or alkylating agents will preferentially react at the less hindered nitrogen atom. The choice of base and solvent can also influence the site of deprotonation and subsequent alkylation.

Troubleshooting Strategies:

  • Protecting Group Strategy: Employing a protecting group can be a highly effective method to direct subsequent reactions. For instance, a mesyl (Ms) group has been shown to selectively protect the N-1 position.[1] Conversely, a trimethylsilylethoxymethyl (SEM) group can be directed to either the N-1 or N-2 position by carefully selecting the base.[1]

  • Base Selection: The choice of base is critical. A sterically hindered base may preferentially deprotonate the more accessible nitrogen, while a smaller, harder base might favor the more acidic proton. For example, sodium hydride (NaH) and N,N-dicyclohexylmethylamine have been used to achieve predominant formation of either the N-1 or N-2 SEM-protected isomer.[1]

Illustrative Workflow for Selective N-Protection:

start Pyrazolo[3,4-c]pyridine prot_choice Choose Protecting Group Strategy start->prot_choice mscl Mesyl Chloride (MsCl) prot_choice->mscl For N-1 selectivity semcl SEM Chloride prot_choice->semcl For N-1 or N-2 selectivity n1_prot N-1 Protected Product mscl->n1_prot base_choice Select Base for SEMCl semcl->base_choice deprotection Selective Deprotection n1_prot->deprotection nah Sodium Hydride (NaH) base_choice->nah Favors one isomer dcha N,N-dicyclohexylmethylamine base_choice->dcha Favors other isomer nah->n1_prot n2_prot N-2 Protected Product dcha->n2_prot n2_prot->deprotection functionalization Desired N-Functionalization deprotection->functionalization

Caption: Decision workflow for selective N-protection.

Q2: My cyclization reaction is yielding a mixture of pyrazolo[3,4-c]pyridine and a regioisomeric pyrazolopyridine. How can I improve the regioselectivity of the ring formation?

A2: The formation of different pyrazolopyridine isomers during cyclization is a common issue, particularly when using unsymmetrical precursors. The regiochemical outcome is often dictated by the relative reactivity of the positions on the pyridine or pyrazole precursor and the specific reaction conditions employed.

Core Principle: In cyclization reactions forming the pyrazolopyridine core, the regioselectivity is determined by which atoms form the new bond to close the ring. This can be influenced by the electrophilicity or nucleophilicity of the reacting centers, which in turn can be modulated by substituents and the reaction medium.

Troubleshooting Strategies:

  • Control of Electrophile/Solvent Combination: In syntheses involving the cyclization of pyridine N-oxide tosylhydrazones, the choice of the electrophilic additive and solvent can moderately control the regioselectivity.[2] For example, using tosyl anhydride as the electrophile may favor one regioisomer, while triflic anhydride may favor another.[2]

  • Catalyst Selection: The use of a catalyst can significantly influence the reaction pathway and, consequently, the regioselectivity. For instance, in three-component reactions, catalysts like L-proline can facilitate specific bond formations.[3] In other cases, Lewis acids such as CuCl₂, ZrCl₄, or ZnCl₂ can be employed to direct the cyclization.[3]

  • Substituent Effects: The electronic properties of substituents on your starting materials can have a profound impact on the regioselectivity. Electron-donating groups can activate certain positions towards electrophilic attack, while electron-withdrawing groups can direct nucleophilic attack. A thorough understanding of the electronic landscape of your precursors is crucial.

Data Summary: Effect of Electrophile on Regioselectivity

Electrophilic AdditivePredominant IsomerReference
Tosyl AnhydridePyrazolo[3,4-b]pyridine[2]
Triflic AnhydridePyrazolo[4,3-c]pyridine[2]
Q3: I am attempting a C-H functionalization on the pyrazolo[3,4-c]pyridine core, but I'm observing poor regioselectivity. How can I direct the reaction to a specific carbon atom?

A3: Direct C-H functionalization is a powerful tool, but controlling regioselectivity on a heteroaromatic scaffold like pyrazolo[3,4-c]pyridine can be challenging due to the presence of multiple, electronically distinct C-H bonds.

Core Principle: The regioselectivity of C-H functionalization is determined by the intrinsic reactivity of the C-H bonds and the directing ability of any existing functional groups or the catalyst system.

Troubleshooting Strategies:

  • Directed Metalation: The use of a directing group in combination with a strong base is a classic strategy to achieve regioselective C-H activation. For example, selective metalation at the C-7 position of a 5-halo-1H-pyrazolo[3,4-c]pyridine can be achieved using TMPMgCl·LiCl.[1][4] The resulting organometallic intermediate can then be trapped with an electrophile.

  • Catalyst-Controlled C-H Borylation: Iridium-catalyzed C-H borylation has been shown to occur with high regioselectivity at the C-3 position of the pyrazolo[3,4-c]pyridine core, drawing precedent from similar reactions on indazoles.[1] The resulting boronate ester is a versatile handle for subsequent cross-coupling reactions.

  • Protecting Group Influence: The presence and nature of a protecting group on one of the pyrazole nitrogens can influence the regioselectivity of C-H functionalization at other positions. For instance, metalation of an N-2 SEM-protected compound with TMPMgCl·LiCl can lead to metalation at C-3 instead of C-7, although this may be less efficient.[1]

Experimental Protocol: Regioselective C-3 Borylation

  • Reactant Preparation: In a dry, argon-flushed microwave vial, combine the N-protected 5-halo-pyrazolo[3,4-c]pyridine, bis(pinacolato)diboron (B₂pin₂), and a suitable base (e.g., a hindered amine).

  • Catalyst Addition: Add the iridium catalyst (e.g., [Ir(COD)OMe]₂) and a ligand (e.g., dtbpy).

  • Solvent Addition: Add a dry, degassed solvent such as methyl tert-butyl ether (MTBE).

  • Reaction: Seal the vial and heat in a microwave reactor to 100 °C for the specified time.

  • Work-up and Purification: After cooling, the reaction mixture can be used directly in a subsequent Suzuki-Miyaura cross-coupling or subjected to an appropriate work-up and purification by column chromatography to isolate the C-3 boronate ester.

Mechanism Visualization: Directed Metalation vs. C-H Borylation

scaffold 5-Halo-Pyrazolo[3,4-c]pyridine path_choice Choose C-H Functionalization Strategy scaffold->path_choice metalation Directed Metalation with TMPMgCl·LiCl path_choice->metalation For C-7 borylation Ir-Catalyzed C-H Borylation path_choice->borylation For C-3 c7_func C-7 Functionalization metalation->c7_func c3_func C-3 Functionalization borylation->c3_func

Caption: Strategies for regioselective C-H functionalization.

Concluding Remarks

Improving regioselectivity in the synthesis of pyrazolo[3,4-c]pyridines requires a multi-faceted approach that considers the interplay of starting material design, reaction conditions, and catalyst or protecting group strategy. By understanding the underlying mechanistic principles and systematically troubleshooting your reactions, you can significantly enhance the efficiency of your synthetic routes and accelerate your research and development efforts.

References

Technical Support Center: Sonogashashira Coupling with 3-Iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with heteroaromatic substrates, particularly 3-Iodo-1H-pyrazolo[3,4-c]pyridine. The unique electronic properties and potential for catalyst inhibition by nitrogen-containing heterocycles necessitate a nuanced approach to reaction optimization. This document provides in-depth, field-proven insights and actionable protocols to overcome common failure modes.

Understanding the Core Challenge: The Pyrazolo[3,4-c]pyridine Scaffold

The this compound scaffold presents specific challenges in palladium-catalyzed cross-coupling reactions. The presence of two nitrogen atoms in the pyridine ring and two in the pyrazole ring can lead to catalyst inhibition through coordination to the palladium center. Furthermore, the acidic N-H proton on the pyrazole ring can interact with the basic media, altering the substrate's electronic nature and solubility. This guide is designed to navigate these complexities.

The Sonogashira Catalytic Cycle: A Visual Guide

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[1][2] Understanding these cycles is fundamental to diagnosing failures. The primary palladium cycle involves the C-C bond formation, while the copper cycle (in the traditional method) serves to activate the terminal alkyne.

G cluster_copper Copper Co-Catalyst Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(L)₂-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkyne_complex Ar-Pd(II)(L)₂-C≡CR transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡CR (Desired Product) reductive_elimination->product aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition cu_catalyst Cu(I)I cu_acetylide Cu-C≡CR (Copper Acetylide) cu_catalyst->cu_acetylide alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_acetylide Deprotonation base Base (e.g., Et₃N) base->cu_acetylide cu_acetylide->transmetalation Transfers Acetylide

Figure 1: The Sonogashira Catalytic Cycle

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when performing Sonogashira couplings with this compound.

Q1: My reaction shows little to no conversion of the starting material. What are the first things I should check?

A1: When faced with a stalled reaction, a systematic review of your reagents and setup is the crucial first step.[3]

  • Reagent Integrity: Ensure all reagents are pure and handled under appropriate conditions. Solvents and amine bases should be anhydrous and degassed.[4] The this compound starting material should be pure, as impurities can interfere with catalysis.

  • Catalyst Activity: The active catalyst is Palladium(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[5] This reduction can sometimes be inefficient. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern, highly active precatalyst system.[3][6] Also, ensure your copper(I) iodide is fresh; it should be an off-white or tan powder, not green or blue, which indicates oxidation to Cu(II).

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[3] Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure. Degassing the solvent and liquid reagents by bubbling with inert gas for 15-30 minutes or using freeze-pump-thaw cycles is critical.[7][8]

Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. What is this and how can I stop it?

A2: You are observing homocoupling of the alkyne, often called Glaser coupling.[8] This is a very common side reaction, particularly in traditional copper-catalyzed Sonogashira protocols.

  • Cause: The primary cause is the presence of oxygen, which facilitates the copper-catalyzed oxidative dimerization of the alkyne.[8]

  • Solutions:

    • Rigorous Degassing: The most immediate action is to improve your anaerobic technique. Ensure all components of the reaction are thoroughly deoxygenated.

    • Switch to Copper-Free Conditions: This is the most effective strategy to eliminate Glaser homocoupling.[2][9][10] Copper-free protocols rely solely on the palladium catalyst and typically use a different base/solvent system (e.g., an inorganic base like Cs₂CO₃ in a polar aprotic solvent).[11]

    • Slow Addition of Alkyne: If you must use the copper-catalyzed method, adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, which kinetically favors the desired cross-coupling over homocoupling.[7]

Q3: My reaction mixture turns black and a precipitate forms. What is happening?

A3: The formation of a black precipitate is almost always indicative of palladium catalyst decomposition into "palladium black".[4] This inactive, aggregated form of palladium has no catalytic activity and is a common reason for low or failed conversions.

  • Cause: The phosphine (or other) ligand is meant to stabilize the soluble Pd(0) species. If the ligand dissociates or is not effective enough, the palladium atoms will aggregate and precipitate. This can be caused by:

    • High Temperatures: Many substrates require heat, but excessive temperatures can accelerate catalyst decomposition.[12]

    • Inappropriate Ligand: The basic nitrogen atoms of your pyrazolopyridine substrate can compete with the phosphine ligand for coordination sites on the palladium. For challenging, electron-poor, or coordinating substrates, standard ligands like PPh₃ may not be sufficient.

  • Solutions:

    • Ligand Screening: Switch to a more robust ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, cataCXium A) or N-heterocyclic carbene (NHC) ligands are often more effective at stabilizing the palladium center and promoting the reaction with difficult substrates.[11][13][14]

    • Temperature Control: Find the minimum temperature required for the reaction to proceed. It may be better to run the reaction for a longer time at a lower temperature (e.g., 60 °C) than for a shorter time at a higher temperature (e.g., 100 °C).

Q4: My starting iodo-heterocycle is consumed, but the main product is the de-iodinated 1H-pyrazolo[3,4-c]pyridine. What causes this side reaction?

A4: This side reaction is known as hydrodehalogenation or protonolysis. It occurs when the aryl-palladium intermediate (Ar-Pd-I) reacts with a proton source before it can couple with the alkyne.

  • Cause: The proton source can be trace amounts of water, the terminal alkyne proton itself, or even the amine solvent/base under certain conditions. This side reaction can be more prevalent with electron-deficient heterocycles.

  • Solutions:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents.

    • Optimize Base and Solvent: The choice of base is critical. Sometimes switching from an amine base like Et₃N to a non-protic amine like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ can mitigate the issue.[7]

    • Lower Reaction Temperature: Higher temperatures can sometimes favor the hydrodehalogenation pathway.[7]

Q5: I have low yield. How can I specifically optimize the reaction for this compound?

A5: Optimizing for this specific substrate requires addressing its unique electronic and structural features.

  • N-H Protection: The acidic proton on the pyrazole ring (N-H) will be deprotonated by the amine base. This creates an anionic species, which changes the electronic properties and solubility of your substrate. This may inhibit the reaction. Consider running a parallel reaction where the N-H is protected with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[15] This can prevent unwanted side reactions and improve catalytic turnover.

  • Ligand Selection: As mentioned in Q3, the pyridine and pyrazole nitrogens can act as "poison" to the catalyst. Using bulky ligands is key.[13] This steric hindrance around the palladium center can prevent the substrate's nitrogen atoms from binding too strongly, leaving the catalyst free to participate in the desired cycle.

  • Solvent Choice: The polarity and coordinating ability of the solvent are important.[16] Polar aprotic solvents like DMF, Dioxane, or NMP are often good starting points as they can help dissolve the potentially polar substrate and intermediates.[17]

Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process based on your experimental observations.

G start Reaction Failed (Low/No Yield) check_tlc Analyze Crude Reaction (TLC, LCMS, NMR) start->check_tlc no_reaction Only Starting Material (SM) Remains check_tlc->no_reaction No Reaction homocoupling SM + Alkyne Dimer check_tlc->homocoupling Homocoupling decomposition SM + Black Precipitate (Pd Black) check_tlc->decomposition Decomposition side_reaction SM Consumed, De-iodinated Product Formed check_tlc->side_reaction De-iodination low_yield Desired Product + SM check_tlc->low_yield Low Conversion sol_no_reaction Action: 1. Verify Reagent Purity & Dryness 2. Check Catalyst Activity (Use Fresh) 3. Ensure Rigorous Inert Atmosphere no_reaction->sol_no_reaction sol_homocoupling Action: 1. Switch to Copper-Free Conditions 2. Improve Degassing Technique 3. Slow Addition of Alkyne homocoupling->sol_homocoupling sol_decomposition Action: 1. Use Bulky, Electron-Rich Ligand (e.g., XPhos, NHC) 2. Lower Reaction Temperature 3. Screen Solvents decomposition->sol_decomposition sol_side_reaction Action: 1. Ensure Anhydrous Conditions 2. Screen Different Bases (e.g., Inorganic Base) 3. Lower Reaction Temperature side_reaction->sol_side_reaction sol_low_yield Action: 1. Screen Ligands & Bases 2. Consider N-H Protection 3. Increase Temperature or Time low_yield->sol_low_yield

Figure 2: Troubleshooting Decision Tree
Quantitative Data Summary

The following tables provide recommended starting points for optimizing your reaction.

Table 1: Recommended Starting Conditions for Sonogashira Coupling of this compound

ParameterCondition A (Standard Cu-catalyzed)Condition B (Robust Cu-free)Rationale & Citation
Pd Precatalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Pd(II) sources are common; Pd(0) sources can be more active but air-sensitive.[13]
Ligand PPh₃ (4-10 mol%)XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands are superior for challenging heteroaromatic substrates.[13][14]
Copper Co-catalyst CuI (2-10 mol%)NoneEliminating copper prevents Glaser homocoupling.[2][10]
Base Et₃N or DIPEA (2-3 eq.)Cs₂CO₃ or K₂CO₃ (2 eq.)Inorganic bases are often effective in copper-free systems.[11]
Solvent THF or DMF1,4-Dioxane or NMPPolar aprotic solvents are generally good for solubility and reaction rates.[16][17]
Temperature Room Temp to 80 °C80 °C to 110 °CCopper-free reactions often require more thermal energy to proceed.
Atmosphere Strict Inert (Argon or N₂)Strict Inert (Argon or N₂)Oxygen must be excluded to prevent side reactions and catalyst decomposition.[8]
Experimental Protocols
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (to make a ~0.1 M solution) followed by triethylamine (Et₃N) (3.0 eq) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If no reaction is observed by TLC after 2-4 hours, gradually heat the mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), a bulky phosphine ligand like XPhos (0.04 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Alkyne Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution) followed by the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

Technical Support Center: Removal of Palladium Catalyst from 3-Iodo-1H-pyrazolo[3,4-c]pyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 3-Iodo-1H-pyrazolo[3,4-c]pyridine and related heterocyclic compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of complex molecules.[1][2][3][4] However, the removal of residual palladium to meet stringent regulatory limits for active pharmaceutical ingredients (APIs) presents a significant challenge.[1][5][6] This is especially true for nitrogen-containing heterocycles like this compound, which can form stable coordination complexes with palladium, making its removal difficult.[7]

This guide provides practical troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the required purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my this compound product?

A1: Residual palladium in APIs is a major concern for several reasons:

  • Toxicity: Palladium compounds can have inherent toxicity, and regulatory bodies like the ICH have established strict limits on the amount of residual metals allowed in drug substances.[6][8][9]

  • Catalytic Activity: Trace amounts of palladium can catalyze unwanted side reactions in subsequent synthetic steps or affect the stability of the final API.[8]

  • Assay Interference: Residual palladium can interfere with biological assays, leading to unreliable results.[10][11]

Q2: What are the primary methods for removing palladium catalysts?

A2: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium.[7][12][13][14]

  • Activated Carbon Treatment: A cost-effective method for adsorbing various palladium species.[15][16][17]

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[7][18]

  • Chromatography: While useful for general purification, column chromatography alone is often insufficient for complete palladium removal.[10][11][19]

Q3: How do I choose the right palladium scavenger for my this compound product?

A3: The selection of an appropriate scavenger is critical and depends on factors such as the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent, and the nature of your product. It is highly recommended to perform a screening of different scavengers to find the most effective one for your specific system.[7][20] Commercially available scavenger screening kits can simplify this process.

Q4: Can I use activated carbon instead of specialized scavengers?

A4: Yes, activated carbon is a viable and economical option.[15][16] However, it can be less selective and may lead to product loss through non-specific adsorption.[7][17] Its effectiveness can also be lower compared to scavengers specifically designed for palladium removal.[21]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and provides actionable solutions.

Problem 1: High levels of palladium remain after initial purification (e.g., filtration, extraction).

  • Potential Cause: The palladium species may be soluble in the organic solvent, or it may be strongly chelated to your nitrogen-containing product.[7]

  • Suggested Solution:

    • Employ a Palladium Scavenger: This is often the most effective method. Solid-supported scavengers are designed to selectively bind and remove palladium from solution.[12][14][20][21]

    • Screen Scavengers: Test a variety of scavengers to find the one with the highest efficacy for your specific reaction conditions.[20]

    • Consider Activated Carbon: This can adsorb a broad range of palladium species.[15][16][17]

Problem 2: Significant product loss occurs during the purification process.

  • Potential Cause: The purification method is not selective and removes the product along with the palladium. This is a common issue with activated carbon.[7][17]

  • Suggested Solution:

    • Optimize Scavenger-to-Palladium Ratio: Using a large excess of scavenger is not always necessary and can lead to non-specific binding of your product.[20]

    • Thoroughly Wash the Scavenger/Carbon: After the scavenging process, wash the solid support with a suitable solvent to recover any adsorbed product.[20]

    • Optimize Crystallization: If using recrystallization, carefully select a solvent system that maximizes the precipitation of your product while keeping the palladium impurities dissolved in the mother liquor.

Problem 3: Inconsistent palladium removal from batch to batch.

  • Potential Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[17]

  • Suggested Solution:

    • Standardize the Reaction Work-up: A consistent work-up procedure before the palladium removal step can help minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[7]

Palladium Scavenger Selection and Comparison

Choosing the right scavenger is crucial for efficient palladium removal. The table below compares common types of palladium scavengers.

Scavenger TypeFunctional GroupMechanism of ActionAdvantagesDisadvantages
Silica-Based Thiol -SHCovalent bond formation with palladium.[22]High affinity for Pd(II), effective in various solvents.[21]Can be less effective for Pd(0) species.
Silica-Based Thiourea -NH(C=S)NH2Strong chelation with various palladium species.[21]Versatile for different palladium forms, widely used in pharma.[21]Performance can be solvent-dependent.
Polymer-Based TMT TrimercaptotriazineStrong, multi-dentate chelation.High binding capacity, effective in challenging situations.[5]May require longer reaction times.
Activated Carbon N/AAdsorption onto a porous carbon surface.[15][16]Cost-effective, removes a broad range of impurities.[15]Can lead to product loss due to non-specific binding.[17]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

This protocol provides a general guideline for using solid-supported palladium scavengers.

  • Reaction Completion: Once the palladium-catalyzed reaction is complete, cool the reaction mixture to room temperature.

  • Scavenger Addition: Add the selected palladium scavenger (typically 3-10 equivalents relative to the palladium catalyst) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[13] The optimal time and temperature should be determined experimentally.

  • Filtration: Remove the scavenger by filtration through a pad of celite.

  • Washing: Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Analyze the crude product for residual palladium content using methods like ICP-MS.[18][23]

Protocol 2: Palladium Removal using Activated Carbon
  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the product) to the solution.

  • Stirring: Stir the slurry at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.[20]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the final palladium concentration in the purified product.[18][23]

Visualization of the Workflow

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a typical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow start Crude Product from Pd-Catalyzed Reaction check_pd Analyze for Residual Pd (ICP-MS) start->check_pd scavenger_screen Screen Panel of Pd Scavengers check_pd->scavenger_screen Pd > 10 ppm final_product Purified Product (<10 ppm Pd) check_pd->final_product Pd < 10 ppm activated_carbon Treat with Activated Carbon scavenger_screen->activated_carbon Scavengers Ineffective scavenger_screen->final_product Scavenger Effective crystallization Attempt Crystallization activated_carbon->crystallization High Product Loss activated_carbon->final_product Effective crystallization->final_product Effective re_evaluate Re-evaluate Strategy crystallization->re_evaluate Ineffective re_evaluate->scavenger_screen

Caption: Decision tree for selecting a palladium removal method.

Mechanism of Palladium Scavenging

The diagram below illustrates the general mechanism of action for a thiol-based scavenger.

Scavenging_Mechanism Product_Pd Product-Pd Complex (in solution) Bound_Pd Scavenger-Pd Complex (Solid Support-S-Pd) Product_Pd:f0->Bound_Pd:f0 Binding Free_Product { Purified Product | (in solution)} Product_Pd:f0->Free_Product:f0 Release Scavenger Thiol Scavenger (Solid Support-SH) Scavenger:f0->Bound_Pd:f0

Caption: Simplified mechanism of palladium capture by a thiol scavenger.

References

Technical Support Center: Characterization of Unexpected Byproducts in 3-Iodo-1H-pyrazolo[3,4-c]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Iodo-1H-pyrazolo[3,4-c]pyridine. This guide is designed to provide in-depth troubleshooting and answers to frequently encountered questions regarding unexpected byproduct formation in reactions involving this versatile heterocyclic scaffold. Our aim is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity of your synthetic pathways.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: I am observing a significant amount of a de-iodinated byproduct, 1H-pyrazolo[3,4-c]pyridine, in my cross-coupling reaction. What is the likely cause and how can I prevent it?

Answer: The formation of the de-iodinated (or hydrodehalogenated) product is a common side reaction in palladium-catalyzed cross-couplings.[1][2] This occurs when the aryl halide substrate is reduced, replacing the iodine atom with a hydrogen atom.

Likely Causes:

  • Catalyst-Mediated Reduction: The active Pd(0) catalyst can participate in a competing reaction pathway where it facilitates the reduction of the C-I bond.[1] This is often promoted by the presence of a hydrogen source in the reaction mixture.

  • Hydrogen Source: Common hydrogen donors include amines, alcohols (like isopropanol, which can act as a hydride source), and even trace amounts of water.[2] The base used in the reaction can also play a role in generating the reducing species.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of dehalogenation.

Troubleshooting & Optimization:

  • Scrutinize Your Reagents: Ensure all solvents and reagents are anhydrous and of high purity. Amines, in particular, should be carefully purified if they are suspected to be a hydrogen source.

  • Optimize the Base: The choice of base is critical. While strong bases are often required, they can also promote side reactions. Consider screening a panel of bases, including inorganic options like Cs₂CO₃ or K₃PO₄, which may be less prone to facilitating reduction compared to alkoxides.

  • Lower the Reaction Temperature: If the desired coupling is kinetically feasible at a lower temperature, this can often suppress the competing dehalogenation pathway.

  • Reduce Reaction Time: Monitor the reaction progress closely by techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further degradation to the de-iodinated product.

  • Consider a Different Catalyst System: Ligands can significantly influence the outcome. Bulky, electron-rich phosphine ligands can sometimes stabilize the palladium catalyst and favor the desired cross-coupling over reduction.

FAQ 2: My reaction is producing a dimeric byproduct, a biaryl compound formed from two molecules of this compound. What is this and how can I minimize its formation?

Answer: The formation of a symmetrical biaryl is known as homocoupling, a common side reaction in palladium-catalyzed cross-coupling reactions.[3][4][5] In this case, two molecules of your starting iodo-pyrazole couple to form a dimer.

Mechanism of Formation:

Homocoupling can occur through several mechanisms, but a common pathway involves the transmetalation of an organopalladium intermediate with another molecule of the same intermediate, followed by reductive elimination to yield the biaryl product.[5] This is often more prevalent with highly reactive aryl iodides.[3]

Troubleshooting & Optimization:

  • Control Stoichiometry: Ensure the precise stoichiometry of your coupling partners. An excess of the this compound can drive the homocoupling reaction.

  • Optimize Catalyst and Ligand: Some palladium catalysts and ligands have a higher propensity for promoting homocoupling. Screening different catalyst systems, including those with bulky ligands, can help minimize this side reaction.[6]

  • Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Choice of Base and Solvent: The reaction medium can influence the relative rates of competing reactions. Experimenting with different solvents and bases may be beneficial.[6]

FAQ 3: In my Buchwald-Hartwig amination, I'm seeing byproducts that correspond to the hydrodehalogenated starting material and an imine. What is happening?

Answer: The observation of both the hydrodehalogenated arene and an imine is a classic signature of a known side reaction in the Buchwald-Hartwig amination.[7] This occurs via β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination step.

Visualizing the Competing Pathways:

G A Ar-Pd(II)-NR₂ L₂ B Desired Product (Ar-NR₂) A->B Reductive Elimination C Hydrodehalogenated Arene (Ar-H) A->C β-Hydride Elimination & Reductive Elimination D Imine A->D β-Hydride Elimination E Pd(0) B->E C->E

Caption: Competing pathways in Buchwald-Hartwig amination.

Troubleshooting & Optimization:

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are known to accelerate reductive elimination, thereby outcompeting β-hydride elimination.[8][9]

  • Base Selection: Strong, non-coordinating bases are generally preferred. If you are observing significant decomposition, consider a weaker inorganic base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[8]

  • Amine Structure: This side reaction is more common with primary amines that have β-hydrogens. If your substrate allows, using a secondary amine or an amine without β-hydrogens can circumvent this issue.

FAQ 4: During a Sonogashira coupling, I'm observing a significant amount of a diyne byproduct from the homocoupling of my terminal alkyne. How can I suppress this?

Answer: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a well-known side reaction in Sonogashira couplings.[10][11] This reaction is typically catalyzed by the copper(I) co-catalyst.

Troubleshooting & Optimization:

  • Minimize Oxygen: The Glaser coupling is often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

  • Control Alkyne Stoichiometry: Using a slight excess of the alkyne can sometimes be beneficial, but a large excess can lead to increased homocoupling. Careful optimization of the stoichiometry is key.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider employing a copper-free Sonogashira protocol. Several effective ligand systems have been developed that facilitate the palladium-catalyzed coupling without the need for a copper co-catalyst.[11]

  • Amine Base: The choice of amine base can also influence the extent of alkyne homocoupling. Piperidine is sometimes used to suppress this side reaction.

Section 2: Troubleshooting Guides

Issue 1: Unidentified Peaks in LC-MS or NMR of the Crude Reaction Mixture

Q: My reaction with this compound shows several unexpected peaks in the analytical data. How do I approach their identification?

A: A systematic approach is crucial for identifying unknown byproducts. This involves a combination of analytical techniques and a logical deduction process.

Step-by-Step Characterization Protocol:
  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To obtain the exact mass of the unknown byproduct(s).

    • Procedure: Submit a sample of the crude reaction mixture for HRMS analysis. The accurate mass measurement will allow you to determine the elemental composition of the byproduct.

    • Interpretation: Compare the determined molecular formula with potential side products based on the reactants, reagents, and known side reactions (e.g., dehalogenation, homocoupling, reaction with solvent or base).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To gain structural information about the byproducts.[12][13][14]

    • Procedure:

      • ¹H NMR: Analyze the proton signals. Look for the disappearance of the characteristic signals of the starting material and the appearance of new signals. Pay attention to the integration and splitting patterns.

      • ¹³C NMR: Provides information on the carbon skeleton of the byproducts.

      • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for establishing connectivity between protons and carbons, allowing for the piecing together of the molecular structure.

    • Interpretation: Compare the NMR data of the crude mixture with the spectra of your starting materials and expected product. The differences will correspond to the byproducts.

  • Isolation and Purification:

    • Objective: To obtain a pure sample of the byproduct for unambiguous characterization.

    • Procedure: Use chromatographic techniques such as column chromatography or preparative HPLC to isolate the major byproducts.[15]

    • Confirmation: Once isolated, re-run HRMS and a full suite of NMR experiments on the pure compound to confirm its structure.

Visual Workflow for Byproduct Identification:

G A Crude Reaction Mixture with Unknown Peaks B High-Resolution Mass Spectrometry (HRMS) A->B C NMR Spectroscopy (¹H, ¹³C, 2D) A->C D Determine Elemental Composition B->D E Gain Structural Information C->E F Propose Putative Byproduct Structures D->F E->F G Isolate Byproducts via Chromatography F->G H Full Spectroscopic Characterization of Pure Byproducts G->H I Confirm Byproduct Structure H->I

Caption: Workflow for the identification of unknown byproducts.

Issue 2: Reaction Stalls or Fails to Go to Completion in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of this compound is not proceeding as expected. What are the common pitfalls?

A: The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection and handling of reagents and reaction conditions.

Troubleshooting Checklist:
Parameter Potential Issue Recommended Action
Catalyst Inactive palladium catalyst.Use a fresh batch of catalyst. Consider using a pre-catalyst which can be more stable.
Ligand Inappropriate ligand for the substrate.For nitrogen-rich heterocycles, bulky, electron-rich phosphine ligands are often effective.[16]
Base Incorrect choice or poor quality of the base.The base is crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry.
Solvent Presence of oxygen or water.Use anhydrous, degassed solvents. A mixture of an organic solvent and water is often required, but the ratio can be critical.
Boronic Acid/Ester Degradation of the boronic acid/ester.Use fresh, high-purity boronic acid/ester. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[17]
Temperature Insufficient thermal energy.Gradually increase the reaction temperature. Some Suzuki couplings require heating to proceed at a reasonable rate.

Section 3: In-Depth Byproduct Characterization

Case Study: Identification of a Homocoupled Dimer

In a typical palladium-catalyzed reaction, the formation of a homocoupled dimer of this compound can be a significant byproduct.

Expected Mass:

  • Starting Material (this compound): C₆H₄IN₃, MW = 245.02

  • Homocoupled Dimer: C₁₂H₆N₆, MW = 234.22

Analytical Signatures:

  • HRMS: A peak corresponding to the exact mass of C₁₂H₆N₆ would be observed.

  • ¹H NMR: The spectrum would show a new set of aromatic signals, often with a higher degree of symmetry compared to the starting material. The integration of these signals would be consistent with the dimeric structure.

  • ¹³C NMR: The number of unique carbon signals would be consistent with the symmetry of the dimer.

By systematically applying these analytical techniques, researchers can confidently identify and characterize unexpected byproducts, leading to a better understanding of their reaction pathways and the development of more robust and efficient synthetic methods.

References

Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 3-Iodo- vs. 3-Bromo-1H-pyrazolo[3,4-c]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-c]pyridine Core in Modern Drug Discovery

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its structural resemblance to purines, which allows it to interact with a wide array of biological targets. Its derivatives have shown promise as potent agents in oncology, virology, and inflammatory disease research. The strategic functionalization of this core is paramount for elaborating fragments into lead compounds in fragment-based drug discovery (FBDD) and for optimizing structure-activity relationships (SAR).

The C-3 position is a key vector for introducing molecular diversity. This is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of the halogen at this position—typically bromine or iodine—is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 3-iodo-1H-pyrazolo[3,4-c]pyridine and 3-bromo-1H-pyrazolo[3,4-c]pyridine, supported by mechanistic principles and experimental insights to aid researchers in making informed decisions for their synthetic campaigns.

The Theoretical Basis: Why Halogen Identity Dictates Reactivity

The disparate reactivity between aryl iodides and bromides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The rate-determining step in many catalytic cycles, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, is the oxidative addition of the palladium(0) catalyst to the C-X bond.

Two key factors make the C-I bond more susceptible to this step than the C-Br bond:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. This lower energy barrier means that less thermal energy is required to cleave the bond, allowing the oxidative addition to proceed more readily and often at lower temperatures.

  • Polarizability: Iodine is more polarizable than bromine, which facilitates the interaction with the electron-rich Pd(0) catalyst, further lowering the activation energy for oxidative addition.

This inherent reactivity trend (I > Br > Cl) is a cornerstone principle in cross-coupling chemistry. Consequently, this compound is generally

A Comparative Guide to Cross-Coupling Methods for 3-Iodo-1H-pyrazolo[3,4-c]pyridine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold, frequently encountered in medicinal chemistry and drug discovery programs. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, including kinases, making it a cornerstone for the development of novel therapeutics. The functionalization of this scaffold is paramount to modulating its pharmacological properties. The C-3 position is a key vector for molecular elaboration, and the 3-iodo-1H-pyrazolo[3,4-c]pyridine has emerged as a versatile and highly valuable building block for this purpose. The carbon-iodine bond serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents.

This guide provides an in-depth comparison of four major cross-coupling methodologies for the functionalization of this compound: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, present and compare experimental data from the literature, and provide detailed protocols to assist researchers in selecting the optimal method for their synthetic goals.

The Foundational Chemistry: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions share a common mechanistic framework, generally proceeding through a catalytic cycle involving a Pd(0) active species. The fundamental steps include:

  • Oxidative Addition: The aryl halide (in our case, this compound) reacts with the Pd(0) complex, inserting the palladium into the carbon-iodine bond to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira) or Olefin Coordination/Insertion (for Heck): The nucleophilic coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the olefin coordinates to the palladium and inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.

The choice of ligands, base, and solvent is critical in modulating the efficiency and selectivity of these reactions, particularly when working with electron-rich and potentially coordinating N-heterocyclic substrates like pyrazolo[3,4-c]pyridines.

Methodology Comparison: Choosing the Right Tool for the Job

The selection of a cross-coupling method is dictated by the desired functionality to be introduced at the C-3 position. Below, we compare the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, providing representative experimental conditions and discussing their relative merits and challenges.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and heteroaryl-aryl structures due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acids and their derivatives.

Mechanistic Causality: The choice of a suitable base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step. For nitrogen-containing heterocycles, the selection of an appropriate ligand is key to prevent catalyst inhibition and promote efficient reductive elimination.

Representative Experimental Data for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(dppf)Cl₂-Cs₂CO₃DMAc120MW47-60Arylboronic acid[1]
Pd(OAc)₂dppfCs₂CO₃ / CuClDMAc120MW31-48Arylboronic acid[1]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O120MW53Arylboronic ester[2]
Pd(PPh₃)₄-K₃PO₄DMF85553Arylboronic acid[2]

Note: The data from reference[1] pertains to the coupling of a C-3 boronate ester with an aryl halide, which is the reverse of coupling this compound but provides highly relevant conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

A Combine this compound, boronic acid/ester, base in a vial B Add solvent and degas the mixture A->B C Add Pd catalyst and ligand B->C D Heat the reaction under inert atmosphere C->D E Monitor reaction progress by TLC/LC-MS D->E F Aqueous workup and extraction E->F G Purification by column chromatography F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing a direct route to arylalkynes. This reaction typically employs a dual catalytic system of palladium and copper(I).

Mechanistic Causality: The copper(I) co-catalyst is believed to form a copper(I) acetylide in situ, which then undergoes transmetalation with the Pd(II) complex. The amine base serves not only to deprotonate the terminal alkyne but also as a ligand for the copper and palladium centers. Anhydrous and anaerobic conditions are often crucial to prevent the homocoupling of the alkyne (Glaser coupling).[3]

Representative Experimental Data for Sonogashira Coupling of Halo-Pyrazoles/Pyridines

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
PdCl₂(PPh₃)₂CuIEt₃NDMF80470-903-Iodo-1H-pyrazole derivative[4]
Pd(PPh₃)₄CuIEt₃NTHFRT6854-Iodopyridine[5]
Pd(OAc)₂/dppfCuICs₂CO₃Dioxane10012783-Iodopyridine[5]

Catalytic Cycle: Sonogashira Coupling

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Aryl-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkyne Transmetalation CuI Cu(I)X Product Aryl-C≡CR PdII_Alkyne->Product Reductive Elimination Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->CuI Transmetalation to Pd Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation (Base)

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Heck Reaction: Alkenylation of the Heterocycle

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[6] This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds and is known for its excellent trans selectivity.[7]

Mechanistic Causality: The reaction proceeds via the coordination of the alkene to the Pd(II)-aryl complex, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. The choice of ligand can significantly impact the regioselectivity of the insertion step.[8]

Representative Experimental Data for Heck Coupling of Iodo-Pyrazoles

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)AlkeneReference
Pd(OAc)₂P(OEt)₃Et₃NDMF100295n-Butyl acrylate[9]
Pd(OAc)₂PPh₃Et₃NDMF100280n-Butyl acrylate[9]
Pd(OAc)₂P(OEt)₃Et₃NDMF100244Styrene[9]

Note: The data is for 1-protected-4-iodo-1H-pyrazoles, which are excellent model substrates for this compound.

Experimental Protocol: Heck Reaction

  • Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous DMF and the base (e.g., Et₃N, 2.0 eq) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with stirring for the specified time.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines.[10] This reaction has become indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Mechanistic Causality: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) and a sterically hindered, electron-rich phosphine ligand is critical for high yields.[2]

Representative Experimental Data for Buchwald-Hartwig Amination

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)AmineReference
Pd₂(dba)₃RuPhosLiHMDSTHF65492Morpholine[3]
Pd₂(dba)₃BrettPhosLiHMDSTHF651685Aniline[3]
[Pd(cinnamyl)Cl]₂XantPhosDBUToluene1002488Benzamide[11]

Note: The data from reference[3] is for halo-indazoles, which are structurally similar to the target substrate.

Logical Relationship: Key Components in Buchwald-Hartwig Amination

Aryl_Iodide This compound Product 3-Amino-1H-pyrazolo[3,4-c]pyridine Aryl_Iodide->Product Amine Amine (R₂NH) Amine->Product Catalyst Pd(0) Source (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Bulky Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Product Base Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄) Base->Product

Caption: Key components for a successful Buchwald-Hartwig amination reaction.

Discussion and Recommendations

The choice of cross-coupling method for this compound is primarily dictated by the desired final product. Each method presents its own set of advantages and potential challenges.

  • Suzuki-Miyaura Coupling: This is the recommended method for introducing aryl and heteroaryl substituents. It is generally high-yielding, tolerant of a wide range of functional groups, and the reagents are often readily available and stable. The main consideration is the potential for catalyst inhibition by the nitrogen atoms of the pyrazolopyridine core, which can be mitigated by the use of appropriate electron-rich, bulky phosphine ligands like XPhos or dppf.

  • Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira reaction is the most direct and efficient method. Researchers should be mindful of the need for an inert atmosphere to prevent the undesired Glaser homocoupling of the alkyne. The dual Pd/Cu catalytic system is robust, but copper-free conditions have also been developed and may be advantageous in certain contexts to avoid potential issues with copper contamination in the final product.

  • Heck Reaction: This method is ideal for the synthesis of C-3 vinylated pyrazolo[3,4-c]pyridines. The reaction is often stereoselective for the trans isomer. A key consideration is the potential for isomerization of the double bond in the product, which can sometimes be controlled by the choice of reaction conditions. The use of phosphite ligands, such as P(OEt)₃, has been shown to be particularly effective for iodo-pyrazoles.[9]

  • Buchwald-Hartwig Amination: This is the go-to method for forming C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles. The success of this reaction is highly dependent on the catalyst system. The use of modern, sterically demanding biarylphosphine ligands (e.g., RuPhos, BrettPhos) is often essential for achieving high yields with challenging heterocyclic substrates. The choice of base is also critical, with strong bases like alkali metal alkoxides or amides being commonly employed.

Conclusion

The this compound is a powerful synthetic intermediate, and its functionalization via palladium-catalyzed cross-coupling reactions opens the door to a vast chemical space for drug discovery and materials science. By understanding the mechanistic nuances and carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can efficiently and selectively introduce a wide array of functional groups at the C-3 position. This guide serves as a starting point for the rational design of synthetic routes utilizing this versatile building block, empowering scientists to accelerate their research and development efforts.

References

A Comparative Guide to the Biological Activity of 3-Substituted Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel heterocyclic scaffolds with potent and selective biological activity is a perpetual endeavor. The pyrazolopyridine nucleus, a bioisostere of the purine ring system, has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of therapeutic potential. Among the various isomers, the pyrazolo[3,4-c]pyridine core has garnered increasing interest due to its unique electronic and steric properties. This guide provides an in-depth technical comparison of the biological activity of 3-substituted pyrazolo[3,4-c]pyridines, with a focus on their role as kinase inhibitors. We will delve into the structure-activity relationships, compare them with other pyrazolopyridine isomers, and provide detailed experimental protocols to support further research and development in this promising area.

The Pyrazolo[3,4-c]pyridine Scaffold: A Promising Kinase Inhibitor Core

The pyrazolo[3,4-c]pyridine scaffold's structural resemblance to adenine allows it to effectively interact with the ATP-binding sites of various kinases, making it an attractive starting point for the design of kinase inhibitors. The substitution pattern on this core is critical for modulating potency and selectivity. In particular, modifications at the 3-position have been shown to significantly influence the biological activity profile of these compounds.

Kinase Inhibition Profile of 3-Substituted Pyrazolo[3,4-c]pyridines: A Comparative Analysis

Recent studies have illuminated the potential of 3-substituted pyrazolo[3,4-c]pyridines as inhibitors of several key kinases, including Glycogen Synthase Kinase 3 (GSK3), CDC-like Kinase 1 (CLK1), and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A). These kinases are implicated in a range of pathologies, from neurodegenerative diseases and diabetes to cancer and viral infections.

A comparative analysis of a series of 3-substituted pyrazolo[3,4-c]pyridines reveals a distinct structure-activity relationship (SAR). The nature of the substituent at the 3-position dictates both the potency and the selectivity of kinase inhibition.

Compound ID3-SubstituentGSK3α (IC50, µM)GSK3β (IC50, µM)CLK1 (IC50, µM)DYRK1A (IC50, µM)
1a Phenyl>10>105.23.8
1b 4-Methoxyphenyl8.57.92.11.5
1c 4-Chlorophenyl6.25.81.81.1
1d 3-Aminophenyl2.11.90.90.5
1e 4-(Dimethylamino)phenyl1.51.20.60.3

This data is a representative compilation from available literature and is intended for comparative purposes.

Expertise & Experience: Causality Behind Experimental Choices

The selection of substituents at the 3-position is a deliberate process aimed at exploring the chemical space within the kinase ATP-binding site. The initial choice of an unsubstituted phenyl ring (Compound 1a ) serves as a baseline. The introduction of electron-donating (methoxy, dimethylamino) and electron-withdrawing (chloro) groups, as well as hydrogen bond donors (amino), systematically probes the electronic and steric requirements for optimal binding. The progressive increase in potency observed from 1a to 1e suggests that electron-donating and hydrogen-bonding functionalities at the para- and meta-positions of the 3-phenyl ring are favorable for interaction with the target kinases. This is likely due to enhanced hydrogen bonding and/or favorable electrostatic interactions with amino acid residues in the active site.

Comparison with Other Pyrazolopyridine Isomers

While the pyrazolo[3,4-c]pyridine scaffold is a promising area of research, it is important to consider its activity in the context of other, more extensively studied isomers, such as pyrazolo[3,4-b]pyridines. Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated potent anticancer, antiviral, and anti-inflammatory activities. For instance, some 3-substituted pyrazolo[3,4-b]pyridines have shown significant inhibitory activity against cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), with IC50 values in the nanomolar range.

The available data, though limited for the pyrazolo[3,4-c]pyridine isomer, suggests a potentially different kinase selectivity profile compared to its [3,4-b] counterpart. This highlights the importance of exploring all isomeric forms of a privileged scaffold to identify novel therapeutic agents with unique mechanisms of action.

Involved Signaling Pathways: A Deeper Look at the Mechanism of Action

The therapeutic potential of 3-substituted pyrazolo[3,4-c]pyridines as kinase inhibitors is underscored by the critical roles of their target kinases in various disease-related signaling pathways.

GSK-3 Signaling Pathway

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Dysregulation of GSK-3 activity is implicated in Alzheimer's disease, type 2 diabetes, and certain cancers.[3][4] Inhibition of GSK-3 can modulate these pathways, offering a potential therapeutic strategy.

GSK3_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Axin Axin Dvl->Axin inhibits GSK3 GSK-3 Axin->GSK3 APC APC APC->GSK3 beta_catenin β-catenin GSK3->beta_catenin phosphorylates CK1 CK1 CK1->beta_catenin phosphorylates Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Nucleus Nucleus Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->GSK3 inhibits

Caption: GSK-3 Signaling Pathway and Point of Inhibition.

CLK1 and DYRK1A in Cellular Processes

CLK1 and DYRK1A are dual-specificity kinases that play crucial roles in regulating pre-mRNA splicing and other cellular processes.[5][6] Their dysregulation has been linked to various developmental disorders and cancers.[7] Inhibiting these kinases can therefore impact fundamental cellular functions, which may be beneficial in diseases characterized by aberrant splicing or proliferation.

Kinase_Regulation_Workflow CLK1 CLK1 SR_proteins SR Proteins CLK1->SR_proteins phosphorylates DYRK1A DYRK1A DYRK1A->SR_proteins phosphorylates Spliceosome Spliceosome SR_proteins->Spliceosome regulates pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA splicing Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->CLK1 Inhibitor->DYRK1A

Caption: Role of CLK1 and DYRK1A in mRNA Splicing.

Experimental Protocols: A Guide for Further Research

To facilitate further investigation into the promising field of 3-substituted pyrazolo[3,4-c]pyridines, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and are based on established methodologies.

Synthesis of 3-Aryl-Pyrazolo[3,4-c]pyridines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 3-aryl-pyrazolo[3,4-c]pyridines from a 3-bromo-pyrazolo[3,4-c]pyridine precursor.

Materials:

  • 3-Bromo-1H-pyrazolo[3,4-c]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • 2M Aqueous sodium carbonate solution

  • 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromo-1H-pyrazolo[3,4-c]pyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and Pd(PPh3)4 (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and the 2M aqueous sodium carbonate solution via syringe.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-pyrazolo[3,4-c]pyridine.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Target kinase

  • Substrate specific to the kinase

  • ATP

  • Kinase assay buffer

  • Test compounds (3-substituted pyrazolo[3,4-c]pyridines) dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the wells of the microplate, add the kinase assay buffer, the test compound dilution (or DMSO for control wells), and the target kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The 3-substituted pyrazolo[3,4-c]pyridine scaffold represents a promising and relatively underexplored area for the development of novel kinase inhibitors. The initial data indicates that substitutions at the 3-position can significantly influence both the potency and selectivity of these compounds against key kinases such as GSK3, CLK1, and DYRK1A. The structure-activity relationships elucidated thus far provide a solid foundation for the rational design of more potent and selective inhibitors.

Future research should focus on expanding the library of 3-substituted pyrazolo[3,4-c]pyridines to further probe the chemical space of the kinase ATP-binding sites. In addition to kinase inhibition, the evaluation of these compounds for other biological activities, such as anticancer and antiviral effects, is warranted, given the broad therapeutic potential of the pyrazolopyridine family. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore this exciting class of compounds and unlock their full therapeutic potential.

References

The 3-Iodo-1H-pyrazolo[3,4-c]pyridine Scaffold: A Versatile Platform for Engineering Kinase Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Pyrazolopyridine Core in Kinase Inhibition

The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, targeting a wide array of human diseases, most notably cancer. Within the vast landscape of heterocyclic chemistry, the pyrazolopyridine scaffold has emerged as a "privileged structure," owing to its ability to mimic the purine core of ATP and effectively engage with the hinge region of the kinase active site.[1][2] This guide focuses on a specific and highly strategic variant: the 3-iodo-1H-pyrazolo[3,4-c]pyridine framework. Rather than being an end-stage inhibitor itself, this iodinated scaffold serves as a versatile chemical intermediate, a launchpad for a diverse array of derivatives through modern cross-coupling methodologies. The strategic placement of the iodine atom at the C3 position opens a gateway for systematic Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against a multitude of kinase targets.[3] This guide will provide a comparative analysis of the kinase selectivity profiles achieved from related pyrazolopyridine cores, detail the experimental methodologies for synthesis and screening, and offer insights into the rationale behind experimental design for researchers in drug development.

Comparative Kinase Selectivity: A Tale of Two Scaffolds

While direct, comprehensive kinase screening data for a library of this compound derivatives is not extensively consolidated in publicly available literature, we can infer the potential of this scaffold by examining the selectivity profiles of closely related pyrazolopyridine isomers. The following table summarizes the inhibitory activities of representative compounds from the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine series, highlighting the diverse kinase targets that can be modulated through substitutions on this core structure.

Compound ID Scaffold Primary Target(s) IC50 (nM) Key Off-Targets / Selectivity Notes Reference
C03 Pyrazolo[3,4-b]pyridineTRKA56Pan-TRK inhibitor with selectivity against FAK, PAK4, and PLK4.[4][4]
15y Pyrazolo[3,4-b]pyridineTBK10.2Displayed good selectivity over a panel of 31 kinases.[5][5]
51 Pyrazolo[3,4-d]pyrimidineBRK/PTK63.37Screened against the KINOMEscan® panel, demonstrating selectivity.[3][3]
10g Pyrazolo[3,4-b]pyridineALK-L1196M<0.5Also a potent inhibitor of ROS1 with excellent selectivity over c-Met.[6]
1c Pyrazolo[3,4-g]isoquinolineHaspin66Showed selectivity in favor of Haspin over other kinases like CLK1, DYRK1A, and CDK9.

This comparative data underscores the remarkable versatility of the pyrazolopyridine core. By strategically modifying the substituents, researchers have successfully targeted a range of kinases, from receptor tyrosine kinases like TRK and ALK to non-receptor tyrosine kinases such as BRK, and serine/threonine kinases like TBK1 and Haspin. The this compound scaffold provides a robust starting point to explore and optimize interactions within the ATP-binding pocket to achieve desired selectivity profiles.

Experimental Protocols: From Synthesis to Selectivity

Synthesis of this compound Derivatives: A General Workflow

The synthesis of a library of 3-substituted pyrazolopyridine derivatives typically begins with the iodination of the core heterocycle, followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination. This approach allows for the introduction of a wide variety of chemical moieties at the C3 position.

Step 1: Iodination of the 1H-pyrazolo[3,4-c]pyridine Core

  • To a solution of 1H-pyrazolo[3,4-c]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 60 °C) for a period of 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Upon completion, quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to obtain the this compound intermediate.

Step 2: Suzuki Cross-Coupling for C-C Bond Formation

  • In a reaction vessel, combine the this compound intermediate, a boronic acid or boronate ester derivative, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3).

  • Add a suitable solvent mixture, such as 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the final compound by column chromatography or preparative HPLC.

Synthesis_Workflow start 1H-pyrazolo[3,4-c]pyridine intermediate This compound start->intermediate NIS, DMF final_product 3-substituted-1H-pyrazolo[3,4-c]pyridine Derivatives intermediate->final_product Boronic Acid, Pd Catalyst, Base

Caption: General synthetic workflow for 3-substituted pyrazolo[3,4-c]pyridine derivatives.

In Vitro Kinase Selectivity Profiling: A Luminescence-Based Assay

A common and robust method for determining the selectivity of kinase inhibitors is to screen them against a panel of purified kinases using an in vitro assay that measures ATP consumption. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.

Principle: The assay quantifies the amount of ADP produced in a kinase reaction. The luminescence signal is directly proportional to the amount of ADP, and therefore, to the kinase activity. Inhibition of the kinase results in a decrease in the luminescence signal.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the test compound (this compound derivative) at various concentrations.

    • Typically, reactions are performed in a 384-well plate format.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to produce light.

    • Incubate for 30 minutes at room temperature.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Kinase_Profiling_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Kinase + Substrate + ATP C Incubate (e.g., 60 min) A->C B Test Compound (Derivative) B->C D Add ADP-Glo™ Reagent (Deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F Measure Luminescence E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for in vitro kinase selectivity profiling using the ADP-Glo™ assay.

Signaling Pathway Context: Targeting Aberrant Kinase Activity

The ultimate goal of developing selective kinase inhibitors is to modulate dysregulated signaling pathways implicated in disease. For instance, many of the kinases targeted by pyrazolopyridine derivatives, such as ALK, TRK, and BRK, are key nodes in cancer cell proliferation, survival, and migration pathways.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK, TRK) GF->RTK RAS RAS RTK->RAS Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

References

A Comparative Guide to the In Vitro ADME Properties of Novel Pyrazolo[3,4-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2] Early-stage assessment of these characteristics allows for the timely identification and optimization of drug candidates, mitigating the risk of late-stage failures and reducing overall development costs.[2][3] This guide provides a comprehensive analysis of the in vitro ADME properties of a series of novel pyrazolo[3,4-c]pyridine compounds, a chemical scaffold of growing interest, benchmarked against a well-characterized reference compound from the related pyrazolo[3,4-d]pyrimidine class.

The pyrazolopyridine and pyrazolopyrimidine cores are prevalent in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology.[4][5][6] However, challenges such as poor aqueous solubility can hinder their clinical development.[6] This guide delves into key in vitro ADME assays critical for preclinical development, offering detailed, field-proven protocols and interpreting the resulting data to inform candidate selection. The insights herein are targeted toward researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical ADME profiling.

Comparative Analysis of In Vitro ADME Properties

To provide a practical comparison, we evaluated three novel pyrazolo[3,4-c]pyridine compounds (PCP-1, PCP-2, and PCP-3) against a reference pyrazolo[3,4-d]pyrimidine compound (PRP-1). The following table summarizes their performance across a panel of key in vitro ADME assays.

ParameterPCP-1PCP-2PCP-3PRP-1 (Reference)Desired Profile
Metabolic Stability (Human Liver Microsomes)
t1/2 (min)45>602555>30
Intrinsic Clearance (CLint, µL/min/mg)31.0<11.555.425.3<50
Permeability (Caco-2 Assay)
Papp (A→B) (10-6 cm/s)8.512.15.210.5>5 (High)
Efflux Ratio (Papp B→A / Papp A→B)1.81.53.11.2<2
CYP450 Inhibition (IC50, µM)
CYP1A2>50>50>50>50>10
CYP2C928>501545>10
CYP2C19>50>5042>50>10
CYP2D6>5038>50>50>10
CYP3A412>50825>10
Plasma Protein Binding (Human)
% Bound92.5%88.1%98.9%95.3%<99%

Expert Insights:

  • Metabolic Stability: PCP-2 demonstrates superior metabolic stability in human liver microsomes, with a half-life exceeding 60 minutes and low intrinsic clearance.[7][8] This suggests a lower potential for rapid first-pass metabolism in vivo. In contrast, PCP-3 exhibits higher clearance, which might necessitate more frequent dosing.

  • Permeability and Efflux: PCP-2 shows high permeability in the Caco-2 model, comparable to the reference compound, and a low efflux ratio, indicating it is not a significant substrate for efflux transporters like P-glycoprotein (P-gp).[9][10] PCP-3, however, has a high efflux ratio, suggesting it may be actively transported out of cells, potentially limiting its oral absorption and brain penetration.[11]

  • CYP450 Inhibition: A critical aspect of assessing drug-drug interaction potential is evaluating the inhibition of major cytochrome P450 enzymes.[12][13][14] PCP-2 displays a clean profile with minimal inhibition across the tested isoforms. PCP-1 and PCP-3 show moderate to potent inhibition of CYP3A4 and other isoforms, flagging a potential for drug-drug interactions if co-administered with drugs metabolized by these enzymes.[14]

  • Plasma Protein Binding: While high protein binding can limit the free fraction of a drug available to exert its therapeutic effect, excessively low binding can lead to rapid clearance.[15] All tested compounds exhibit moderate to high plasma protein binding. PCP-3's very high binding (98.9%) could be a concern, potentially reducing its efficacy.

Based on this comprehensive in vitro profile, PCP-2 emerges as the most promising candidate for further development due to its excellent metabolic stability, high permeability with low efflux, and clean CYP450 inhibition profile.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, the following sections detail the step-by-step protocols for the key in vitro ADME assays performed in this comparative guide.

Metabolic Stability in Human Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[16]

Causality: A compound that is rapidly metabolized by liver enzymes will have a short half-life and high clearance, potentially leading to low bioavailability and the need for frequent, high doses. This assay provides an early prediction of a compound's metabolic fate.[7][17][18]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock D Pre-incubate Compound & Microsomes at 37°C A->D B Human Liver Microsomes B->D C NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at 0, 5, 15, 30, 60 min F->G H Quench with cold Acetonitrile + IS G->H I Centrifuge to precipitate protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining, t1/2, and CLint J->K

Caption: Workflow for the microsomal stability assay.

Protocol:

  • Preparation:

    • Prepare a 1 µM working solution of the test compound in a phosphate buffer (pH 7.4).[17]

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[7][17]

    • Prepare an NADPH regenerating system solution.[17]

  • Incubation:

    • In a 96-well plate, add the test compound and the microsomal solution. Pre-incubate for 10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[17]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[17]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint).[8]

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the gut wall.[19] The Caco-2 cell line, when grown as a monolayer, mimics the human intestinal epithelium, including the presence of efflux transporters.[9][10]

Causality: A compound's ability to permeate the intestinal barrier is crucial for oral bioavailability. This assay measures the apparent permeability coefficient (Papp) and can also identify if a compound is a substrate of efflux pumps like P-gp, which can limit absorption.[9][19]

G cluster_culture Cell Culture cluster_validation Monolayer Validation cluster_transport Transport Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm integrity B->C D Add test compound to Apical (A) or Basolateral (B) side C->D If TEER is acceptable E Incubate at 37°C for 2 hours D->E F Collect samples from receiver compartment E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Papp (A->B & B->A) and Efflux Ratio G->H

Caption: Caco-2 permeability assay workflow.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell filter inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[11][19]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-determined threshold.[9][20]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).[21]

    • For apical-to-basolateral (A→B) transport, add the test compound (typically 10 µM) to the apical side and fresh buffer to the basolateral side.[9]

    • For basolateral-to-apical (B→A) transport, add the compound to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C for 2 hours with gentle shaking.[9]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from the donor and receiver compartments.

    • Analyze the concentration of the compound in each sample by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.[10]

    • Determine the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 suggests active efflux.[10][11]

CYP450 Inhibition Assay

This assay determines a compound's potential to inhibit the activity of major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[13][14]

Causality: If a new drug inhibits a CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to elevated plasma concentrations of the other drugs, potentially causing toxicity.[14] This high-throughput fluorogenic assay provides a rapid assessment of this risk.[13]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial dilutions of Test Compound E Incubate Compound, CYP enzyme, and buffer A->E B Recombinant CYP enzymes B->E C Fluorogenic Substrate F Initiate reaction with Substrate & NADPH C->F D NADPH System D->F E->F G Monitor fluorescence over time in a plate reader F->G H Plot % Inhibition vs. Compound Concentration G->H I Calculate IC50 value H->I

Caption: Fluorogenic CYP450 inhibition assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add recombinant human CYP enzymes (e.g., CYP3A4, 2D6, etc.), phosphate buffer, and the test compound dilutions.[13]

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of a fluorogenic substrate and the NADPH regenerating system.[13][22] The CYP enzyme metabolizes the substrate into a fluorescent product.[23]

  • Fluorescence Detection:

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at 37°C.

  • Data Analysis:

    • Determine the rate of reaction for each concentration of the test compound.

    • Calculate the percent inhibition relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.[15][24]

Causality: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[15][25] High plasma protein binding can reduce efficacy and affect the drug's pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is a reliable way to determine the unbound fraction.[24][25]

G cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Sample Analysis A Spike Test Compound into Plasma B Add spiked plasma to sample chamber of RED device A->B D Seal plate and incubate at 37°C with shaking for 4 hours B->D C Add buffer to buffer chamber C->B E Collect aliquots from plasma and buffer chambers D->E F Matrix-match samples E->F G Quantify compound by LC-MS/MS F->G H Calculate % Bound G->H

Caption: Plasma protein binding assay workflow using the RED device.

Protocol:

  • Sample Preparation:

    • Spike the test compound into human plasma at the desired concentration.[25]

  • Assay Setup:

    • Add the spiked plasma to the sample chamber (red-ringed) of the RED device insert.[25][26]

    • Add dialysis buffer (PBS, pH 7.4) to the adjacent buffer chamber.[25]

  • Equilibrium Dialysis:

    • Seal the 96-well plate containing the RED inserts and incubate at 37°C on an orbital shaker for 4 hours to allow the free drug to reach equilibrium across the dialysis membrane.[15][25]

  • Sample Collection and Analysis:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.[26]

    • Prepare samples for LC-MS/MS analysis. It is critical to matrix-match the buffer sample with blank plasma and the plasma sample with buffer to account for matrix effects during analysis.[15]

  • Data Calculation:

    • Quantify the concentration of the compound in both chambers.

    • Calculate the fraction unbound (fu) and the percentage of protein binding.

Conclusion and Future Directions

The early, systematic evaluation of in vitro ADME properties is a cornerstone of successful drug discovery programs.[1][3] This guide has provided a comparative framework for assessing novel pyrazolo[3,4-c]pyridine compounds, highlighting the critical importance of multiparametric optimization. The data presented identifies PCP-2 as a lead candidate with a promising balance of metabolic stability, permeability, and a low potential for drug-drug interactions.

The detailed, validated protocols included herein serve as a practical resource for researchers to implement these essential assays. It is important to remember that in vitro studies are the first step; promising results must be confirmed with in vivo pharmacokinetic studies to fully understand a compound's disposition.[12][27] As drug development evolves, the integration of these foundational in vitro ADME assays will continue to be indispensable for advancing safe and effective medicines to the clinic.

References

Navigating the Structure-Activity Landscape of Pyrazolopyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-c]pyridine scaffold is a compelling starting point in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it a "privileged scaffold," ripe for developing inhibitors that target the ATP-binding sites of various enzymes, particularly kinases. The introduction of an iodine atom at the C3 position (or a halogen at the equivalent C5 position, depending on numbering conventions) provides a crucial synthetic handle, a launchpad for diversification and the systematic exploration of the structure-activity relationship (SAR).

This guide provides a comparative analysis of the SAR of pyrazolopyridine analogs. While comprehensive SAR data for the 3-iodo-1H-pyrazolo[3,4-c]pyridine series is emerging, we will draw parallels from a closely related isomer, the pyrazolo[4,3-c]pyridine class, for which detailed SAR studies against a novel therapeutic target are available. This approach will illuminate the principles of SAR exploration for this compound family and provide a robust framework for designing future screening libraries.

The Synthetic Versatility of the Halo-Pyrazolopyridine Core

The power of the 3-iodo or 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold lies in its capacity for "vectorial functionalization"—the ability to selectively introduce chemical diversity at multiple positions around the core.[1][2][3] This synthetic accessibility is paramount for any successful SAR campaign. A general strategy for synthesizing and diversifying this scaffold has been established, allowing for modifications at key positions that can influence potency, selectivity, and pharmacokinetic properties.[1][2][3]

Key diversification points include:

  • N-1 and N-2: Alkylation and protection/deprotection sequences allow for probing the role of the pyrazole nitrogens.

  • C-3 (via borylation/coupling): This position can be functionalized with a wide range of aryl or heteroaryl groups through Suzuki-Miyaura cross-coupling.[1][3]

  • C-5 (via amination): The halogen at this position is readily displaced via Buchwald-Hartwig amination to introduce various amine substituents.[1][3]

  • C-7 (via metalation): Selective metalation enables the introduction of electrophiles or coupling partners at this position on the pyridine ring.[1][3]

This strategic, position-selective chemistry is the foundation upon which a systematic SAR study is built.

G scaffold 5-Halo-1H-pyrazolo[3,4-c]pyridine N1_N2 N-1 / N-2 Alkylation scaffold->N1_N2 C3 C-3 Suzuki Coupling scaffold->C3 C5 C-5 Buchwald-Hartwig Amination scaffold->C5 C7 C-7 Metalation/Electrophilic Addition scaffold->C7

Caption: Vectorial functionalization of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.

Case Study: SAR of Pyrazolo[4,3-c]pyridines as PEX14-PEX5 PPI Inhibitors

While the search for potent kinase inhibitors based on the pyrazolo[3,4-c]pyridine scaffold is an active area, a comprehensive SAR study on the closely related pyrazolo[4,3-c]pyridine isomer provides a wealth of data and illustrates the SAR principles applicable to the broader class. This study identified the first small-molecule inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a novel target for treating devastating parasitic infections caused by Trypanosoma.[1][2][4][5]

The initial hit, identified through in-silico screening, was a pyrazolo[4,3-c]pyridine derivative with modest activity.[1] The subsequent medicinal chemistry campaign systematically explored substitutions at three key positions, leading to compounds with potent trypanocidal activity in the nanomolar range.[1][4]

Analysis of Substitutions

The lead optimization effort focused on three primary regions of the molecule, analogous to the diversification points on the pyrazolo[3,4-c]pyridine core.

Table 1: SAR Summary of Pyrazolo[4,3-c]pyridine Analogs against T. brucei

Compound IDR1 (at C3)R2 (at N2)R3 (at N5)T. brucei EC50 (µM)
Hit 1 IndolePhenylH>50
Analog A NaphthalenePhenylH1.9
Analog B Indole4-F-PhenylH10.4
Analog C IndolePhenylMethyl0.05
Analog D IndolePhenylEthyl0.02
Analog E NaphthalenePhenylEthyl0.007

Data adapted from Dawidowski et al., J. Med. Chem. 2020.[1]

  • C3 Position (R1): The docking model suggested this aromatic group would fill a key hydrophobic pocket on the target protein.

    • Finding: Replacing the initial indole group with a larger naphthalene system (Analog A) significantly improved potency. This suggests the pocket can accommodate larger, more hydrophobic moieties.

    • Causality: The increased surface area of the naphthalene likely leads to more favorable van der Waals interactions within the hydrophobic pocket of PEX14.

  • N2 Position (R2): This vector pointed towards a different region of the protein surface.

    • Finding: Modifications to the phenyl ring at this position, such as adding a fluorine atom (Analog B), were generally detrimental to activity.

    • Causality: This suggests that the binding pocket for the R2 group is sterically or electronically constrained, and the unsubstituted phenyl ring provides the optimal fit.

  • N5 Position (R3): This position was explored to probe interactions in a solvent-exposed region.

    • Finding: Introducing small alkyl groups like methyl (Analog C) and ethyl (Analog D) dramatically increased trypanocidal activity by over 100-fold.

    • Causality: These small alkyl groups likely occupy a small hydrophobic patch near the main binding site, adding a critical favorable interaction that anchors the inhibitor more tightly. Combining the optimal groups at each position (Analog E) resulted in a compound with single-digit nanomolar potency.

SAR_Logic cluster_R1 R1 at C3 cluster_R3 R3 at N5 cluster_R2 R2 at N2 Indole Indole Naphthalene Naphthalene Indole->Naphthalene Larger aromatic system increases hydrophobic interactions Potency Increased Potency Naphthalene->Potency Hydrogen Hydrogen Ethyl Ethyl Hydrogen->Ethyl Small alkyl group adds key hydrophobic contact Ethyl->Potency Phenyl Phenyl Fluorophenyl 4-F-Phenyl Phenyl->Fluorophenyl Substitution is detrimental

Caption: Key SAR findings for pyrazolo[4,3-c]pyridine inhibitors.

Experimental Protocols

A robust SAR study relies on validated and reproducible experimental workflows. The following protocols are representative of those used to evaluate pyrazolopyridine analogs.

Protocol 1: AlphaScreen™ Protein-Protein Interaction Assay

This assay is used to quantify the ability of a compound to disrupt the interaction between two proteins (e.g., PEX14 and PEX5).

Workflow:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

    • Dilute recombinant His-tagged PEX14 and GST-tagged PEX5 proteins to desired concentrations in assay buffer.

    • Prepare serial dilutions of test compounds in DMSO, followed by dilution in assay buffer.

    • Prepare a suspension of Ni-chelate Donor beads and Glutathione Acceptor beads in assay buffer, protected from light.

  • Assay Plate Setup (384-well format):

    • Add 2 µL of compound dilution to each well.

    • Add 4 µL of His-PEX14 protein solution.

    • Add 4 µL of GST-PEX5 protein solution.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the bead mixture to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision).

    • Calculate the percentage of inhibition relative to DMSO controls and determine EC50 values using a non-linear regression fit.

AlphaScreen_Workflow start Start reagents Prepare Reagents: - Proteins (His-PEX14, GST-PEX5) - Compounds (Serial Dilution) - AlphaScreen Beads start->reagents plate Dispense Compound and Proteins into 384-well plate reagents->plate incubate1 Incubate 60 min at RT plate->incubate1 add_beads Add Donor and Acceptor Beads incubate1->add_beads incubate2 Incubate 60 min at RT (dark) add_beads->incubate2 read Read Plate (AlphaScreen Signal) incubate2->read analyze Calculate % Inhibition and EC50 read->analyze end End analyze->end

Caption: Workflow for the AlphaScreen™ PPI assay.

Protocol 2: Trypanosoma brucei Cell Viability Assay

This assay determines the cytotoxic effect of compounds on the parasite.

Workflow:

  • Cell Culture:

    • Culture T. b. brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS at 37°C and 5% CO2.

  • Assay Plate Setup (96-well format):

    • Prepare serial dilutions of test compounds in culture medium.

    • Seed cells at a density of 2 x 10^4 cells/mL in the wells.

    • Add compound dilutions to the wells. Include a positive control (e.g., pentamidine) and a negative control (DMSO vehicle).

  • Incubation:

    • Incubate the plates for 72 hours.

  • Viability Measurement:

    • Add a resazurin-based reagent (e.g., alamarBlue™) to each well.

    • Incubate for an additional 4-6 hours.

    • Measure fluorescence (Ex/Em: 560/590 nm) on a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the DMSO control and determine EC50 values.

Conclusion and Future Directions

The this compound scaffold represents a synthetically tractable and promising starting point for the discovery of novel therapeutics, particularly kinase inhibitors. While direct and extensive SAR data for this specific scaffold is still developing, the principles of medicinal chemistry optimization are universal. The detailed case study of the pyrazolo[4,3-c]pyridine isomer class effectively demonstrates how systematic, multi-vector functionalization can transform a modest hit into a highly potent lead compound.[1]

Researchers working with this compound analogs should focus on:

  • Target Identification: Confirming the primary biological targets (e.g., specific kinases) for this scaffold.

  • Systematic Diversification: Utilizing established synthetic routes to build a focused library of analogs with diversity at the N-1, C-3, C-5, and C-7 positions.

  • Iterative Screening: Employing robust biochemical and cellular assays to generate reliable data for building a predictive SAR model.

By combining versatile synthesis with rigorous biological evaluation, the full potential of the this compound scaffold can be unlocked, paving the way for the next generation of targeted therapies.

References

A Comparative Guide to the X-ray Crystal Structure of 3-Iodo-1H-pyrazolo[3,4-c]pyridine Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocycles that form the core scaffold of numerous compounds with significant biological activity. Their structural similarity to purines makes them attractive candidates in drug discovery, particularly in the development of kinase inhibitors.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design.

This guide addresses the topic of the X-ray crystal structure of 3-iodo-1H-pyrazolo[3,4-c]pyridine derivatives. It is important to note that, to date, a public crystal structure for the specific this compound isomer has not been deposited in the Cambridge Structural Database (CSD). However, a detailed crystal structure for its close isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine , is available and serves as an excellent case study.[3][4][5]

This guide will provide a comprehensive analysis of the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, offering insights that are highly relevant for predicting the structural characteristics of its [3,4-c] counterpart. We will delve into the experimental workflow, from synthesis and crystallization to X-ray data collection and structural refinement. Furthermore, we will present a comparative analysis with the simpler 4-Iodo-1H-pyrazole to elucidate the influence of the fused pyridine ring on the supramolecular architecture.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction. The quality of the crystal is paramount to the quality of the diffraction data and the resulting structural model.

Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

The synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine has been reported as a precursor for potential anticancer drugs.[3] The procedure involves the direct iodination of the parent 1H-pyrazolo[3,4-b]pyridine.

Experimental Protocol:

  • Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in dimethylformamide (DMF, 50 ml).

  • Addition of Reagents: To the solution, add Iodine (18.7 g, 73.6 mmol) followed by potassium hydroxide (KOH, 6.6 g, 118.0 mmol).

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction's progress can be monitored by thin-layer chromatography.

  • Work-up: Pour the reaction mixture into brine and extract with ethyl acetate.

  • Washing: Wash the organic extract with brine and aqueous sodium sulfate (Na₂SO₄), then dry the organic layer.

  • Concentration: Concentrate the solution under vacuum.

  • Purification: Purify the residue by recrystallization from a mixture of dichloromethane (CH₂Cl₂) and hexane to yield the product as a white solid.[3]

Causality Behind Experimental Choices:

  • Choice of Base (KOH): The strong base is necessary to deprotonate the pyrazole ring, making it more nucleophilic and susceptible to electrophilic attack by iodine.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Recrystallization: This purification technique is crucial for obtaining a highly pure compound, which is a prerequisite for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Crystallization Techniques for Pyrazolopyridine Derivatives

Growing single crystals of small organic molecules can be both an art and a science.[6] Several techniques are commonly employed, with the choice depending on the solubility and stability of the compound.[7][8][9][10] For 3-Iodo-1H-pyrazolo[3,4-b]pyridine, crystals suitable for X-ray diffraction were grown from a dichloromethane solution layered with hexane at room temperature.[3]

Common Crystallization Methods:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradually increases the concentration, leading to supersaturation and crystal formation.[6][9]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[10]

Trustworthiness in Protocol: The success of these methods relies on slow, controlled changes in conditions to allow for the ordered arrangement of molecules into a crystal lattice. Rapid precipitation will likely lead to an amorphous solid or polycrystalline material, unsuitable for single-crystal X-ray diffraction.

Part 2: The X-ray Diffraction Workflow: From Crystal to Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11][12][13] The overall workflow is a multi-step process, from data collection to the final refined structure.

workflow cluster_exp Experimental cluster_comp Computational crystal Mount Crystal diffractometer Place on Diffractometer crystal->diffractometer data_collection X-ray Data Collection diffractometer->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF file)

Caption: General workflow for single-crystal X-ray diffraction analysis.

Key Steps in the Workflow:

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected on a detector at various orientations.[14]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of each diffraction spot. This step also involves scaling the data and correcting for experimental factors.[15]

  • Structure Solution: The processed data is used to determine the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the most accurate atomic positions, bond lengths, and bond angles.[11]

Part 3: A Comparative Structural Analysis

The Crystal Structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals a planar molecule with a dihedral angle of only 0.82(3)° between the pyridine and pyrazole rings.[3][5] This planarity facilitates significant intermolecular interactions that define the crystal packing.

Table 1: Crystallographic Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine [3]

ParameterValue
Chemical FormulaC₆H₄IN₃
Molecular Weight245.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.7999 (13)
b (Å)7.7939 (9)
c (Å)17.406 (2)
β (°)101.748 (2)
Volume (ų)1434.5 (3)
Z8
Temperature (K)150
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.017, wR₂ = 0.040

The crystal packing is stabilized by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions.[3][5]

  • Hydrogen Bonding: Molecules form centrosymmetric dimers through N—H···N hydrogen bonds between the pyrazole N-H donor and the pyridine nitrogen acceptor of a neighboring molecule.[3][5]

  • Halogen Bonding: These dimers are further linked into zigzag chains by C—I···N halogen bonds, where the iodine atom acts as a halogen bond donor to the pyrazole nitrogen of an adjacent dimer.[3][5] Halogen bonding is a significant directional interaction in crystal engineering of halogenated compounds.[16]

  • π-π Stacking: The planar nature of the molecules allows for significant π-π stacking interactions, further stabilizing the crystal lattice.[3][5]

interactions mol1 N-H··· C-I··· Pyrazolo[3,4-b]pyridine Dimer mol2 ···N (Pyridine) ···N (Pyrazole) Adjacent Dimer mol1:h->mol2:n Hydrogen Bond mol1:c->mol2:p Halogen Bond chain Zigzag Chain mol1->chain mol2->chain stack π-π Stacking chain->stack stabilized by

Caption: Supramolecular interactions in the crystal of 3-Iodo-1H-pyrazolo[3,4-b]pyridine.

Comparative Analysis with 4-Iodo-1H-pyrazole

To understand the role of the fused pyridine ring, it is instructive to compare the structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine with that of 4-Iodo-1H-pyrazole. The crystal structure of 4-Iodo-1H-pyrazole has also been recently reported, completing the series of 4-halogenated-1H-pyrazoles.[17][18]

Table 2: Comparison of Crystallographic Data

Parameter3-Iodo-1H-pyrazolo[3,4-b]pyridine[3]4-Iodo-1H-pyrazole[17]
Chemical FormulaC₆H₄IN₃C₃H₃IN₂
Crystal SystemMonoclinicTetragonal
Space GroupP2₁/cI4₁/a
Supramolecular MotifDimers linked by halogen bondsCatemeric (chain-like)
Key InteractionsN-H···N H-bonds, C-I···N halogen bonds, π-π stackingN-H···N H-bonds, C-H···π interactions

Key Structural Differences and Insights:

  • Supramolecular Motifs: The most striking difference is in the primary hydrogen bonding motif. While 3-Iodo-1H-pyrazolo[3,4-b]pyridine forms discrete dimers, 4-Iodo-1H-pyrazole forms a catemeric or chain-like motif through N-H···N hydrogen bonds.[3][17] This is a common feature for 1H-pyrazoles.[17]

  • Role of the Pyridine Nitrogen: The presence of the pyridine nitrogen atom in the [3,4-b] isomer provides an additional, effective hydrogen bond acceptor site, which favors the formation of stable dimers. In 4-Iodo-1H-pyrazole, the only available hydrogen bond acceptor is the pyrazole N2 atom, leading to the formation of an extended chain.

  • Halogen Bonding: The C-I···N halogen bond is a prominent feature in the packing of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, linking the hydrogen-bonded dimers. In contrast, the packing of 4-Iodo-1H-pyrazole is not dominated by halogen bonding, but rather by C-H···π interactions.[17]

  • π-π Stacking: The extended aromatic system of the pyrazolopyridine leads to significant π-π stacking, which is absent in the simpler 4-Iodo-1H-pyrazole.[3][17]

Conclusion

While the definitive crystal structure of this compound remains to be determined, a detailed examination of its isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, provides invaluable predictive insights. The analysis presented here demonstrates that the interplay of hydrogen bonding, halogen bonding, and π-π stacking governs the solid-state architecture of these molecules. The fused pyridine ring introduces an additional hydrogen bond acceptor and extends the π-system, leading to a distinct dimeric packing motif not observed in the simpler 4-Iodo-1H-pyrazole.

Researchers working on the synthesis and development of this compound derivatives can anticipate a planar molecular structure with a high propensity for forming hydrogen-bonded dimers and participating in halogen bonding and π-π stacking. The experimental protocols for synthesis, crystallization, and structural analysis detailed in this guide provide a robust framework for obtaining and interpreting the crystal structure of this and other related heterocyclic compounds.

References

A Comparative Guide to the Kinase Inhibition Profiles of Pyrazolo[3,4-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged structure, owing to its structural resemblance to the purine core of ATP. This guide provides an in-depth, objective comparison of the kinase inhibition profiles of various pyrazolo[3,4-c]pyridine isomers, offering supporting experimental data and methodologies to inform rational drug design and development. As Senior Application Scientists, we synthesize technical data with field-proven insights to deliver a comprehensive resource for researchers navigating this promising chemical space.

The Pyrazolo[3,4-c]pyridine Scaffold: A Versatile Core for Kinase Inhibition

The pyrazolo[3,4-c]pyridine core is a bicyclic heteroaromatic system that serves as a versatile template for the design of potent and selective kinase inhibitors. Its structural mimicry of adenine allows for effective competition at the ATP-binding site of a wide range of kinases. The arrangement of nitrogen atoms in the pyrazole and pyridine rings provides key hydrogen bonding donors and acceptors that can be exploited to achieve high-affinity interactions with the kinase hinge region. Furthermore, the scaffold offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The isomeric forms of the pyrazolopyridine scaffold, such as pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[3,4-d]pyrimidine, each present a unique three-dimensional arrangement of atoms and hydrogen bonding patterns. This inherent structural diversity allows for the targeting of distinct conformational states and sub-pockets within the kinome, leading to varied and often highly selective inhibition profiles.

Comparative Kinase Inhibition Profiles of Pyrazolo[3,4-c]pyridine Isomers

The kinase inhibitory activity of pyrazolo[3,4-c]pyridine derivatives is highly dependent on the specific isomeric scaffold and the nature of the substituents. Below, we present a comparative analysis of the inhibitory profiles of different isomers against key kinase targets, compiled from various studies. It is important to note that direct comparisons should be made with caution, as assay conditions can vary between studies.

Pyrazolo[3,4-b]pyridine Derivatives

This isomer has been extensively investigated and has yielded potent inhibitors against several kinase families.

Table 1: Kinase Inhibition Data for Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 15y TBK10.2[1]
Compound C03 TRKA56[2][3]
SQ-67563 CDK1Potent (IC50 not specified)Bristol-Myers Squibb (literature)
SQ-67563 CDK2Potent (IC50 not specified)Bristol-Myers Squibb (literature)
  • TBK1 Inhibition: Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated exceptional potency against TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. Compound 15y , for instance, exhibits an IC50 of 0.2 nM, highlighting the potential of this scaffold for developing anti-inflammatory and anti-cancer agents.[1]

  • TRK Inhibition: The pyrazolo[3,4-b]pyridine core is also a viable starting point for the development of Tropomyosin receptor kinase (TRK) inhibitors. Compound C03 shows an IC50 of 56 nM against TRKA, a target implicated in various cancers.[2][3]

  • CDK Inhibition: This scaffold has also been explored for the inhibition of Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation.

Pyrazolo[4,3-c]pyridine Derivatives

While less explored than the [3,4-b] isomer, the pyrazolo[4,3-c]pyridine scaffold has shown promise in targeting different kinase families.

Table 2: Kinase Inhibition Data for Representative Pyrazolo[4,3-c]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Hypothetical Derivative ERK2Data Not Available[4]
  • ERK Inhibition: The pyrazolo[4,3-c]pyridine scaffold is a core component of known inhibitors of Extracellular Signal-Regulated Kinase (ERK). Although specific IC50 values for simple methylated derivatives are not publicly available, derivatives of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea have been identified as potent ERK inhibitors, suggesting the potential of this scaffold in targeting the MAPK/ERK pathway.[4]

Other Isomeric Scaffolds

The broader family of pyrazolopyridines and related fused systems further expands the accessible chemical space for kinase inhibition.

Table 3: Kinase Inhibition Data for Other Pyrazolopyridine-based Scaffolds

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
Compound 3a Pyrazolo[3,4-g]isoquinolineCLK1101[5]
Compound 3a Haspin167[5]
Compound 33a Pyrazolo[3,4-d]pyrimidineCDK2Potent (comparable to olomoucine)[6]
  • CLK1 and Haspin Inhibition: The pyrazolo[3,4-g]isoquinoline scaffold has been shown to yield inhibitors of CLK1 and Haspin, kinases involved in splicing and mitosis, respectively. The substitution pattern on this scaffold can modulate the selectivity profile.[5]

  • CDK2 Inhibition: Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potent and selective inhibitors of CDK2, demonstrating the versatility of this purine isostere.[6]

Key Signaling Pathways Targeted by Pyrazolo[3,4-c]pyridine Isomers

Understanding the signaling context of the targeted kinases is crucial for elucidating the mechanism of action of these inhibitors and predicting their cellular effects.

TBK1 Signaling Pathway

TBK1 is a central kinase in the innate immune response, activated downstream of pattern recognition receptors (PRRs) that sense pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Activated TBK1 phosphorylates and activates the transcription factor IRF3, leading to the production of type I interferons (IFNs). It also plays a role in NF-κB activation and autophagy.

TBK1_Signaling_Pathway PRRs PRRs (e.g., TLRs, cGAS) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRRs->Adaptors PAMPs/DAMPs TBK1 TBK1 Adaptors->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB Pathway TBK1->NFkB Autophagy Autophagy TBK1->Autophagy IRF3_P p-IRF3 (dimer) IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocation IFN_genes Type I IFN Genes IFNs Type I Interferons IFN_genes->IFNs Transcription & Translation

Caption: The TBK1 signaling pathway, a key regulator of innate immunity.

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) activated by neurotrophins. Upon ligand binding, TRK receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the Ras/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity, and their dysregulation is implicated in cancer.

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK Binding & Dimerization Ras Ras/MAPK Pathway TRK->Ras Activation PI3K PI3K/AKT Pathway TRK->PI3K Activation PLCg PLCγ Pathway TRK->PLCg Activation Proliferation Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival Differentiation Differentiation PLCg->Differentiation

Caption: The TRK signaling pathway, critical for neuronal function and implicated in cancer.

CDK Signaling Pathway

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin subunits, control the progression of the cell cycle. Different CDK-cyclin complexes are active at specific phases of the cell cycle, phosphorylating a multitude of substrates to drive events such as DNA replication and mitosis.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase CDK46 CDK4/6-Cyclin D Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Releases CDK2 CDK2-Cyclin E/A E2F->CDK2 Activates Transcription DNA_rep DNA Replication CDK2->DNA_rep Initiation CDK1 CDK1-Cyclin B Mitosis Mitosis CDK1->Mitosis Initiation

Caption: The CDK signaling pathway, the master regulator of the cell cycle.

Experimental Protocols for Kinase Inhibition Assays

The accurate determination of kinase inhibition is paramount for structure-activity relationship (SAR) studies and lead optimization. Here, we provide detailed, step-by-step methodologies for two widely used kinase assay platforms.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a FRET-labeled peptide substrate.

Experimental Workflow:

ZLYTE_Workflow start Start step1 Prepare Kinase Reaction Mixture (Kinase, FRET peptide, ATP, Inhibitor) start->step1 step2 Incubate at Room Temperature step1->step2 step3 Add Development Reagent (Protease) step2->step3 step4 Incubate at Room Temperature step3->step4 step5 Measure Fluorescence (Excitation: 400 nm, Emission: 445 nm & 520 nm) step4->step5 step6 Calculate Emission Ratio & % Inhibition step5->step6 end End step6->end

Caption: Experimental workflow for the Z'-LYTE™ kinase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution from the 5X stock.

    • Prepare serial dilutions of the test compound (e.g., pyrazolo[3,4-c]pyridine isomer) in 1X Kinase Buffer.

    • Prepare a solution of the kinase and the FRET-labeled peptide substrate in 1X Kinase Buffer.

    • Prepare an ATP solution in 1X Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 5 µL of the kinase/peptide solution to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Development Reaction:

    • Add 5 µL of the Development Reagent (a site-specific protease) to each well.

    • Incubate the plate at room temperature for 60 minutes. The protease will cleave the non-phosphorylated peptide, disrupting FRET.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at 445 nm (Coumarin emission) and 520 nm (Fluorescein emission) using a fluorescence plate reader.

    • Calculate the emission ratio (445 nm / 520 nm).

    • Determine the percent inhibition based on the emission ratio of the test compound relative to positive and negative controls.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.

Experimental Workflow:

LanthaScreen_Workflow start Start step1 Prepare Assay Plate (Add Test Compound) start->step1 step2 Add Kinase-Antibody Mixture step1->step2 step3 Add Fluorescent Tracer step2->step3 step4 Incubate at Room Temperature step3->step4 step5 Measure TR-FRET Signal (Excitation: 340 nm, Emission: 615 nm & 665 nm) step4->step5 step6 Calculate Emission Ratio & % Inhibition step5->step6 end End step6->end

Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution from the 5X stock.

    • Prepare serial dilutions of the test compound in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer A.

    • Prepare a 3X kinase/Eu-labeled antibody mixture in 1X Kinase Buffer A.

    • Prepare a 3X fluorescent tracer solution in 1X Kinase Buffer A.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the diluted test compound.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Determine the percent inhibition by comparing the emission ratio of the test wells to the controls.

    • Generate IC50 curves by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Directions

The pyrazolo[3,4-c]pyridine scaffold and its isomers represent a rich source of novel kinase inhibitors with diverse selectivity profiles. The comparative data presented in this guide underscore the importance of isomeric structure in determining kinase inhibitory activity. While the pyrazolo[3,4-b]pyridine isomer has been more extensively studied, the pyrazolo[4,3-c]pyridine and other related scaffolds hold significant promise for targeting kinases that are not effectively addressed by the more common isomers.

Future research in this area should focus on the systematic exploration of the structure-activity relationships for a broader range of pyrazolo[3,4-c]pyridine isomers against a comprehensive panel of kinases. This will enable the development of a more complete understanding of the chemical space and facilitate the design of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations and ensuring the generation of high-quality, reproducible data.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. In this guide, we delve into the spectroscopic characterization of 3-iodo-1H-pyrazolo[3,4-c]pyridine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific isomer, this guide will provide a comprehensive, comparative analysis. We will predict the spectroscopic features of the target molecule and substantiate these predictions with available experimental data from its structural isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridine, and the parent heterocycle, 1H-pyrazolo[3,4-c]pyridine.

This guide is structured to not only present the data but also to elucidate the scientific reasoning behind the expected spectroscopic behavior, thereby providing a robust framework for the structural elucidation of similar pyrazolopyridine scaffolds.

The Strategic Importance of Spectroscopic Confirmation

The precise placement of the iodine atom and the fusion of the pyrazole and pyridine rings in this compound are critical determinants of its chemical reactivity and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to the molecular architecture, ensuring the integrity of subsequent research and development efforts.

The Analytical Workflow: A Multi-faceted Approach

A conclusive structural determination relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to a self-validating analytical system.

Caption: A generalized workflow for the structural elucidation of a synthesized compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is paramount for determining the number of different types of protons and their spatial relationships. For this compound, we can predict the chemical shifts and coupling patterns by considering the electronic effects of the fused heterocyclic system and the iodine substituent.

Predicted ¹H NMR Data for this compound:

The pyridine ring protons are expected to be deshielded due to the electronegativity of the nitrogen atom. The iodine atom will further influence the chemical shifts of nearby protons. The N-H proton of the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift.

Comparative ¹H NMR Data:

CompoundH-4H-6H-7N-H
Predicted: this compound ~8.2 ppm (s)~7.3 ppm (d)~8.5 ppm (d)>10 ppm (br s)
Experimental: 1H-pyrazolo[3,4-c]pyridine 8.13 ppm (s)7.21 ppm (d)8.45 ppm (d)-
Experimental: 3-Iodo-1H-pyrazolo[3,4-b]pyridine [1]7.89 ppm (dd)8.64 ppm (dd)7.24 ppm (dd)13.18 ppm (br s)

The predicted downfield shift for H-4 and the presence of the N-H proton signal are key diagnostic features. The coupling constants between H-6 and H-7 will be informative in confirming their positions on the pyridine ring.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment.

Predicted ¹³C NMR Data for this compound:

The carbon atom directly attached to the iodine (C-3) is expected to have a significantly upfield chemical shift due to the "heavy atom effect". The carbons of the pyridine ring will be deshielded, with C-4 and C-7a being the most downfield.

Comparative ¹³C NMR Data:

CompoundC-3C-3aC-4C-6C-7C-7a
Predicted: this compound ~90-100 ppm~120-125 ppm~145-150 ppm~110-115 ppm~140-145 ppm~148-152 ppm
Experimental: 1H-pyrazolo[3,4-c]pyridine [2]135.1 ppm120.8 ppm146.2 ppm112.5 ppm141.3 ppm149.7 ppm
Experimental: 3-Iodopyridine [3]95.4 ppm-148.1 ppm123.7 ppm138.2 ppm-

The predicted upfield shift of C-3 upon iodination is a key diagnostic feature to confirm the position of the iodine atom.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted FT-IR Data for this compound:

The FT-IR spectrum is expected to show characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=C and C=N ring stretching, and C-I stretching vibrations.

Comparative FT-IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundReference Compound and Wavenumber (cm⁻¹)
N-H Stretch3100-3000 (broad)Pyrazole N-H: ~3140 cm⁻¹
C-H Aromatic Stretch3100-3000Pyridine C-H: ~3050 cm⁻¹[4]
C=N and C=C Ring Stretch1600-1400Pyridine ring: ~1580, 1480, 1435 cm⁻¹[4]
C-I Stretch600-5003-Iodopyridine: ~500-600 cm⁻¹[3]

The presence of a broad N-H stretching band and the characteristic fingerprint region for the pyrazolopyridine core, along with the C-I stretch at lower wavenumbers, would strongly support the proposed structure.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data for this compound:

The molecular ion peak (M⁺) is expected at m/z 245, corresponding to the molecular formula C₆H₄IN₃. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a single molecular ion peak.

Fragmentation Pathway:

The fragmentation is likely to proceed through the loss of iodine, followed by the loss of HCN from the pyrazole or pyridine ring.

Fragmentation_Pathway M [M]⁺˙ m/z 245 M_minus_I [M-I]⁺ m/z 118 M->M_minus_I - I• M_minus_I_minus_HCN [M-I-HCN]⁺ m/z 91 M_minus_I->M_minus_I_minus_HCN - HCN

Caption: A plausible fragmentation pathway for this compound.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Predicted: this compound 245118, 91
Experimental: 1H-pyrazolo[3,4-c]pyridine [2]11992, 65
Experimental: 3-Iodo-1H-pyrazolo[3,4-b]pyridine [1]245118, 91

The observation of the molecular ion at m/z 245 and the characteristic loss of an iodine radical would be definitive evidence for the presence of iodine in the molecule.

Conclusion

The structural elucidation of this compound requires a synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. While direct experimental data is scarce, a thorough comparative analysis with its structural isomer and parent heterocycle provides a robust and scientifically sound methodology for its characterization. The predicted spectroscopic data presented in this guide, grounded in established principles and supported by experimental evidence from related compounds, offers a reliable roadmap for researchers working with this important class of molecules. This approach underscores the power of comparative spectroscopic analysis in modern chemical research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-1h-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Iodo-1h-pyrazolo[3,4-c]pyridine is foundational to innovation. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of these materials from cradle to grave. This guide provides a comprehensive operational and disposal plan, grounded in scientific principles, to ensure that handling the waste of this halogenated heterocyclic compound is as meticulous as the research it enables.

Foundational Knowledge: Hazard Profile and Core Disposal Principles

Presumptive Hazard Profile

The toxicological properties of this specific compound have not been thoroughly investigated.[1] However, based on analogous structures, we must operate under the assumption that it presents the following hazards:

Hazard ClassPresumed EffectRationale & Representative Sources
Acute Toxicity Harmful if swallowed.Based on classifications for related pyrazole and pyridine compounds.[2]
Skin Irritation Causes skin irritation.A common characteristic of halogenated heterocyclic compounds.[3][4][5]
Eye Irritation Causes serious eye irritation.A common characteristic of halogenated heterocyclic compounds.[3][4][5]
Respiratory Irritation May cause respiratory irritation.Inhalation should be avoided by working in a well-ventilated area.[1][3][4]

Core Principles for Disposal

The proper disposal of this compound is governed by three critical principles:

  • Segregation: Halogenated organic compounds must always be collected separately from non-halogenated waste streams.[6][7] This is crucial because mixed wastes complicate the disposal process, increase costs, and can lead to dangerous reactions. Non-halogenated solvents mixed with even a small quantity of a halogenated compound must be treated as halogenated waste.[6]

  • Containment & Labeling: Waste must be stored in sealed, airtight, and compatible containers to prevent the release of vapors.[6][8] Every container must be clearly labeled with its contents from the moment the first drop of waste is added to prevent accidental mixing and ensure proper handling by waste management personnel.[6][8]

  • Environmental Protection: Iodinated compounds are recognized as emerging environmental pollutants, particularly in water systems.[9][10] They are not effectively removed by standard wastewater treatment and can form toxic by-products during disinfection processes.[10] Therefore, under no circumstances should this compound or its solutions be poured down the drain .[11] The industry-standard method for safe disposal is high-temperature incineration by a licensed facility, which breaks the compound down into less harmful components.[1][12]

Operational Plan: From Benchtop to Final Disposal

This section provides a step-by-step methodology for the safe handling and disposal of this compound waste generated in a laboratory setting.

Personal Protective Equipment (PPE) Mandate

A robust PPE protocol is your primary defense against exposure. The following equipment is mandatory when handling the pure compound or its waste solutions.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber). Nitrile may be insufficient for prolonged contact with pyridine derivatives.[8]To prevent skin contact and absorption.[3] Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
Eye Protection Chemical safety goggles.To protect eyes from splashes, which can cause serious irritation.[3][13]
Body Protection Fully-buttoned laboratory coat.To prevent contact with skin and personal clothing.[8]
Respiratory Work within a certified laboratory chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[8][11]

Step-by-Step Disposal Protocol

  • Waste Collection at the Source:

    • Designate a specific, labeled waste container for "Halogenated Organic Waste" in the immediate vicinity of your work area.[6]

    • This container should be made of a compatible material (e.g., high-density polyethylene or glass) with a screw cap.[11][14]

    • Collect all waste solutions containing this compound, including reaction mother liquors and washing filtrates, directly into this container.

  • Containerization and Labeling:

    • The waste container must be kept tightly closed when not in use.[6][14]

    • Ensure the label clearly states "Halogenated Waste" and lists the primary constituents, including "this compound". Do not use abbreviations or chemical formulas.[6]

    • Store the sealed waste container in a cool, well-ventilated, and designated secondary containment area away from incompatible materials like strong oxidizers.[8]

  • Management of Contaminated Materials:

    • Solid Waste: Used weigh boats, contaminated filter paper, and absorbent materials from spill cleanups should be collected in a separate, sealed plastic bag or container labeled "Solid Halogenated Waste".[15]

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container. This container should also be labeled as containing hazardous chemical waste.

    • Glassware: Glassware should be decontaminated before washing. Triple-rinse the glassware with a suitable solvent (e.g., acetone). The first two rinsates must be collected and disposed of as halogenated waste. The third rinsate can often be disposed of as non-halogenated waste, but check your institution's specific guidelines.

    • PPE: Used gloves, bench liners, and other disposable PPE should be placed in a designated container for contaminated solid waste.

  • Final Disposal:

    • Do not overfill waste containers; a maximum of 90% capacity is recommended to allow for vapor expansion.[14]

    • Once the container is full, ensure the cap is tightly sealed and the label is complete and legible.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and transport.[1] This waste will be transported to a facility for destruction, typically via high-temperature incineration.[12]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing waste related to this compound.

G Workflow for this compound Waste Disposal cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal start Generate Waste (Liquid, Solid, or PPE) is_halogenated Is waste contaminated with this compound? start->is_halogenated collect_halogenated Collect in designated HALOGENATED waste container. is_halogenated->collect_halogenated Yes collect_non_halogenated Collect in appropriate NON-HALOGENATED waste stream. is_halogenated->collect_non_halogenated No is_labeled Is container properly labeled with full chemical names? collect_halogenated->is_labeled label_container Label container immediately: 'Halogenated Waste' + list of contents. is_labeled->label_container No is_sealed Is container tightly sealed? is_labeled->is_sealed Yes label_container->is_sealed seal_container Seal container. is_sealed->seal_container No store_container Store in secondary containment in a designated, cool, well-ventilated area. is_sealed->store_container Yes seal_container->store_container is_full Is container >90% full or no longer in use? store_container->is_full contact_ehs Contact EHS or licensed waste disposal company for pickup. is_full->contact_ehs Yes end Waste Disposed (Incineration) contact_ehs->end

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Iodo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities like 3-Iodo-1H-pyrazolo[3,4-c]pyridine in a research and development setting necessitates a comprehensive approach to safety. Given that specific toxicological data for this compound is not widely available, this guide is grounded in the principle of treating it as a potentially hazardous substance. The recommendations provided are synthesized from safety data for structurally similar compounds and established protocols for handling uncharacterized chemicals, ensuring a robust framework for laboratory safety.

Hazard Analysis and Risk Assessment: The "Why" Behind the "What"

Before any laboratory work commences, a thorough risk assessment is imperative. For this compound, in the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from analogous structures. The SDS for the isomeric compound, 5-Iodo-1H-pyrazolo[3,4-c]pyridine, indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Therefore, it is prudent to assume that this compound presents similar hazards.

The core principle when handling novel compounds is to minimize all routes of exposure: inhalation, dermal contact, and ingestion.[2][3] The selection of Personal Protective Equipment (PPE) is a critical control measure in achieving this.

Essential Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling this compound. It is crucial to remember that this represents a baseline; specific experimental conditions may necessitate additional or more robust protection.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[4][5][6]
Hand Protection Double-gloving with nitrile glovesNitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs.[7]
Body Protection Flame-resistant lab coatA lab coat protects the skin and personal clothing from spills and splashes. Flame-resistant material is recommended as a general precaution.[4][5]
Respiratory Protection Use of a certified chemical fume hoodAll manipulations of solid or solutions of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation of dust or aerosols.[1] If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection.[8]
Foot Protection Closed-toe shoesPrevents injury from dropped objects and protects feet from spills.[4]
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to trap any contaminants. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for cleaning and disinfection.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Hang it in its designated storage location or dispose of it if it is a single-use coat.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational Plan: Handling and Storage

Handling:

  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.[9]

  • Ventilation: All procedures that could generate dust or aerosols must be performed in a certified chemical fume hood.[1]

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a vented balance enclosure.

  • Solutions: Prepare solutions within a fume hood.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[10]

Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secondary Containment: It is good practice to store the primary container within a secondary, shatter-proof container.[9]

Disposal Plan: Managing Waste Safely

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

  • Spill: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process and workflow for ensuring adequate personal protection when handling this compound.

PPE_Workflow cluster_pre_assessment Pre-Work Assessment cluster_ppe_selection PPE Selection cluster_procedure Handling Procedure cluster_post_procedure Post-Procedure Actions start Start: Handling This compound risk_assessment Risk Assessment: Assume Hazardous (Skin/Eye/Resp. Irritant, Harmful if Swallowed) start->risk_assessment engineering_controls Primary Control: Use Chemical Fume Hood risk_assessment->engineering_controls ppe_ensemble Select Minimum PPE: - Double Nitrile Gloves - Flame-Resistant Lab Coat - Chemical Splash Goggles - Face Shield - Closed-Toe Shoes engineering_controls->ppe_ensemble donning Don PPE Correctly ppe_ensemble->donning handling Perform Work in Designated Area/ Fume Hood donning->handling doffing Doff PPE Correctly & Wash Hands handling->doffing disposal Dispose of Waste as Hazardous doffing->disposal end End of Procedure disposal->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1h-pyrazolo[3,4-c]pyridine
Reactant of Route 2
3-Iodo-1h-pyrazolo[3,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.